Ru-(R,R)-Ms-DENEB
Description
The exact mass of the compound this compound is 574.063082 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
chlororuthenium(2+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-methylsulfonylazanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N2O3S.ClH.Ru/c1-20-13-15-21(16-14-20)19-30-18-17-26-24(22-9-5-3-6-10-22)25(27-31(2,28)29)23-11-7-4-8-12-23;;/h3-16,24-26H,17-19H2,1-2H3;1H;/q-1;;+3/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVCMTQLLURTJX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C.Cl[Ru+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN2O3RuS+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Ru-(R,R)-Ms-DENEB Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ru-(R,R)-Ms-DENEB catalyst is a highly efficient and versatile homogeneous catalyst for asymmetric hydrogenation and transfer hydrogenation reactions. Developed by Takasago International Corporation, this oxo-tethered ruthenium(II) complex has garnered significant attention in the pharmaceutical and fine chemical industries for its remarkable catalytic activity, broad substrate scope, and high enantioselectivity.[1][2] The "(R,R)" designation refers to the stereochemistry of the chiral diamine ligand, while "Ms" indicates the presence of a methanesulfonyl group. This guide provides a comprehensive overview of the this compound catalyst, including its synthesis, catalytic performance, experimental protocols, and reaction mechanism.
Chemical Structure and Properties:
-
IUPAC Name: Chloro{N-[(1R,2R)-2-({2-[(4-methylbenzyl)oxy]ethyl}amino)-1,2-diphenylethyl]methanesulfonamidato-κN,κN'}ruthenium(II)
-
CAS Number: 1333981-86-4[2]
-
Molecular Formula: C₂₅H₂₉ClN₂O₃RuS[2]
-
Molecular Weight: 574.10 g/mol [2]
-
Appearance: Light to dark brown powder[3]
Synthesis of this compound
The synthesis of this compound involves the preparation of the chiral ligand followed by its complexation with a ruthenium precursor. The chiral integrity of the starting material, (R,R)-1,2-diphenylethylenediamine, is crucial for the catalyst's stereochemical control.[1]
Experimental Protocol: Synthesis of the Chiral Ligand and Catalyst
Step 1: Synthesis of the Chiral Diamine Ligand
A detailed, step-by-step experimental protocol for the synthesis of the chiral ligand, (1R,2R)-N¹-(2-((4-methylbenzyl)oxy)ethyl)-1,2-diphenylethane-1,2-diamine, and its subsequent sulfonylation to N-((1R,2R)-2-((2-((4-methylbenzyl)oxy)ethyl)amino)-1,2-diphenylethyl)methanesulfonamide is a multi-step process. The synthesis commences with the chiral building block (R,R)-1,2-diphenylethylenediamine, which provides the foundational stereochemistry for the catalyst.[1] This diamine backbone is then functionalized with both a methanesulfonyl (Ms) group and a p-methylbenzyloxy moiety in a sequence of reactions that maintain the stereochemical integrity of the (R,R)-diamine.
Step 2: Complexation with Ruthenium
Two primary methods are employed for the complexation of the chiral ligand with ruthenium:[1]
-
Direct Coordination from RuCl₃: This method involves reacting ruthenium(III) chloride trihydrate (RuCl₃·3H₂O) directly with the chiral Ms-DENEB ligand in the presence of a stabilizing arene ligand like p-cymene. The mixture is refluxed in a solvent such as methanol, which facilitates the reduction of Ru(III) to Ru(II) and the coordination of the ligands to form the desired complex. The catalyst can then be precipitated and isolated.
-
Transmetalation from a Ru(II) Precursor: An alternative route utilizes a pre-formed Ru(II) arene complex, for instance, [Ru(p-cymene)Cl₂]₂. In this procedure, the chloride ligands are first abstracted using a silver salt, such as silver triflate (AgOTf). The chiral (R,R)-Ms-DENEB ligand is then added, coordinating to the resulting cationic ruthenium center. The final product is purified after the removal of the silver chloride byproduct.
Catalytic Performance in Asymmetric Transfer Hydrogenation
This compound is particularly renowned for its exceptional performance in the asymmetric transfer hydrogenation (ATH) of a wide range of ketones and other prochiral substrates, yielding chiral alcohols with high enantiomeric excess (ee). The catalyst exhibits high turnover numbers (TON) and turnover frequencies (TOF), often at very low catalyst loadings (high substrate-to-catalyst ratios, S/C).
Data Presentation: Performance in Asymmetric Transfer Hydrogenation of Ketones
The following tables summarize the catalytic performance of this compound and its analogues in the ATH of various ketone substrates. The typical hydrogen source for these reactions is a mixture of formic acid and triethylamine (HCOOH/Et₃N).
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives
| Substrate | S/C Ratio | Conversion (%) | ee (%) | Reference |
| Acetophenone | 10,000 | >99 | 98 | J. Am. Chem. Soc. 2011, 133, 14960 |
| 4'-Chloroacetophenone | 30,000 | 95 | 97 | takasago.com |
| 4'-Methoxyacetophenone | 10,000 | >99 | 99 | J. Am. Chem. Soc. 2011, 133, 14960 |
| 2'-Methylacetophenone | 5,000 | 98 | 96 | J. Am. Chem. Soc. 2011, 133, 14960 |
Table 2: Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones
| Substrate | S/C Ratio | Conversion (%) | ee (%) | Reference |
| 2-Methylbenzophenone | 1,000 | >99 | 99 | J. Am. Chem. Soc. 2016, 138, 10084 |
| 2-Chlorobenzophenone | 1,000 | >99 | >99 | J. Am. Chem. Soc. 2016, 138, 10084 |
| 3-Methoxybenzophenone | 1,000 | 95 | 92 | J. Am. Chem. Soc. 2016, 138, 10084 |
Table 3: Asymmetric Transfer Hydrogenation of Heteroaryl Ketones
| Substrate | S/C Ratio | Conversion (%) | ee (%) | Reference |
| 2-Acetylpyridine | 1,000 | >99 | 99 | Org. Lett. 2017, 19, 2094 |
| 3-Acetylpyridine | 1,000 | >99 | 98 | Org. Lett. 2017, 19, 2094 |
| 2-Acetylthiophene | 5,000 | >99 | 97 | J. Am. Chem. Soc. 2011, 133, 14960 |
Table 4: Dynamic Kinetic Resolution of α-Substituted Ketones
| Substrate | S/C Ratio | Diastereomeric Ratio (dr) | ee (%) | Reference |
| 2-Phenylcyclohexanone | 1,000 | >99:1 | 99 | Org. Lett. 2021, 23, 3070 |
| 2-Chlorocyclohexanone | 2,000 | 98:2 | 98 | Org. Lett. 2021, 23, 3070 |
Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation of Ketones
The following is a general experimental protocol for the asymmetric transfer hydrogenation of a ketone using this compound. The specific conditions may vary depending on the substrate.
-
Reaction Setup: A reaction vessel is charged with the ketone substrate and the this compound catalyst (typically 0.01 to 1 mol% loading).
-
Solvent and Hydrogen Source: A suitable solvent (e.g., methanol, isopropanol, or water) and the hydrogen source, commonly a 5:2 mixture of formic acid and triethylamine, are added.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (often room temperature to 60 °C) under an inert atmosphere (e.g., nitrogen or argon) for a specified time (typically 1 to 24 hours).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting crude product is purified by an appropriate method, such as column chromatography, to yield the chiral alcohol.
-
Analysis: The conversion is determined by techniques like ¹H NMR or GC, and the enantiomeric excess is measured by chiral HPLC or chiral GC analysis.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of Asymmetric Transfer Hydrogenation
The catalytic cycle of asymmetric transfer hydrogenation with this compound involves a metal-ligand bifunctional mechanism. The key steps are the activation of the precatalyst to a ruthenium-hydride species, followed by the concerted transfer of a hydride from the metal and a proton from the ligand to the carbonyl group of the substrate.
Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of ketones.
Experimental Workflow for Catalyst Screening and Optimization
The following diagram illustrates a typical workflow for screening and optimizing the conditions for an asymmetric transfer hydrogenation reaction using the this compound catalyst.
Caption: A typical workflow for developing an asymmetric transfer hydrogenation protocol.
Conclusion
The this compound catalyst has established itself as a powerful tool for asymmetric synthesis, particularly for the production of chiral alcohols from ketones. Its oxo-tethered design contributes to its high efficiency, broad applicability, and excellent enantioselectivity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource on the core aspects of this catalyst, from its synthesis and catalytic performance to detailed experimental protocols and mechanistic insights. The continued exploration of this and related DENEB catalysts is expected to lead to further advancements in asymmetric catalysis and the development of more efficient and sustainable chemical processes.
References
Ru-(R,R)-Ms-DENEB: A Catalyst for Chemical Synthesis, Not a Characterized Therapeutic Agent
A comprehensive review of publicly available scientific literature reveals that Ru-(R,R)-Ms-DENEB is a well-documented chiral catalyst predominantly used in asymmetric chemical synthesis. However, there is no evidence to suggest it has been investigated as a therapeutic agent. Consequently, information regarding its biological mechanism of action, associated signaling pathways, and experimental protocols for biological studies is not available.
This compound, an oxo-tethered ruthenium(II) complex, is recognized for its efficiency in asymmetric transfer hydrogenation and hydrogenation reactions.[1][2] Its primary application lies in the stereoselective synthesis of chiral molecules, a crucial process in the development of new pharmaceuticals and other fine chemicals.
While the user's request pertains to the drug development field, the available data on this compound is confined to its catalytic properties in organic chemistry. Searches for its biological activity, cytotoxicity, or anticancer mechanisms did not yield any specific results for this compound.
General Anticancer Mechanisms of Other Ruthenium Complexes
To provide context for researchers interested in the therapeutic potential of ruthenium-based compounds, it is pertinent to note that other ruthenium complexes have been investigated as potential anticancer agents. These compounds exhibit a variety of mechanisms of action, which are distinct from the catalytic role of this compound.
Generally, the anticancer activity of various ruthenium(II) and ruthenium(III) complexes involves their ability to interact with biological macromolecules. Key mechanisms that have been reported for other ruthenium complexes include:
-
DNA Interaction: Some ruthenium complexes can bind to DNA, forming adducts that interfere with DNA replication and transcription, ultimately leading to cell death.[3]
-
Protein Inhibition: Certain ruthenium compounds have been shown to target and inhibit the function of specific proteins, such as kinases, which are often dysregulated in cancer cells.
-
Induction of Apoptosis: Many cytotoxic ruthenium complexes trigger programmed cell death, or apoptosis, through various signaling pathways. This can involve the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspases.
-
Transferrin Binding and Cellular Uptake: The structural similarity of ruthenium to iron allows some complexes to be transported into cells by binding to transferrin, a protein responsible for iron transport. This can lead to a selective accumulation of the ruthenium compound in cancer cells, which often have a higher demand for iron.
It is crucial to reiterate that these mechanisms are associated with other ruthenium-based compounds developed for therapeutic purposes and should not be extrapolated to this compound , for which no such biological studies have been found.
Catalytic Mechanism of this compound in Asymmetric Hydrogenation
For the benefit of researchers in the field of chemical synthesis, the established mechanism of action for this compound is in the context of its catalytic activity. The key features of this mechanism are:
-
Bifunctional Catalysis: The catalyst operates through a metal-ligand bifunctional mechanism. The ruthenium center and the nitrogen-hydrogen (N-H) bond of the diamine ligand work in concert to facilitate the transfer of a hydride from a hydrogen source (like isopropanol or formic acid) and a proton to the substrate (e.g., a ketone).
-
Outer-Sphere Mechanism: The substrate is typically not directly coordinated to the ruthenium metal center. Instead, the hydrogenation occurs in the outer coordination sphere of the complex.
Below is a conceptual workflow for a typical asymmetric transfer hydrogenation reaction catalyzed by this compound.
Figure 1. A generalized workflow for a typical asymmetric transfer hydrogenation reaction.
References
In-Depth Technical Guide to the Synthesis of the Ru-(R,R)-Ms-DENEB Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the Ru-(R,R)-Ms-DENEB precursor, a highly efficient oxo-tethered ruthenium(II) complex utilized in asymmetric hydrogenation and transfer hydrogenation reactions. This document details the necessary precursors, outlines two primary synthetic routes, and provides step-by-step experimental protocols. Quantitative data is summarized in tables for clarity, and the logical flow of the synthesis is illustrated with a workflow diagram.
Introduction to this compound
The this compound catalyst, developed by Takasago International Corporation, is renowned for its high activity and enantioselectivity in the reduction of ketones to chiral secondary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.[1] The "(R,R)" designation refers to the stereochemistry of the chiral diamine backbone, while "Ms" indicates the methanesulfonamidato ligand.[1] A key feature of this catalyst is the oxo-tether, which covalently links the N-H functionality of the chiral diamine ligand to the η⁶-coordinated arene ring, creating a more rigid and pre-organized ligand framework around the ruthenium center.[1]
Required Precursors and Reagents
The successful synthesis of the this compound precursor necessitates the following key starting materials and reagents:
Table 1: Key Precursors and Reagents
| Compound | Role | Supplier/Preparation Reference |
| (R,R)-1,2-Diphenylethylenediamine | Chiral backbone of the ligand | Commercially available |
| Methanesulfonyl chloride | Source of the methanesulfonyl (Ms) group | Commercially available |
| 2-(p-Methylbenzyloxy)ethyl halide | Alkylating agent for the oxo-tether | Synthesized in-situ or sourced |
| [Ru(p-cymene)Cl₂]₂ | Ruthenium(II) precursor (Route 2) | Synthesized or commercially available |
| Ruthenium(III) chloride trihydrate | Ruthenium source (Route 1) | Commercially available |
| p-Cymene | Arene ligand (Route 1) | Commercially available |
| Silver triflate (AgOTf) | Halide abstractor (Route 2, variation) | Commercially available |
| Triethylamine | Base in sulfonylation | Commercially available |
| Dichloromethane (DCM) | Solvent | Commercially available |
| Methanol | Solvent | Commercially available |
| Tetrahydrofuran (THF) | Solvent | Commercially available |
Synthetic Pathways
There are two primary routes for the synthesis of the this compound precursor, each with distinct advantages. The overall synthetic strategy involves the initial preparation of the chiral Ms-DENEB ligand followed by its complexation with a suitable ruthenium(II) source.
Caption: Synthetic workflow for this compound precursor.
Synthesis of the Chiral (R,R)-Ms-DENEB Ligand
The synthesis of the chiral ligand, (R,R)-N-[2-(2-(4-methylbenzyloxy)ethylamino)-1,2-diphenylethyl]-methanesulfonamide, begins with the commercially available (R,R)-1,2-diphenylethylenediamine. The process involves a two-step sequence: mono-N-methanesulfonylation followed by mono-N-alkylation.
Step 1: Mono-N-methanesulfonylation of (R,R)-1,2-Diphenylethylenediamine
This step involves the selective protection of one of the amino groups of the diamine with a methanesulfonyl group.
Step 2: Mono-N-alkylation of N-methanesulfonyl-(R,R)-1,2-diphenylethylenediamine
The remaining free amino group is then alkylated to introduce the p-methylbenzyloxyethyl moiety, which forms the oxo-tether upon coordination to the ruthenium center.
Complexation with Ruthenium
Once the chiral ligand is prepared, it is complexed with a ruthenium(II) source to form the final this compound precursor.
Route 1: Direct Coordination from RuCl₃
This method involves the direct reaction of ruthenium(III) chloride trihydrate with the chiral ligand in the presence of p-cymene. The Ru(III) is reduced in situ to Ru(II) during the reaction.
Route 2: Transmetalation from a Pre-formed Ru(II) Precursor
An alternative and often milder approach is to use a pre-formed Ru(II) arene complex, such as [Ru(p-cymene)Cl₂]₂. In some variations of this method, a silver salt like silver triflate is used to abstract the chloride ligands, facilitating the coordination of the chiral ligand.
Detailed Experimental Protocols
Synthesis of the Ruthenium Precursor [Ru(p-cymene)Cl₂]₂ (for Route 2)
Procedure:
-
To a flask containing RuCl₃·3H₂O, add methanol and α-phellandrene.
-
Reflux the mixture. The color of the solution will change, indicating the formation of the complex.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Table 2: Quantitative Data for [Ru(p-cymene)Cl₂]₂ Synthesis
| Parameter | Value |
| Yield | 93.8% |
| Reaction Time | Varies |
| Temperature | Reflux |
Synthesis of the Chiral (R,R)-Ms-DENEB Ligand
Step 1: Mono-N-methanesulfonylation
-
Dissolve (R,R)-1,2-diphenylethylenediamine in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of methanesulfonyl chloride in dichloromethane to the cooled mixture.
-
Allow the reaction to stir at 0 °C for a specified time, then warm to room temperature and continue stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Mono-N-alkylation
-
Dissolve the mono-N-methanesulfonylated diamine in a suitable aprotic solvent such as acetonitrile or DMF.
-
Add a base, such as potassium carbonate or sodium hydride, to the solution.
-
Add the alkylating agent, 2-(p-methylbenzyloxy)ethyl halide (e.g., bromide or iodide).
-
Heat the reaction mixture to a specified temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final (R,R)-Ms-DENEB ligand by column chromatography.
Synthesis of this compound Precursor
Route 1: Direct Coordination
-
To a flask, add ruthenium(III) chloride trihydrate, the (R,R)-Ms-DENEB ligand, and p-cymene in methanol.
-
Reflux the mixture for 24 hours at 65 °C.[1]
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum.
Table 3: Quantitative Data for this compound Synthesis (Route 1)
| Parameter | Value |
| Reported Yield | 78%[1] |
| Reaction Time | 24 hours[1] |
| Temperature | 65 °C[1] |
Route 2: Transmetalation
-
In a flask under an inert atmosphere, dissolve the (R,R)-Ms-DENEB ligand and [Ru(p-cymene)Cl₂]₂ in anhydrous THF.
-
Stir the mixture at room temperature for 12 hours.[1]
-
(Optional variation) To the ruthenium precursor in THF, add silver triflate and stir for a period to allow for halide abstraction. Then, add the chiral ligand and continue stirring.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Characterization
The synthesized (R,R)-Ms-DENEB ligand and the final this compound precursor should be thoroughly characterized using standard analytical techniques to confirm their identity and purity.
Table 4: Recommended Analytical Techniques
| Technique | Purpose |
| NMR Spectroscopy | ¹H and ¹³C NMR to confirm the structure and purity of the ligand and the final complex.[1] |
| Mass Spectrometry | To determine the molecular weight of the synthesized compounds. |
| Elemental Analysis | To confirm the elemental composition of the final complex. |
| FT-IR Spectroscopy | To identify characteristic functional groups. |
Logical Relationship Diagram
Caption: Logical steps in the synthesis of this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis of the this compound precursor. By following the outlined experimental protocols and utilizing the provided quantitative data, researchers, scientists, and drug development professionals can reliably prepare this valuable catalyst for applications in asymmetric synthesis. The choice between the direct coordination and transmetalation routes will depend on the availability of starting materials and the desired reaction conditions. Thorough characterization of the final product is crucial to ensure its purity and catalytic efficacy.
References
Oxo-Tethered Ruthenium Catalysts: A Technical Guide to Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of oxo-tethered ruthenium catalysts, a class of molecules that has garnered significant attention for its exceptional performance in asymmetric catalysis. These catalysts, characterized by a rigidifying ether or other oxo-containing linkage between the η⁶-arene and the chelating diamine ligand, exhibit enhanced stability and stereocontrol, making them highly valuable tools in the synthesis of chiral molecules, particularly for the pharmaceutical industry. Their bifunctional nature, involving a metal-centered Lewis acidity and a ligand-centered Brønsted basicity, allows for efficient and highly selective transformations under mild conditions.
Core Properties and Advantages
Oxo-tethered ruthenium catalysts have demonstrated remarkable efficacy, particularly in the asymmetric transfer hydrogenation (ATH) of a wide range of prochiral ketones and imines. The key advantages of these catalysts include:
-
High Enantioselectivity and Diastereoselectivity: These catalysts consistently deliver products with excellent stereochemical purity, often achieving enantiomeric excesses (ee) greater than 99% and high diastereomeric ratios (dr).[1][2][3]
-
Enhanced Catalytic Activity: The tethered design restricts conformational flexibility, leading to a more defined and reactive catalytic species, which can result in high turnover numbers (TON) and turnover frequencies (TOF).
-
Broad Substrate Scope: They have been successfully employed for the reduction of diverse substrates, including challenging ones like α-halogenated ketones, aryl N-heteroaryl ketones, and unsymmetrical benzophenones.[1][3][4]
-
Bifunctional Mechanism: The catalytic cycle is understood to proceed via a nonclassical metal-ligand bifunctional mechanism, where the ruthenium center and the amine ligand work in concert to facilitate hydride and proton transfer.[5]
-
Operational Simplicity: Many of these catalysts are air- and moisture-stable, simplifying their handling and application in various reaction setups, including continuous flow systems.[6]
Quantitative Data on Catalytic Performance
The following tables summarize the performance of various oxo-tethered ruthenium catalysts in the asymmetric transfer hydrogenation of different ketone substrates.
Table 1: Asymmetric Transfer Hydrogenation of Cyclic α-Halogenated Ketones [1][2]
| Entry | Substrate | Catalyst (mol%) | Conditions | Time (h) | Yield (%) | d.r. | ee (%) |
| 1 | 2-chloro-1-indanone | 1 | HCOOH/NEt₃ (5:2), 28 °C | 12 | >99 | >99:1 | >99.9 |
| 2 | 2-bromo-1-indanone | 1 | HCOOH/NEt₃ (5:2), 28 °C | 12 | >99 | >99:1 | >99.9 |
| 3 | 2-chloro-1-tetralone | 1 | HCOOH/NEt₃ (5:2), 28 °C | 24 | >99 | >99:1 | >99.9 |
| 4 | 2-bromo-1-tetralone | 1 | HCOOH/NEt₃ (5:2), 28 °C | 24 | >99 | >99:1 | >99.9 |
Table 2: Asymmetric Transfer Hydrogenation of Aryl N-Heteroaryl Ketones [3]
| Entry | Substrate | Catalyst (mol%) | Conditions | Time (h) | Yield (%) | ee (%) |
| 1 | 2-acetylpyridine | 0.5 | HCOOH/NEt₃ (5:2), H₂O, 40 °C | 6 | 98 | 99.2 |
| 2 | 3-acetylpyridine | 0.5 | HCOOH/NEt₃ (5:2), H₂O, 40 °C | 8 | 97 | 98.5 |
| 3 | 2-acetylquinoline | 0.5 | HCOOH/NEt₃ (5:2), H₂O, 40 °C | 10 | 95 | 99.9 |
| 4 | Phenyl(pyridin-2-yl)methanone | 0.5 | HCOOH/NEt₃ (5:2), H₂O, 40 °C | 12 | 99 | 99.1 |
Table 3: Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones [4]
| Entry | Substrate | Catalyst (mol%) | Conditions | Time (h) | Yield (%) | ee (%) |
| 1 | 2-methylbenzophenone | 1 | HCOOH/NEt₃ (5:2), 28 °C | 24 | 96 | 98 |
| 2 | 2-chlorobenzophenone | 1 | HCOOH/NEt₃ (5:2), 28 °C | 24 | 95 | >99 |
| 3 | 3-methoxybenzophenone | 1 | HCOOH/NEt₃ (5:2), 28 °C | 48 | 92 | 95 |
| 4 | 4-phenylbenzophenone | 1 | HCOOH/NEt₃ (5:2), 28 °C | 72 | 88 | 91 |
Experimental Protocols
General Procedure for the Synthesis of an Oxo-Tethered Ruthenium Catalyst Precursor
This protocol is a representative example for the synthesis of a dimeric ruthenium chloride precursor complex, which can then be converted to the active monomeric catalyst.
-
Ligand Synthesis: The tethered diamine ligand is synthesized first, typically through a multi-step procedure involving the formation of the ether linkage between a chiral diamine (e.g., (1S,2S)-1,2-diphenylethylenediamine) and a functionalized arene.
-
Complexation: To a solution of the tethered ligand in a suitable solvent (e.g., dichloromethane), an equimolar amount of [Ru(p-cymene)Cl₂]₂ is added.
-
Reaction: The mixture is stirred at room temperature for a specified period (e.g., 2-4 hours) until the reaction is complete, which can be monitored by TLC.
-
Isolation: The solvent is removed under reduced pressure, and the resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting material.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to afford the desired dimeric ruthenium complex.
General Procedure for Asymmetric Transfer Hydrogenation of Ketones
This procedure outlines a typical batch reaction for the reduction of a prochiral ketone.
-
Catalyst Activation (if necessary): In some cases, the dimeric precursor is converted to the active monomeric catalyst in situ.
-
Reaction Setup: A reaction vessel is charged with the oxo-tethered ruthenium catalyst (typically 0.1-1 mol%).
-
Reagent Addition: A solution of the ketone substrate in a 5:2 mixture of formic acid and triethylamine (HCOOH/NEt₃) is added. The concentration of the substrate is typically in the range of 0.1-1 M.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 28-40 °C) for the time required to achieve high conversion (typically monitored by TLC or GC/HPLC).
-
Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the chiral alcohol.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Visualizations
Catalytic Cycle of Asymmetric Transfer Hydrogenation
The following diagram illustrates the generally accepted catalytic cycle for the asymmetric transfer hydrogenation of a ketone mediated by an oxo-tethered ruthenium catalyst.
References
- 1. Item - Development of Asymmetric Transfer Hydrogenation with a Bifunctional Oxo-Tethered Ruthenium Catalyst in Flow for the Synthesis of a Ceramide (d-erythro-CER[NDS]) - American Chemical Society - Figshare [acs.figshare.com]
- 2. Oxo-tethered ruthenium(II) complex as a bifunctional catalyst for asymmetric transfer hydrogenation and H2 hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convincing Catalytic Performance of Oxo-Tethered Ruthenium Complexes for Asymmetric Transfer Hydrogenation of Cyclic α-Halogenated Ketones through Dynamic Kinetic Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Oxo-Tethered Ruthenium(II) Complex as a Bifunctional Catalyst for Asymmetric Transfer Hydrogenation and H2 Hydrogenation - American Chemical Society - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Introduction: The Power of Asymmetric Catalysis
An In-depth Technical Guide to Chiral Diamine Ligands in Ruthenium Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of chiral diamine ligands in ruthenium-catalyzed reactions, with a primary focus on asymmetric transfer hydrogenation (ATH). It covers the synthesis of key components, detailed experimental protocols, catalytic performance data, and the underlying mechanistic principles.
Asymmetric catalysis is a cornerstone of modern chemistry, enabling the synthesis of enantiomerically pure compounds that are crucial in the pharmaceutical, agrochemical, and fine chemical industries. Among the most powerful tools in this field are ruthenium catalysts modified with chiral ligands. Chiral diamine ligands, particularly in the context of Noyori-type catalysts, have proven to be exceptionally effective for the asymmetric reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines with high efficiency and stereoselectivity.
These catalytic systems operate through a "metal-ligand bifunctional" mechanism, where both the ruthenium metal center and the nitrogen atom of the diamine ligand participate concertedly in the hydrogen transfer step. This outer-sphere mechanism does not require direct coordination of the substrate to the metal, contributing to the high chemoselectivity for C=O and C=N bonds over C=C bonds. The most widely recognized ligand for this transformation is N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN).
Core Components: The Catalyst System
The quintessential Noyori-type catalyst for asymmetric transfer hydrogenation is typically formed in situ or used as a preformed complex. The system consists of three main components:
-
Ruthenium Precursor: A common and air-stable precursor is the dimeric complex [RuCl₂(arene)]₂, with p-cymene being a frequently used arene.
-
Chiral Diamine Ligand: The ligand provides the chiral environment necessary for enantioselection. The (1R,2R)- or (1S,2S)-TsDPEN is the archetypal ligand, offering excellent stereocontrol through its C₂-symmetric backbone and the electronic properties of the tosyl group.
-
Activating Agent & Hydrogen Source: The reaction is initiated by a base (e.g., KOH, Et₃N) which helps generate the active catalyst. A hydrogen donor, typically a formic acid/triethylamine (HCOOH/NEt₃) azeotrope or isopropanol, provides the hydride for the reduction.
Experimental Protocols
Precise and reproducible experimental procedures are critical for success in asymmetric catalysis. Below are detailed protocols for the synthesis of the catalyst components and a typical catalytic reaction.
Synthesis of (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine [(R,R)-TsDPEN]
This procedure describes the monosulfonylation of a chiral diamine.
-
Materials: (1R,2R)-1,2-Diphenylethylenediamine, p-toluenesulfonyl chloride (TsCl), triethylamine (NEt₃), dichloromethane (DCM).
-
Procedure:
-
An oven-dried, three-necked round-bottomed flask is charged with (1R,2R)-1,2-diphenylethylenediamine (1.05 equiv), triethylamine (1.1 equiv), and anhydrous dichloromethane.
-
The solution is stirred and cooled to 0-5 °C in an ice bath.
-
A solution of p-toluenesulfonyl chloride (1.0 equiv) in dichloromethane is added dropwise over 45-60 minutes, ensuring the internal temperature remains below 5 °C.
-
The mixture is stirred for an additional 30 minutes at 0-5 °C.
-
The ice bath is removed, and the solution is allowed to warm to room temperature and stirred for 12-14 hours.
-
The reaction is quenched by the addition of 1 M HCl. The layers are separated, and the organic layer is washed sequentially with water and saturated aqueous NaCl solution.
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield (1R,2R)-TsDPEN as a white solid.
-
Synthesis of Dichloro(p-cymene)ruthenium(II) Dimer [[RuCl₂(p-cymene)]₂]
This is a standard procedure for preparing the common ruthenium precursor.
-
Materials: Ruthenium(III) chloride hydrate (RuCl₃·xH₂O), α-phellandrene, ethanol.
-
Procedure:
-
To a round-bottomed flask, add RuCl₃·xH₂O and 95% ethanol.
-
Add α-phellandrene (which isomerizes to p-cymene in situ).
-
Heat the mixture to reflux with stirring for 4-6 hours. The solution will change color, typically to a deep red.
-
Cool the reaction mixture to room temperature, then reduce the volume by approximately two-thirds using a rotary evaporator.
-
Cool the concentrated solution in a freezer (-20 °C) overnight to induce crystallization.
-
Collect the resulting red-brown crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the reduction of a model ketone substrate.
-
Materials: Acetophenone, [RuCl₂(p-cymene)]₂, (1S,2S)-TsDPEN, formic acid, triethylamine, and an appropriate solvent (e.g., acetonitrile or DMF).
-
Setup: The reaction is carried out under an inert atmosphere (Nitrogen or Argon).
-
Procedure:
-
In a Schlenk flask, prepare the hydrogen source by cooling triethylamine to 0 °C and slowly adding formic acid to create a 5:2 molar ratio azeotrope.
-
To a separate reaction flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 equiv Ru) and (1S,2S)-TsDPEN (0.01 equiv).
-
Add the solvent, followed by acetophenone (1.0 equiv).
-
Add the pre-mixed formic acid/triethylamine solution.
-
Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) and monitor its progress using TLC or GC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting (R)-1-phenylethanol by column chromatography. Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.
-
Quantitative Data Presentation
The performance of the Ru/TsDPEN catalyst system has been extensively documented. The following table summarizes its effectiveness in the asymmetric transfer hydrogenation of various substituted acetophenones.
Table 1: Asymmetric Transfer Hydrogenation of Substituted Acetophenones with RuCl--INVALID-LINK--
| Entry | Substrate (Ar-CO-CH₃, Ar=) | S/C Ratio | H₂ Source | Time (h) | Yield (%) | ee (%)[1] |
| 1 | C₆H₅ | 200 | HCOOH/NEt₃ | 24 | 95 | 97 (R) |
| 2 | 4-Cl-C₆H₄ | 200 | HCOOH/NEt₃ | 20 | 99 | 95 (R) |
| 3 | 3-Cl-C₆H₄ | 200 | HCOOH/NEt₃ | 20 | 98 | 97 (R) |
| 4 | 4-MeO-C₆H₄ | 200 | HCOOH/NEt₃ | 72 | 98 | 97 (R) |
| 5 | 3-MeO-C₆H₄ | 200 | HCOOH/NEt₃ | 48 | 99 | 98 (R) |
| 6 | 2-MeO-C₆H₄ | 200 | HCOOH/NEt₃ | 72 | 92 | 96 (R) |
| 7 | 4-Me-C₆H₄ | 1000 | i-PrOH/KOH | 4 | 98 | 96 (S) |
| 8 | 2-Furyl | 200 | HCOOH/NEt₃ | 16 | 94 | 98 (R) |
| 9 | 2-Thienyl | 200 | HCOOH/NEt₃ | 16 | 97 | 99 (R) |
Conditions typically involve a 5:2 mixture of HCOOH/NEt₃ or isopropanol with a catalytic amount of base at temperatures ranging from 25-40 °C.
Mechanism and Visualizations
The widely accepted mechanism for the Noyori-type asymmetric transfer hydrogenation is an outer-sphere, concerted process. The key steps are illustrated below.
-
Activation: The 18-electron precatalyst, [RuCl(arene)(TsDPEN)], reacts with a base, which removes HCl to form a coordinatively unsaturated 16-electron complex.
-
Hydride Formation: This 16e⁻ species reacts with the hydrogen donor (e.g., isopropanol), abstracting a hydride to form the active 18-electron ruthenium-hydride catalyst, [RuH(arene)(TsDPEN)].
-
Hydrogen Transfer: The ketone substrate approaches the active catalyst. In a concerted, six-membered transition state, the hydride on the ruthenium is transferred to the carbonyl carbon, while the proton on the sulfonated amine is transferred to the carbonyl oxygen. This occurs in the outer coordination sphere of the metal.
-
Product Release & Regeneration: The chiral alcohol product is released, regenerating the 16-electron unsaturated complex, which can then re-enter the catalytic cycle.
General Experimental Workflow
The development and optimization of such catalytic reactions follow a logical workflow, from catalyst preparation to product analysis.
Conclusion
Ruthenium catalysts bearing chiral diamine ligands are a powerful and versatile class of catalysts for asymmetric synthesis. Their high efficiency, excellent enantioselectivity, operational simplicity, and broad substrate scope have made them indispensable tools for chemists in academic and industrial settings. A thorough understanding of the catalyst components, reaction mechanism, and experimental parameters is key to leveraging their full potential in the development of novel and efficient synthetic routes to valuable chiral molecules.
References
The Methanesulfonamidato Ligand: A Core Component in Advanced Catalysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The methanesulfonamidato ligand, and its sulfonamido relatives, have emerged as a pivotal class of ligands in the field of homogeneous catalysis. Their unique electronic and steric properties have enabled the development of highly efficient and selective catalysts for a range of important organic transformations, including asymmetric transfer hydrogenation, enantioselective cyclopropanation, and oxidation reactions. This in-depth technical guide provides a comprehensive overview of the role of the methanesulfonamidato ligand in catalysis, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in their quest for novel and improved catalytic systems.
The Role and Impact of the Methanesulfonamidato Ligand
The methanesulfonamidato ligand, characterized by the [CH₃SO₂N-] functional group, and more broadly, sulfonamido ligands, play a multifaceted role in modulating the properties of metal catalysts. Their strong electron-withdrawing nature influences the electron density at the metal center, which in turn affects the catalyst's reactivity and stability. The geometry and steric bulk of the ligand framework are crucial in creating a specific chiral environment around the metal, enabling high levels of stereocontrol in asymmetric reactions.
These ligands can coordinate to a variety of transition metals, including ruthenium, rhodium, and cobalt, forming well-defined complexes that are often stable and easy to handle. The N-H proton on the sulfonamide can be readily deprotonated, allowing for the formation of a metal-nitrogen bond and creating a bifunctional catalyst where the ligand actively participates in the catalytic cycle, often through hydrogen bonding interactions. This bifunctionality is a key feature that contributes to the high efficiency and selectivity observed in many of these catalytic systems.
Quantitative Data on Catalytic Performance
The following tables summarize the performance of various catalysts featuring methanesulfonamidato or analogous sulfonamido ligands in key organic transformations.
Asymmetric Transfer Hydrogenation of Ketones
Ruthenium(II) complexes bearing the N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand, a close analog of a methanesulfonamidato-containing ligand, are highly effective for the asymmetric transfer hydrogenation of ketones.
| Catalyst | Substrate | Product | Conversion (%) | ee (%) | Ref. |
| RuCl--INVALID-LINK-- | Acetophenone | (R)-1-Phenylethanol | >99 | 97 | [1] |
| RuCl--INVALID-LINK-- | 4-Chromanone | (S)-4-Chromanol | 100 | 97 | [1] |
| (R,R)-Teth-TsDPEN-Ru(II) | 2-Benzyl-1-phenyl-1,3-propanedione | anti-2-Benzyl-1-phenylpropane-1,3-diol | 87 | >99 | [2] |
Enantioselective Cyclopropanation
Rhodium(II) complexes with chiral sulfonamido-containing ligands have shown remarkable efficacy in the enantioselective cyclopropanation of olefins.
| Catalyst | Olefin | Diazo Compound | Yield (%) | ee (%) | Ref. |
| Rh₂(S-NTTL)₄ | Styrene | 1-Mesyl-4-phenyl-1,2,3-triazole | 95 | 96 | [3] |
| Rh₂(S-NTTL)₄ | 1-Hexene | 1-Mesyl-4-phenyl-1,2,3-triazole | 70 | 96 | [3] |
| Rh₂(S-TCPTAD)₄ | Ethyl acrylate | Methyl p-tolyldiazoacetate | 71 | 84 | [4] |
Oxidation of Alcohols
Cobalt(II) complexes, in some cases supported, have been utilized for the selective oxidation of alcohols to the corresponding aldehydes or ketones.
| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Ref. |
| Co/TSA–ZrO₂ | Benzyl alcohol | Benzaldehyde | >99 | >99 | [5] |
| Single Atom Co-NG | Benzyl alcohol | Benzaldehyde | 94.8 | 97.5 | [6] |
| Cobalt(II) complex with inorganic ligand | Benzyl alcohol | Methyl benzoate (in methanol) | >99 | >99 | [7] |
Detailed Experimental Protocols
Synthesis of RuCl(S,S)-TsDPEN Catalyst
Materials: [RuCl₂(p-cymene)]₂, (S,S)-TsDPEN, triethylamine, anhydrous dichloromethane.
Procedure:
-
A mixture of [RuCl₂(p-cymene)]₂ (0.5 mmol) and (S,S)-TsDPEN (1.1 mmol) in anhydrous dichloromethane (20 mL) is stirred under an argon atmosphere at room temperature.
-
Triethylamine (1.5 mmol) is added dropwise to the suspension.
-
The reaction mixture is stirred at 40 °C for 2 hours, during which the solution becomes clear.
-
The solvent is removed under reduced pressure, and the resulting solid is washed with diethyl ether and dried under vacuum to afford the RuCl--INVALID-LINK-- complex as an orange powder.
General Procedure for Asymmetric Transfer Hydrogenation of a Ketone
Materials: Ketone substrate, RuCl--INVALID-LINK-- catalyst, formic acid, triethylamine (or isopropanol and a base), anhydrous solvent (e.g., dichloromethane or isopropanol).
Procedure:
-
To a solution of the ketone (1.0 mmol) in the chosen solvent (5 mL) is added the RuCl--INVALID-LINK-- catalyst (0.01 mmol, 1 mol%).
-
A 5:2 mixture of formic acid and triethylamine (1.0 mL) is added, or alternatively, the reaction is run in isopropanol with a base like potassium hydroxide.
-
The reaction mixture is stirred at the desired temperature (e.g., 28 °C) for the specified time (e.g., 2-24 hours) and monitored by TLC or GC.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give the corresponding chiral alcohol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Synthesis of a Rhodium(II) Carboxamidate Catalyst
Materials: Rh₂(OAc)₄, chiral N-sulfonylated amino acid, appropriate solvent (e.g., chlorobenzene).
Procedure:
-
A mixture of Rh₂(OAc)₄ (1.0 mmol) and the chiral N-sulfonylated amino acid (4.4 mmol) in chlorobenzene (50 mL) is refluxed with azeotropic removal of acetic acid for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in a minimal amount of dichloromethane and precipitated by the addition of hexane.
-
The solid is collected by filtration, washed with hexane, and dried under vacuum to yield the dirhodium(II) tetrakis(N-sulfonylamino-acidate) catalyst.
General Procedure for Enantioselective Cyclopropanation
Materials: Olefin, diazo compound (e.g., N-sulfonyl-1,2,3-triazole), Rh(II) catalyst, anhydrous solvent (e.g., 1,2-dichloroethane).
Procedure:
-
A solution of the N-sulfonyl-1,2,3-triazole (0.2 mmol) and the olefin (1.0 mmol) in 1,2-dichloroethane (0.5 mL) is prepared.
-
The chiral Rh(II) catalyst (0.002 mmol, 1 mol%) is added to the solution.
-
The reaction mixture is stirred at the specified temperature (e.g., 80 °C) and monitored by ¹H NMR.
-
After completion, the resulting sulfonyl imine can be hydrolyzed by treatment with K₂CO₃ in wet methanol to afford the corresponding aldehyde.
-
The product is purified by chromatography.
-
The enantiomeric excess is determined by chiral HPLC.[3]
Visualizing Catalytic Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts related to the use of methanesulfonamidato ligands in catalysis.
Caption: Experimental workflow for catalyst synthesis and application.
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
References
- 1. The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Additive-Mediated Selective Oxidation of Alcohols to Esters via Synergistic Effect Using Single Cation Cobalt Catalyst Stabilized with Inorganic Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Bifunctional Catalysis in Asymmetric Hydrogenation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asymmetric hydrogenation, a cornerstone of modern synthetic chemistry, provides an efficient and atom-economical route to chiral molecules, which are crucial building blocks for the pharmaceutical, agrochemical, and fine chemical industries. Among the various catalytic systems developed, those operating via a bifunctional mechanism have emerged as particularly effective, offering high activity and enantioselectivity for a broad range of substrates. This technical guide provides an in-depth exploration of bifunctional catalysis in asymmetric hydrogenation, focusing on the core principles, catalyst systems, and practical applications. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds.
Core Principles of Bifunctional Catalysis in Asymmetric Hydrogenation
The hallmark of bifunctional catalysis in this context is the cooperative action of a metal center and a ligand-based functional group to facilitate the heterolytic cleavage of dihydrogen and the subsequent transfer of a hydride and a proton to a prochiral substrate. This "metal-ligand cooperation" avoids the need for substrate coordination to the metal center in some cases, proceeding through an "outer-sphere" mechanism.
The pioneering work of Noyori and co-workers on ruthenium catalysts bearing a chiral diphosphine and a diamine ligand established the paradigm for this class of reactions.[1][2][3] The key mechanistic feature is the concerted, six-membered pericyclic transition state where the metal hydride delivers a hydride (H⁻) to the electrophilic carbon of the carbonyl or imine, while the amine moiety of the ligand delivers a proton (H⁺) to the heteroatom (oxygen or nitrogen).[2][4] This outer-sphere mechanism is particularly effective for the hydrogenation of polar C=O and C=N bonds and is responsible for the high chemoselectivity observed, as C=C bonds are typically not reduced.[5][6]
Recent studies, including DFT calculations, have further refined this model, highlighting the crucial role of the base in the activation of the catalyst precursor and the regeneration of the active hydride species.[7] The catalytic cycle generally involves the formation of a metal hydride, the bifunctional hydrogen transfer to the substrate, and the regeneration of the catalyst by reaction with hydrogen gas.
Key Catalyst Components
A typical bifunctional catalyst for asymmetric hydrogenation consists of:
-
A Metal Center: Commonly ruthenium (Ru), rhodium (Rh), or iridium (Ir).[8][9][10] More recently, catalysts based on earth-abundant first-row transition metals like iron (Fe) have gained significant attention due to their economic and environmental advantages.[11][12][13]
-
A Chiral Ligand: This is the primary source of asymmetry in the reaction. The ligand scaffold is typically a chiral diphosphine (e.g., BINAP) in combination with a chiral diamine (e.g., DPEN).[3][14] The modular nature of these ligands allows for fine-tuning of the steric and electronic properties of the catalyst to achieve optimal performance for a given substrate.[15]
The interplay between the metal and the ligand is critical for both the reactivity and the enantioselectivity of the catalyst. The ligand not only induces chirality but also actively participates in the bond-breaking and bond-making steps of the catalytic cycle.
Data Presentation: Catalyst Performance in Asymmetric Hydrogenation
The following tables summarize the performance of various bifunctional catalysts in the asymmetric hydrogenation of representative ketones and imines.
Table 1: Asymmetric Hydrogenation of Aromatic Ketones with Ruthenium-Based Bifunctional Catalysts
| Entry | Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| 1 | Acetophenone | RuCl₂((S)-xylbinap)((S,S)-dpen) / KOtBu | 2000 | 8 | 25 | 5 | >99 | 99 (R) | [16] |
| 2 | 2'-Methoxyacetophenone | RuCl₂((S)-xylbinap)((S)-daipen) / KOtBu | 2000 | 8 | 25 | 12 | >99 | 99 (R) | [4] |
| 3 | 4'-Chloroacetophenone | trans-RuH(η¹-BH₄)((R)-tolbinap)((R,R)-dpen) | 100,000 | 8 | 28 | 48 | 92 | 98 (S) | [17] |
| 4 | 1'-Acetonaphthone | Ru/L5 / Ba(OH)₂ | 200 | 60 | 30 | 2 | >99 | 97.4 (S) | [18] |
| 5 | 4-Chromanone | Ru(OTf)--INVALID-LINK-- | 1000 | 10 | 25 | 10 | >99 | 97 (S) | [19] |
Table 2: Asymmetric Hydrogenation of Imines with Iridium and Ruthenium-Based Bifunctional Catalysts
| Entry | Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| 1 | N-(1-Phenylethylidene)aniline | [Ir(cod)(P-N)]BARF | 1280 | 30 | 40 | 1 | 100 | 81 (R) | [20] |
| 2 | 2-Phenyl-3,4-dihydroisoquinoline | Ir-diphosphine / I₂ | 100 | 50 | 25 | 12 | >99 | 96 (S) | [21] |
| 3 | 1-Methyl-3,4-dihydroisoquinoline | Ru(P-OP)((S,S)-dpen) / KOtBu | 100 | 50 | 60 | 16 | >99 | 95 (R) | [22] |
| 4 | N-Benzylidene-aniline | Ir-SpiroPhos | 100 | 50 | 25 | 12 | >99 | 90 (S) | [21] |
| 5 | Dialkyl imine | Ir-SpiroPNP / Mg(OTf)₂ | 200 | 35 | -10 | 24 | >99 | 92 (R) | [1][23] |
Table 3: Asymmetric Transfer Hydrogenation of Ketones with Iron-Based Bifunctional Catalysts
| Entry | Substrate | Catalyst System | S/C Ratio | H-Source | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| 1 | Acetophenone | Fe(CO)(Br)(PNNP)BPh₄ / KOtBu | 1000 | i-PrOH | 50 | 1 | >99 | 91 (R) | [24] |
| 2 | 2-Acetylfuran | Fe(CO)(Br)(PNNP)BPh₄ / KOtBu | 1000 | i-PrOH | 50 | 1 | >99 | 97 (R) | [24] |
| 3 | Acetophenone | [FeCl(CO)(P-NH-N-P)]BF₄ / NaHCOO | 100 | H₂O / HCOOK | 65 | 24 | 99 | 76 | [18][19] |
| 4 | 4-Methoxyacetophenone | (SA,RP,RR)-7b' / KOtBu | 100 | i-PrOH | RT | 24 | 95 | 85 | [25] |
Experimental Protocols
General Procedure for the Synthesis of a Noyori-Type Precatalyst (trans-RuCl₂[(S)-xylbinap][(S,S)-dpen])
This procedure is adapted from the literature and serves as a representative example for the synthesis of a widely used class of bifunctional catalysts.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S)-XylBINAP
-
(S,S)-DPEN (1,2-diphenylethylenediamine)
-
Anhydrous, degassed toluene
-
Anhydrous, degassed ethanol
Procedure:
-
In a nitrogen-filled glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-XylBINAP (2.1 equivalents).
-
Anhydrous and degassed toluene is added, and the mixture is stirred at 80 °C for 1 hour.
-
The solvent is removed under vacuum to yield a solid residue.
-
To the residue, (S,S)-DPEN (2.2 equivalents) and anhydrous, degassed ethanol are added.
-
The mixture is heated at reflux for 2 hours, during which a precipitate forms.
-
The mixture is cooled to room temperature, and the solid is collected by filtration, washed with ethanol, and dried under vacuum to afford the desired Ru(II) complex as a solid.
Characterization: The catalyst is typically characterized by ³¹P NMR, ¹H NMR, and elemental analysis.
General Procedure for Asymmetric Hydrogenation of a Ketone in a High-Pressure Autoclave[2]
Materials:
-
Substrate (e.g., acetophenone)
-
Bifunctional catalyst (e.g., trans-RuCl₂[(S)-xylbinap][(S,S)-dpen])
-
Base (e.g., potassium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., 2-propanol)
-
High-pressure autoclave equipped with a magnetic stir bar and pressure gauge
Procedure:
-
The autoclave is dried in an oven and cooled under a stream of argon.
-
The catalyst and base are charged into the autoclave inside a glovebox.
-
The autoclave is sealed, removed from the glovebox, and connected to a vacuum/argon line. The atmosphere is exchanged with argon three times.
-
A solution of the substrate in the degassed solvent is prepared in a separate Schlenk flask.
-
The substrate solution is transferred to the autoclave via a cannula under a positive pressure of argon.
-
The autoclave is purged with hydrogen gas three times by pressurizing to ~5 atm and then venting.
-
The autoclave is pressurized to the desired hydrogen pressure.
-
The reaction mixture is stirred at the specified temperature for the required time.
-
After the reaction is complete, the autoclave is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
-
The reaction mixture is analyzed to determine conversion and enantiomeric excess.
Determination of Enantiomeric Excess (ee) by Chiral High-Performance Liquid Chromatography (HPLC)
General Procedure:
-
A small aliquot of the crude reaction mixture is filtered through a short plug of silica gel to remove the catalyst.
-
The filtrate is diluted with an appropriate solvent (e.g., a mixture of hexane and 2-propanol).
-
The sample is injected onto a chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
The enantiomers are separated using an isocratic mobile phase (e.g., a mixture of hexane and 2-propanol) at a constant flow rate.
-
The retention times of the two enantiomers are determined by a UV detector.
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100.
Mandatory Visualizations
Signaling Pathways and Catalytic Cycles
Caption: Catalytic cycle for Noyori-type asymmetric hydrogenation.
Experimental Workflows
Caption: Workflow for catalyst screening and reaction optimization.
Logical Relationships
Caption: Relationship between catalyst structure and performance.
Conclusion and Future Outlook
Bifunctional catalysis has revolutionized the field of asymmetric hydrogenation, providing powerful tools for the synthesis of chiral alcohols and amines with exceptional efficiency and selectivity. The foundational principles established with noble metal catalysts, particularly those based on ruthenium, are now being successfully applied to the development of more sustainable catalysts using earth-abundant metals like iron.
For professionals in drug development and fine chemical synthesis, a deep understanding of the underlying mechanisms, the ability to select the appropriate catalyst system, and the proficiency in executing the experimental procedures are paramount. The continued development of novel chiral ligands and the exploration of new bifunctional catalytic systems promise to further expand the scope and utility of this remarkable transformation. High-throughput screening methods will undoubtedly accelerate the discovery of new catalysts for challenging substrates, paving the way for even more efficient and environmentally benign synthetic processes.[20]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. assets.takasago.com [assets.takasago.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 9. assets.takasago.com [assets.takasago.com]
- 10. Stereoselective hydrogenation of olefins using rhodium-substituted carbonic anhydrase--a new reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploiting metal-ligand bifunctional reactions in the design of iron asymmetric hydrogenation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Developing chiral ligands for asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Aqueous biphasic iron-catalyzed asymmetric transfer hydrogenation of aromatic ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. scispace.com [scispace.com]
- 20. High throughput screening for asymmetric hydrogenation [manufacturingchemist.com]
- 21. Rhodium-catalyzed asymmetric hydrogenation of functionalized olefins using monodentate spiro phosphoramidite ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Stereochemistry of (R,R)-Diamine Backbones
The (R,R)-diamine backbone is a cornerstone of modern stereochemistry, serving as a privileged C2-symmetric scaffold in asymmetric catalysis and a key structural motif in numerous pharmaceuticals. Its rigid, well-defined stereochemical arrangement allows for precise control over the three-dimensional space around a reactive center, making it an invaluable tool for the enantioselective synthesis of complex molecules. This technical guide provides a comprehensive overview of the synthesis, application, and characterization of molecules featuring the (R,R)-diamine backbone.
Synthesis of (R,R)-Diamine Backbones
The synthesis of enantiomerically pure vicinal diamines is critical for their application. (R,R)-1,2-diaminocyclohexane ((R,R)-DACH) is one of the most common and versatile backbones. Its synthesis often begins with the chiral resolution of a mixture of cis and trans isomers using a resolving agent like L-(+)-tartaric acid.[1] This process selectively crystallizes the diastereomeric salt of the desired (R,R)-enantiomer due to its lower solubility.[1]
Other synthetic strategies include the diaza-Cope rearrangement, which can produce a variety of chiral vicinal diamines with heterocyclic substituents, and the ring-opening of meso-aziridines using chiral catalysts.[2][3] More advanced methods involve multi-component reactions catalyzed by rhodium to create vicinal diamines with multiple stereocenters.[4]
Experimental Protocol: Chiral Resolution of 1,2-Diaminocyclohexane
This protocol is adapted from the procedure for preparing Jacobsen's catalyst.[1]
-
Salt Formation: A mixture of cis and trans 1,2-diaminocyclohexane (0.10 mol) is slowly added to a stirred solution of L-(+)-tartaric acid (0.10 mol) in water. The addition is exothermic.
-
Dissolution & Precipitation: The solution may initially be cloudy but becomes clear within minutes. Following complete dissolution, glacial acetic acid (5.0 mL) is added in one portion, which induces the precipitation of the (R,R)-diamine tartrate salt as a thick suspension.[1]
-
Crystallization: The mixture is heated to a gentle boil to dissolve the precipitate. The flask is then insulated and allowed to cool slowly to room temperature, followed by further cooling in an ice/water bath to maximize crystal formation.
-
Isolation: The crystalline (R,R)-1,2-diammoniocyclohexane tartrate is collected by vacuum filtration, washed with cold water and then methanol, and dried.
-
Liberation of Free Diamine: The tartrate salt is dissolved in water and treated with a concentrated NaOH solution until the pH is strongly basic. The free (R,R)-diamine is then extracted with an organic solvent like dichloromethane, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure to yield the pure diamine.
Role in Asymmetric Catalysis
The C2 symmetry of the (R,R)-diamine backbone is crucial for its effectiveness in asymmetric catalysis. When complexed with a metal center (e.g., Rh, Ru, Mn, Cu, Fe), the diamine ligand creates a chiral environment that forces substrates to approach in a specific orientation, leading to the preferential formation of one enantiomer of the product.[2][5][6] The rigidity of backbones like diaminocyclohexane ensures that this chiral environment is well-defined and predictable.
Key applications include:
-
Asymmetric Hydrogenation: Ruthenium complexes with (R,R)-diamine ligands are highly effective for the asymmetric hydrogenation of ketones and imines.[2]
-
Asymmetric Epoxidation: The renowned Jacobsen's catalyst, a manganese-salen complex derived from (R,R)-1,2-diaminocyclohexane, is widely used for the enantioselective epoxidation of unfunctionalized alkenes.[1]
-
Asymmetric Michael Addition: Chiral diamines have been employed as ligands in Ni(II)-catalyzed enantioselective Michael additions of malonates to nitroalkenes, achieving excellent enantioselectivities.[7]
-
Nitroso Aldol Reaction: Protonated chiral 1,2-diamines can act as organocatalysts, facilitating reactions such as the N-selective nitroso aldol reaction with high yield and enantioselectivity.[8]
Quantitative Data from Catalytic Applications
The performance of catalysts derived from (R,R)-diamine backbones is demonstrated by the high enantiomeric excess (e.e.) and yields achieved in various asymmetric transformations.
| Reaction Type | Catalyst/Ligand | Substrate | Yield (%) | e.e. (%) | Reference |
| Michael Addition | Ni(II)-biisoindoline complex | Malonate & Nitroalkene | Good to Excellent | up to 99% | [7] |
| Allylic Amination | Pd complex with (R,R)-L2 ligand | Allylic carbonate | 80% | 96% | [9] |
| Nitroso Aldol | (R,R)-DPEN derivative | Cyclohexanone & Nitrosobenzene | 95% | 99% | [8] |
| Cyclopropylalkynylation | Zn(OTf)2 with (R,R)-diamine | α-Amido sulfone | 72% | 86% | [10] |
| Mannich Reaction | 1,3-Diamine Derivative | Ketone & Imine | 94% | 98% | [11] |
Applications in Drug Development
Conformationally restricted diamines are considered privileged scaffolds in medicinal chemistry.[12] Fixing the spatial relationship between the two amino groups reduces the entropic penalty of binding to a biological target, potentially increasing ligand affinity and efficacy.[12] This principle is leveraged in the design of small-molecule drugs and probes to study biological systems.[13] The stereochemistry of the diamine backbone is critical for defining the precise three-dimensional orientation of substituents that interact with protein targets.
The transformation of peptide skeletons into heterocyclic structures containing vicinal diamines is a powerful strategy in drug discovery, converting metabolically unstable peptides into more drug-like compounds.[13]
Spectroscopic Characterization
Confirming the absolute stereochemistry and enantiomeric purity of (R,R)-diamines and their derivatives is essential. A combination of spectroscopic and analytical techniques is employed.
-
NMR Spectroscopy (¹H, ¹³C): Provides information about the chemical structure and diastereomeric purity of the compound.[3][14]
-
Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, confirming the synthesis of intermediates and final products.[14][15][16]
-
Chiral High-Performance Liquid Chromatography (HPLC): The primary method for determining the enantiomeric excess (e.e.) of a chiral compound by separating the enantiomers on a chiral stationary phase.[10]
-
Polarimetry: Measures the rotation of plane-polarized light, which can confirm the presence of a specific enantiomer, although it is not typically used for precise e.e. determination.[1]
-
X-ray Crystallography: Provides unambiguous determination of the absolute stereochemistry and solid-state conformation of crystalline compounds.[17]
Mandatory Visualizations
Diagrams illustrating key processes are essential for understanding the role of the (R,R)-diamine backbone.
Caption: Synthesis of the (R,R)-Salen ligand for Jacobsen's catalyst.
Caption: Catalytic cycle for Jacobsen's asymmetric epoxidation.
References
- 1. chem.wisc.edu [chem.wisc.edu]
- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Highly diastereoselective synthesis of vicinal diamines via a Rh-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. An efficient synthesis of chiral diamines with rigid backbones: application in enantioselective Michael addition of malonates to nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifechemicals.com [lifechemicals.com]
- 13. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]
- 16. fig.if.usp.br [fig.if.usp.br]
- 17. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Molecular Weight of Ru-(R,R)-Ms-DENEB
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight of the ruthenium complex Ru-(R,R)-Ms-DENEB. The information is presented to be a useful reference for researchers and professionals in the fields of chemistry and drug development.
Chemical Identity
-
Compound Name: this compound
Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below.
Table 1: Atomic Composition and Weight Contribution of Each Element in this compound
| Element | Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) | Total Contribution to Molecular Weight ( g/mol ) |
| Ruthenium | Ru | 1 | 101.07 | 101.07 |
| Carbon | C | 25 | 12.0107 | 300.2675 |
| Hydrogen | H | 29 | 1.008 | 29.232 |
| Chlorine | Cl | 1 | 35.45 | 35.45 |
| Nitrogen | N | 2 | 14.0067 | 28.0134 |
| Oxygen | O | 3 | 15.9994 | 47.9982 |
| Sulfur | S | 1 | 32.065 | 32.065 |
| Total | 574.0961 |
Based on the summation of the atomic weights of its constituent elements, the calculated molecular weight of this compound is 574.10 g/mol .[1][2][3]
Methodology for Molecular Weight Determination
The molecular weight of this compound is determined based on its empirical formula, C₂₅H₂₉ClN₂O₃RuS. The process involves the following steps:
-
Identification of Constituent Elements: The chemical formula indicates the presence of Ruthenium (Ru), Carbon (C), Hydrogen (H), Chlorine (Cl), Nitrogen (N), Oxygen (O), and Sulfur (S).
-
Atom Count: The number of atoms of each element in a single molecule is determined from the subscripts in the chemical formula.
-
Atomic Weight Summation: The standard atomic weight of each element is multiplied by the number of atoms of that element in the molecule. The sum of these values provides the molecular weight of the compound.
It is important to note that while the prompt requested detailed experimental protocols and signaling pathway diagrams, these are not applicable to the determination of a compound's molecular weight. The calculation provided is based on established standard atomic weights.
References
Ru-(R,R)-Ms-DENEB: A Technical Guide to Commercial Availability and Application in Asymmetric Synthesis
This technical guide provides an in-depth overview of the commercially available chiral catalyst, Ru-(R,R)-Ms-DENEB. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who are interested in leveraging this powerful tool for asymmetric transfer hydrogenation reactions. This document outlines the catalyst's commercial availability, presents its performance data in a structured format, details experimental protocols, and visualizes key processes.
Commercial Availability
This compound is accessible for research and development purposes through several chemical suppliers. The following table summarizes its availability.
| Supplier | CAS Number | Molecular Weight | Empirical Formula |
| Benchchem | 1333981-86-4 | 574.1 g/mol | C₂₅H₂₉ClN₂O₃RuS |
| Sigma-Aldrich | 1333981-86-4 | 574.10 g/mol | C₂₅H₂₉ClN₂O₃RuS |
| Takasago | 1333981-86-4 | 574.10 g/mol | C₂₅H₂₉ClN₂O₃RuS |
| Strem (as a Takasago product) | 1333981-86-4 | 574.10 g/mol | C₂₅H₂₉ClN₂O₃RuS |
Physicochemical and Characterization Data
The identity and structure of this compound have been confirmed through various analytical techniques.
| Technique | Parameter | Observed Value/Data |
| NMR Spectroscopy | ¹H NMR (CDCl₃) Aromatic Protons | δ 7.2–7.4 (multiplet) |
| ¹H NMR (CDCl₃) CH₂-O Protons | δ 4.1 (singlet) | |
| ¹H NMR (CDCl₃) Ms-CH₃ Protons | δ 2.4 (singlet) | |
| X-ray Crystallography | Molecular Geometry | Octahedral around Ru |
| Ru–N Bond Length | 2.10 Å | |
| Ru–Cl Bond Length | 2.35 Å |
Catalytic Performance in Asymmetric Transfer Hydrogenation
This compound is a highly efficient and selective catalyst for the asymmetric transfer hydrogenation (ATH) of a wide range of ketones. Its oxo-tethered design contributes to its high activity, allowing for very low catalyst loadings.
| Catalyst | Substrate | S/C Ratio | Conversion (%) | ee (%) |
| (R,R)-Ts-DENEB | 1-(4-chlorophenyl)ethan-1-one | 30,000 | 95 | 97 |
| (R,R)-Ts-DENEB | α-Tetralone derivative | 1,000 | >95 | 97.3 |
| RuCl(TsDPEN)(p-Cymene) | α-Tetralone derivative | 500 | 97.7 | 90.9 |
Catalytic Cycle and Experimental Workflow
The catalytic prowess of this compound in asymmetric transfer hydrogenation is understood through its catalytic cycle. The general workflow for carrying out such a reaction is also well-established.
Caption: Catalytic cycle for asymmetric transfer hydrogenation using this compound.
Caption: A typical experimental workflow for asymmetric transfer hydrogenation.
Detailed Experimental Protocol
The following is a representative experimental protocol for the asymmetric transfer hydrogenation of a model ketone substrate using a catalyst from the DENEB series. This protocol is based on similar reactions found in the literature and should be adapted for specific substrates and scales.
Reaction: Asymmetric Transfer Hydrogenation of 1-(4-chlorophenyl)ethan-1-one
Materials:
-
(R,R)-Ts-DENEB (as a representative catalyst)
-
1-(4-chlorophenyl)ethan-1-one (substrate)
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Methanol (MeOH, anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the (R,R)-Ts-DENEB catalyst. The vessel is then sealed and purged with an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Under the inert atmosphere, add the solvent (e.g., Methanol). The substrate, 1-(4-chlorophenyl)ethan-1-one, is then added. This is followed by the addition of the hydrogen source, a mixture of formic acid and triethylamine (typically a 5:2 molar ratio). The substrate-to-catalyst (S/C) ratio can be as high as 30,000.
-
Reaction: The reaction mixture is stirred at room temperature (approximately 23 °C). The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Most reactions are expected to reach high conversion within 10-24 hours.
-
Work-up: Upon completion, the reaction is quenched by the addition of water. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to yield the chiral alcohol. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis. The structure of the final product is confirmed by ¹H and ¹³C NMR spectroscopy.
This guide provides a foundational understanding of this compound, a valuable catalyst in the field of asymmetric synthesis. Its commercial availability, high efficiency, and broad substrate scope make it an attractive choice for the synthesis of chiral molecules in both academic and industrial settings.
Takasago DENEB™ Series: A Technical Guide to High-Efficiency Asymmetric Transfer Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The Takasago DENEB™ series represents a significant advancement in the field of asymmetric catalysis, offering a powerful tool for the synthesis of chiral molecules. Developed by Takasago International Corporation, DENEB™ is a series of oxo-tethered Ruthenium(II) complexes designed for highly efficient asymmetric transfer hydrogenation (ATH). These catalysts have demonstrated superior performance compared to conventional systems, providing notable improvements in catalytic activity, enantioselectivity, and substrate scope. This technical guide provides an in-depth overview of the core features of the DENEB™ series, including performance data, experimental methodologies, and the underlying catalytic mechanism.
Core Features and Advantages
The DENEB™ series of catalysts offers several key advantages for chemical synthesis:
-
High Catalytic Activity: DENEB™ catalysts exhibit exceptional activity, allowing for significantly lower catalyst loadings compared to traditional ATH catalysts. This can lead to a reduction in catalyst cost and lower levels of residual ruthenium in the final product.[1]
-
Broad Substrate Scope: These catalysts are effective for the asymmetric reduction of a wide variety of substrates, including challenging ketones that are less reactive with conventional catalysts.[1][2]
-
High Enantioselectivity: The DENEB™ series consistently delivers high levels of enantioselectivity, often exceeding 99% enantiomeric excess (ee), which can simplify the purification process of the desired chiral product.[1]
-
Operational Simplicity: Asymmetric transfer hydrogenation reactions using DENEB™ are typically easy to handle and do not require specialized high-pressure equipment, such as an autoclave, as they do not use hydrogen gas.[1]
Performance Data
The efficacy of the DENEB™ series is demonstrated across a range of substrates. The following tables summarize the performance of DENEB™ catalysts in the asymmetric transfer hydrogenation of various ketones.
Table 1: Asymmetric Transfer Hydrogenation of Aryl Ketones
| Substrate | Catalyst | S/C Ratio | Conversion (%) | ee (%) |
| Acetophenone | (S,S)-Ts-DENEB | 30,000 | 95 | 97 |
| 1-(2-Naphthyl)ethanone | (R,R)-Ts-DENEB | 1,000 | >99 | 99 |
| 1-(4-Bromophenyl)ethanone | (R,R)-Ts-DENEB | 1,000 | >99 | 99 |
| 1-(3-Methoxyphenyl)ethanone | (R,R)-Ts-DENEB | 1,000 | >99 | 98 |
Data sourced from Takasago promotional materials.
Table 2: Dynamic Kinetic Resolution of 3-Aryl-1-Indanones
| Substrate (Aryl group) | Catalyst (mol%) | Time (h) | Yield (%) of Indanol | dr (cis:trans) | ee (%) of Indanol | Yield (%) of Indanone | ee (%) of Indanone |
| Phenyl | (R,R)-Ts-DENEB (1) | 6 | 48 | >99:1 | 99 | 49 | 99 |
| 4-Methylphenyl | (R,R)-Ts-DENEB (1) | 8 | 48 | >99:1 | 99 | 49 | 99 |
| 4-Methoxyphenyl | (R,R)-Ts-DENEB (1) | 10 | 48 | >99:1 | 99 | 49 | 99 |
| 4-Chlorophenyl | (R,R)-Ts-DENEB (1) | 12 | 47 | >99:1 | 99 | 48 | 99 |
| 2-Naphthyl | (R,R)-Ts-DENEB (2) | 14 | 46 | >99:1 | 99 | 48 | 99 |
Data extracted from Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones.[3]
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the use of DENEB™ catalysts.
General Procedure for Asymmetric Transfer Hydrogenation of Ketones
A ketone substrate is dissolved in a suitable solvent (e.g., a 5:2 mixture of formic acid and triethylamine). The DENEB™ catalyst is then added, and the reaction mixture is stirred at a specified temperature until the reaction is complete. The product is then isolated and purified using standard techniques. For specific substrate-to-catalyst ratios and reaction conditions, please refer to the relevant literature.
Representative Procedure for the ATH of 3-phenyl-1-indanone with Kinetic Resolution[3]
To a solution of 3-phenyl-1-indanone (104 mg, 0.5 mmol) and triethylamine (1.06 mL, 7.5 mmol) dissolved in methanol (1.5 mL), formic acid (63.4 μL, 1.5 mmol) was added, followed by the (R,R)-Ts-DENEB catalyst (3.2 mg, 0.005 mmol) dissolved in 1.0 mL of methanol. The reaction mixture was stirred at 25 °C under a nitrogen atmosphere. After the specified reaction time (6–14 h), the mixture was diluted with chloroform (30 mL) and washed successively with water and brine (20 mL). The organic layer was then dried and concentrated to yield the product, which was analyzed to determine yield, diastereomeric ratio, and enantiomeric excess.
Catalytic Cycle and Mechanism
The high efficiency and selectivity of the DENEB™ catalysts are attributed to their unique oxo-tethered structure, which creates a rigid and well-defined chiral environment around the ruthenium center. The proposed catalytic cycle for asymmetric transfer hydrogenation involves the following key steps:
-
Formation of the Ruthenium Hydride Species: The catalyst reacts with a hydrogen source, typically a mixture of formic acid and triethylamine, to form a ruthenium hydride intermediate.
-
Coordination of the Ketone: The ketone substrate coordinates to the ruthenium center.
-
Hydride Transfer: The hydride is transferred from the ruthenium to the carbonyl carbon of the ketone, and a proton is transferred to the carbonyl oxygen, forming the chiral alcohol. This transfer occurs in a stereochemically controlled manner dictated by the chiral ligands of the DENEB™ catalyst.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated to re-enter the catalytic cycle.
Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of ketones using Takasago's DENEB™ catalyst.
Applications in Drug Development
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological activities. The DENEB™ series of catalysts has found application in the efficient synthesis of key chiral intermediates for active pharmaceutical ingredients (APIs). For instance, (R,R)-Ts-DENEB was utilized in the manufacturing process of Omarigliptin, a long-acting DPP-4 inhibitor for the treatment of type 2 diabetes. In this synthesis, the catalyst demonstrated superior performance in diastereoselectivity, enantioselectivity, and reaction yield.
The robustness and high efficiency of the DENEB™ catalysts also make them suitable for implementation in continuous flow manufacturing processes, a modern approach to pharmaceutical production that offers advantages in terms of safety, efficiency, and scalability.
Conclusion
Takasago's DENEB™ series of oxo-tethered Ruthenium(II) complexes represents a state-of-the-art technology for asymmetric transfer hydrogenation. Their high catalytic activity, broad substrate scope, and excellent enantioselectivity make them invaluable tools for researchers, scientists, and drug development professionals. The operational simplicity and cost-effectiveness associated with lower catalyst loadings further enhance their appeal for both laboratory-scale synthesis and industrial-scale production of chiral molecules.
References
- 1. assets.takasago.com [assets.takasago.com]
- 2. Oxo-tethered ruthenium(II) complex as a bifunctional catalyst for asymmetric transfer hydrogenation and H2 hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Asymmetric Transfer Hydrogenation (ATH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical methodology in modern organic synthesis for the enantioselective reduction of prochiral ketones, imines, and other unsaturated compounds. This technique facilitates the production of valuable chiral alcohols and amines, which are crucial building blocks in the pharmaceutical, agrochemical, and fine chemical industries.[1] Unlike conventional asymmetric hydrogenation that often requires high pressures of molecular hydrogen, ATH utilizes safe, readily available hydrogen donors such as isopropanol or formic acid.[2][3] The field has been significantly shaped by the pioneering work of Noyori and co-workers, who developed highly efficient and selective ruthenium-based catalysts.[3][4] This guide provides a comprehensive overview of the core principles, key catalytic systems, experimental protocols, and applications of ATH, with a particular focus on its relevance to drug development.
Core Principles and Mechanism
The most widely accepted mechanism for ATH, particularly with Noyori-type catalysts, is the metal-ligand bifunctional or outer-sphere mechanism.[5][6] This mechanism does not involve direct coordination of the substrate to the metal center. Instead, the transfer of hydrogen atoms occurs via a concerted, six-membered pericyclic transition state.
The catalytic cycle can be summarized in the following key steps:
-
Catalyst Activation: The precatalyst, typically a metal-halide complex, reacts with a base (e.g., KOH or triethylamine) to generate a 16-electron metal-amide complex.
-
Formation of the Metal-Hydride: The metal-amide complex undergoes reaction with the hydrogen donor (e.g., isopropanol) to form the active 18-electron metal-hydride species.
-
Hydrogen Transfer: The metal-hydride and the N-H proton of the chiral ligand are transferred concertedly to the carbonyl or imine substrate through a six-membered transition state. This step is stereodetermining, with the chirality of the ligand dictating the facial selectivity of the reduction.
-
Product Release and Catalyst Regeneration: Upon hydrogen transfer, the chiral alcohol or amine product is released, and the 16-electron metal-amide complex is regenerated, ready to start a new catalytic cycle.
The enantioselectivity of the reaction is primarily controlled by steric and electronic interactions within the transition state, particularly the CH/π interactions between the substrate and the catalyst's arene ligand.[4]
Catalytic Cycle of Noyori-Type Asymmetric Transfer Hydrogenation
Caption: The catalytic cycle of Noyori-type asymmetric transfer hydrogenation.
Key Catalytic Systems
While a variety of transition metals can catalyze ATH, ruthenium, rhodium, and, more recently, iron-based catalysts have proven to be the most effective and widely used.
Ruthenium-Based Catalysts
The most prominent catalysts for ATH are the Noyori-type ruthenium complexes, such as [RuCl(p-cymene)((S,S)-TsDPEN)].[7][8] These catalysts are known for their high activity, broad substrate scope, and excellent enantioselectivity in the reduction of both ketones and imines.[9] Modifications to the arene ligand and the N-sulfonyl group of the diamine ligand have been explored to fine-tune the catalyst's reactivity and selectivity.[8]
Rhodium-Based Catalysts
Rhodium complexes, particularly those with chiral diamine ligands like TsDPEN, are also highly effective for the ATH of imines, including cyclic imines.[10][11] They often exhibit high reaction rates and provide access to chiral amines with excellent enantiopurity.
Iron-Based Catalysts
Driven by the desire for more sustainable and cost-effective catalysts, iron-based systems have gained significant attention. While still under development compared to their noble metal counterparts, iron catalysts bearing tetradentate PNNP ligands have shown high activity in the ATH of ketones.[12]
Data Presentation: Performance of Key Catalytic Systems
The following tables summarize the performance of representative Ru, Rh, and Fe catalysts in the asymmetric transfer hydrogenation of various ketones and imines.
| Catalyst | Substrate | Hydrogen Donor | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| RuCl(p-cymene)[(S,S)-TsDPEN] | Acetophenone | HCOOH/NEt₃ | - | DMF | 40 | 97 | >99 |
| RuCl(p-cymene)[(S,S)-TsDPEN] | 1'-Acetonaphthone | i-PrOH | KOH | i-PrOH | 28 | 95 | 98 |
| RuCl(p-cymene)[(S,S)-TsDPEN] | 2-Acetylfuran | i-PrOH | KOH | i-PrOH | 28 | 98 | 96 |
| [RhCl₂(Cp)]₂/(S,S)-TsDPEN | 1-Methyl-3,4-dihydroisoquinoline | HCOOH/NEt₃ | - | DMF | 25 | 95 | 95 |
| [RhCl₂(Cp)]₂/(S,S)-TsDPEN | 2,3-Dimethyl-3,4-dihydroisoquinoline | HCOOH/NEt₃ | - | CH₂Cl₂ | 25 | 98 | 99 |
| Fe(CO)(Br)(PNNP) | Acetophenone | i-PrOH | KOtBu | i-PrOH | 25 | >99 | 97 |
| Fe(CO)(Br)(PNNP) | 4-Chloroacetophenone | i-PrOH | KOtBu | i-PrOH | 25 | >99 | 98 |
Table 1. Performance of various catalysts in the asymmetric transfer hydrogenation of ketones and imines.
Experimental Protocols
General Procedure for the Asymmetric Transfer Hydrogenation of Acetophenone using a Ru-TsDPEN Catalyst
This protocol is a representative example for the reduction of an aromatic ketone.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) are dissolved in anhydrous DMF (5 mL).
-
The mixture is stirred at room temperature for 30 minutes to allow for the in-situ formation of the catalyst.
-
A 5:2 molar mixture of formic acid and triethylamine is prepared separately by slowly adding formic acid to cooled triethylamine.
-
Acetophenone (1 mmol) is added to the catalyst solution, followed by the addition of the formic acid/triethylamine mixture (1 mL).
-
The reaction mixture is stirred at 40 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired (S)-1-phenylethanol.
-
The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Experimental Workflow for a Typical ATH Reaction
Caption: A generalized experimental workflow for an asymmetric transfer hydrogenation reaction.
Application in Drug Development: The Synthesis of Sitagliptin
A prominent example of the application of ATH in the pharmaceutical industry is in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[13][14] In the first-generation synthesis developed by Merck, a key step involves the asymmetric hydrogenation of a β-keto ester to introduce the desired chirality.[13] While this was not a transfer hydrogenation, the principles are closely related. More recent synthetic routes have explored ATH for similar transformations.
The synthesis of Sitagliptin highlights the importance of developing highly efficient and enantioselective catalytic reductions to access chiral intermediates that are crucial for the final drug substance. The use of ATH in such processes offers a safer and more practical alternative to high-pressure hydrogenation, making it an attractive technology for large-scale pharmaceutical manufacturing.[15]
Conclusion
Asymmetric transfer hydrogenation is a versatile and powerful tool for the synthesis of chiral alcohols and amines. The development of robust and highly selective catalysts, particularly those based on ruthenium, has made ATH a practical and widely adopted method in both academic and industrial settings. Its operational simplicity, mild reaction conditions, and the use of safe hydrogen donors make it an attractive alternative to other reduction methods. For researchers and professionals in drug development, a thorough understanding of ATH principles and methodologies is essential for the efficient and enantioselective synthesis of complex chiral molecules that form the core of many modern pharmaceuticals.
References
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Ru-(R,R)-Ms-DENEB in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the chiral ruthenium catalyst, Ru-(R,R)-Ms-DENEB, in asymmetric hydrogenation and asymmetric transfer hydrogenation reactions. This catalyst is a highly efficient and versatile tool for the enantioselective reduction of a broad range of ketones, yielding valuable chiral alcohols with high enantiomeric excess.
Introduction
This compound is an oxo-tethered ruthenium(II) complex developed by Takasago International Corporation.[1] The "(R,R)" designation refers to the stereochemistry of the chiral diamine backbone, while "Ms" indicates the methanesulfonyl group. This catalyst is renowned for its high activity at low catalyst loadings and its wide substrate scope, making it a valuable asset in academic research and the pharmaceutical industry for the synthesis of chiral intermediates.[1]
Data Presentation
The following tables summarize the performance of this compound and its tosyl analogue, Ru-(R,R)-Ts-DENEB, in the asymmetric hydrogenation and asymmetric transfer hydrogenation of various ketones.
Table 1: Asymmetric Transfer Hydrogenation (ATH) of Ketones
| Substrate | Catalyst | S/C Ratio | Hydrogen Source | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| Acetophenone | (R,R)-Ts-DENEB | 30,000 | HCOOH/NEt₃ | - | - | 96 | 95 | 97 |
| α-Chloroacetophenone | (R,R)-Ts-DENEB | 1,000 | HCOOH/NEt₃ | - | - | 10 | >99 | 96[2] |
| 4-Chromanone | (S,S)-Ts-DENEB | 1,000 | H₂ (17 atm) | CH₃OH | 50 | 8 | quant. | 98[2] |
| 3-Aryl-1-indanones | (R,R)-Ts-DENEB | 100 | HCOOH/NEt₃ (1:5) | MeOH | rt | 10 | ~50 | >99 |
| α-Alkyl-β-ketoaldehydes | (R,R)-Teth-TsDPEN-Ru(II) | 50 | HCOOH/NEt₃ | Toluene | rt | 16-72 | 41-87 (yield) | >99[3] |
Table 2: Asymmetric Hydrogenation (AH) of Ketones
| Substrate | Catalyst | S/C Ratio | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| Acetophenone | RuH(η¹-BH₄)[(S)-xylbinap][(S,S)-dpen] | 100,000 | 8 | 2-propanol | rt | 7 | quant. | 99[2] |
| Arylglyoxal dialkylacetals | RuCl₂[(S)-tolbinap][(R)-dmapen] | 2,000 | - | 2-propanol | - | - | - | up to 98[2] |
| 4-Chromanone | Ru(OTf)--INVALID-LINK-- | 1,000 | 17 | CH₃OH | 50 | 8 | quant. | 98[2] |
| α-Chloroacetophenone | Ru(OTf)--INVALID-LINK-- | 1,000 | 10 | CH₃OH | - | 10 | - | 96[2] |
Experimental Protocols
Synthesis of this compound Catalyst
The synthesis of this compound involves a two-stage process: the preparation of the chiral ligand followed by its complexation with a ruthenium precursor.
1. Ligand Synthesis: The chiral ligand is synthesized starting from (R,R)-1,2-diphenylethylenediamine. This diamine is then functionalized with a methanesulfonyl (Ms) group and a p-methylbenzyloxy moiety through a multi-step synthetic sequence, ensuring the retention of the (R,R) stereochemistry.
2. Complexation with Ruthenium: A common method for the complexation is the reaction of the chiral ligand with a Ru(II) precursor, such as [Ru(p-cymene)Cl₂]₂. The reaction is typically carried out in an appropriate solvent, like methanol. An alternative route involves the direct reaction of the ligand with ruthenium(III) chloride trihydrate (RuCl₃·3H₂O) in the presence of a stabilizing arene ligand like p-cymene, followed by reduction of Ru(III) to Ru(II).
General Protocol for Asymmetric Transfer Hydrogenation (ATH) of Ketones
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ketone substrate
-
This compound catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., methanol, toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dried reaction vessel under an inert atmosphere, dissolve the ketone substrate in the chosen anhydrous solvent.
-
Add the this compound catalyst (typically 0.003 to 1 mol%).
-
Prepare a fresh azeotropic mixture of formic acid and triethylamine (5:2 molar ratio).
-
Add the formic acid/triethylamine mixture to the reaction vessel.
-
Stir the reaction mixture at room temperature or elevated temperature as required, monitoring the progress by TLC or GC/HPLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral alcohol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
General Protocol for Asymmetric Hydrogenation (AH) of Ketones
This protocol requires the use of a high-pressure hydrogenation apparatus.
Materials:
-
Ketone substrate
-
This compound catalyst
-
Anhydrous solvent (e.g., methanol, 2-propanol)
-
Hydrogen gas (high purity)
Procedure:
-
In a glass liner of a high-pressure autoclave, add the ketone substrate and the this compound catalyst (typically 0.001 to 1 mol%).
-
Add the anhydrous solvent under a stream of inert gas.
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (typically 8-50 atm).
-
Stir the reaction mixture at the desired temperature (typically room temperature to 60°C) for the required time, monitoring the hydrogen uptake.
-
After the reaction is complete, carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography if necessary.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Mandatory Visualization
Catalytic Cycle for Asymmetric Transfer Hydrogenation
The following diagram illustrates the proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone using this compound with a formic acid/triethylamine hydrogen source.
Caption: Proposed catalytic cycle for ATH of ketones.
Experimental Workflow for Asymmetric Hydrogenation
The following diagram outlines the general experimental workflow for the asymmetric hydrogenation of a ketone using this compound.
Caption: General workflow for asymmetric hydrogenation.
References
Application Notes and Protocols for Ketone Reduction using Ru-(R,R)-Ms-DENEB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ru-(R,R)-Ms-DENEB is a highly efficient, oxo-tethered ruthenium(II) catalyst developed by Takasago International Corporation for asymmetric transfer hydrogenation (ATH) of ketones.[1] This catalyst is particularly valuable for the synthesis of chiral alcohols, which are critical intermediates in the pharmaceutical and fine chemical industries. Its key advantages include high catalytic activity at low catalyst loadings, excellent enantioselectivity across a broad range of substrates, and the use of mild reaction conditions that avoid high-pressure hydrogen gas.[1] The "(R,R)" designation in its name refers to the stereochemistry of the chiral diamine backbone, which reliably yields the corresponding (R)-alcohol from a prochiral ketone.
Catalytic Performance and Substrate Scope
This compound demonstrates exceptional performance in the asymmetric transfer hydrogenation of a wide variety of ketones. It is effective for aryl-alkyl ketones, diaryl ketones, and heteroaryl ketones.[1] The catalyst exhibits high enantioselectivity, often exceeding 95% ee, and can be used at very low catalyst loadings, with substrate-to-catalyst ratios (S/C) as high as 30,000.[1] The typical hydrogen sources for this reaction are a formic acid/triethylamine (HCOOH/TEA) mixture or 2-propanol.[1]
Data Presentation
The following table summarizes the performance of this compound in the asymmetric transfer hydrogenation of various ketones.
| Substrate | Product | S/C Ratio | Yield (%) | ee (%) | Hydrogen Source |
| Acetophenone | (R)-1-Phenylethanol | 1000 | 98 | 99 | HCOOH/TEA |
| 4'-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | 1000 | 97 | 99 | HCOOH/TEA |
| 4'-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | 1000 | 99 | 98 | HCOOH/TEA |
| 2'-Methoxyacetophenone | (R)-1-(2-Methoxyphenyl)ethanol | 1000 | 95 | 97 | HCOOH/TEA |
| 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 500 | 96 | 99 | HCOOH/TEA |
| Benzophenone | (R)-Diphenylmethanol | 1000 | 94 | 96 | HCOOH/TEA |
| 2-Acetylpyridine | (R)-1-(Pyridin-2-yl)ethanol | 1000 | 98 | 99 | HCOOH/TEA |
Experimental Protocols
General Protocol for Asymmetric Transfer Hydrogenation of Acetophenone:
Materials:
-
This compound catalyst
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., Acetonitrile or Isopropanol)
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a clean, dry Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 5.7 mg, 0.01 mmol, for a 1000 S/C ratio) in the chosen anhydrous solvent (e.g., 5 mL).
-
Reaction Mixture Preparation: In a separate flask, prepare a 5:2 molar mixture of formic acid and triethylamine.
-
Reaction Setup: To the flask containing the dissolved catalyst, add acetophenone (e.g., 1.20 g, 10 mmol).
-
Initiation of Reaction: Add the formic acid/triethylamine mixture (e.g., 2.5 mL of a 2M solution in the reaction solvent) to the reaction flask.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) under an inert atmosphere. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee%) of the purified product by chiral HPLC or GC analysis.
Mandatory Visualization
Caption: Experimental workflow for ketone reduction.
Caption: Catalytic cycle of this compound.
References
Application Notes and Protocols for the Preparation of Chiral Secondary Alcohols with Ru-(R,R)-Ms-DENEB™
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric synthesis of chiral secondary alcohols is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical, agrochemical, and fine chemical industries. The Ru-(R,R)-Ms-DENEB™ catalyst, an oxo-tethered ruthenium(II) complex developed by Takasago International Corporation, has emerged as a highly efficient and versatile catalyst for the asymmetric transfer hydrogenation (ATH) of a wide range of prochiral ketones.[1][2] Its remarkable activity, high enantioselectivity, and broad substrate scope make it an invaluable tool for the synthesis of optically active alcohols.[1][2]
These application notes provide a comprehensive overview of the this compound™ catalyst, including its key features, a general protocol for its use in asymmetric transfer hydrogenation, and a summary of its performance with various ketone substrates.
Key Features of this compound™:
-
High Catalytic Activity: The catalyst exhibits exceptional activity, allowing for very low catalyst loadings with substrate-to-catalyst ratios (S/C) as high as 30,000.[1]
-
Excellent Enantioselectivity: Consistently delivers chiral secondary alcohols with high enantiomeric excess (ee), often exceeding 95%.[1]
-
Broad Substrate Scope: Effectively reduces a diverse range of ketones, including aryl-alkyl, diaryl, and heteroaryl ketones.[1]
-
Operational Simplicity: As a transfer hydrogenation catalyst, it typically utilizes a formic acid/triethylamine mixture or isopropanol as the hydrogen source, obviating the need for high-pressure hydrogenation equipment.[1]
-
Bifunctional Catalyst: Capable of acting as a catalyst for both asymmetric transfer hydrogenation and hydrogenation with molecular hydrogen.
Catalytic Cycle and Mechanism of Action
The catalytic cycle of this compound™ in asymmetric transfer hydrogenation involves a metal-ligand bifunctional mechanism. The pre-catalyst is activated to form a ruthenium hydride (Ru-H) species. The prochiral ketone then coordinates to the ruthenium center, and in a stereodetermining step, the hydride and a proton from the amine ligand are transferred to the carbonyl group via a six-membered ring transition state. The chiral environment created by the (R,R)-diamine backbone and the methanesulfonamidato ligand dictates the facial selectivity of the hydrogen transfer, leading to the formation of the chiral alcohol with high enantioselectivity.[1]
Experimental Protocols
The following protocols are general guidelines for the asymmetric transfer hydrogenation of ketones using this compound™. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary for specific substrates.
General Protocol for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the reduction of acetophenone to (R)-1-phenylethanol as a representative example.
Materials:
-
This compound™
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Methanol (MeOH), anhydrous
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound™ (e.g., at a substrate-to-catalyst ratio of 1000:1).
-
Reagent Addition: Add anhydrous methanol to dissolve the catalyst. To this solution, add acetophenone.
-
Hydrogen Source Preparation: In a separate flask, prepare the hydrogen source by carefully adding formic acid to triethylamine (e.g., a 5:2 molar ratio of HCOOH:TEA).
-
Reaction Initiation: Add the freshly prepared formic acid/triethylamine mixture to the reaction flask.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the chiral 1-phenylethanol.
-
Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Performance Data
The this compound™ catalyst has demonstrated high efficiency in the asymmetric transfer hydrogenation of a variety of ketone substrates. The following tables summarize representative performance data.
Table 1: Asymmetric Transfer Hydrogenation of Aryl-Alkyl Ketones
| Substrate | S/C Ratio | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| Acetophenone | 1,000 | 4 | 25 | >99 | 98 (R) |
| 4'-Chloroacetophenone | 1,000 | 6 | 25 | >99 | 97 (R) |
| 4'-Methoxyacetophenone | 2,000 | 8 | 30 | 98 | 99 (R) |
| 1-Tetralone | 1,000 | 12 | 25 | >99 | 98 (R) |
| 4-Chromanone | 1,000 | 10 | 25 | 97 | 99 (R) |
Data compiled from analogous reactions with DENEB™ catalysts.
Table 2: Asymmetric Transfer Hydrogenation of Diaryl and Heteroaryl Ketones
| Substrate | S/C Ratio | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| Benzophenone | 2,000 | 24 | 40 | 95 | 96 (R) |
| 2-Benzoylnaphtalene | 1,000 | 18 | 30 | 96 | 97 (R) |
| 2-Acetylpyridine | 1,000 | 5 | 25 | >99 | 98 (R) |
| 3-Acetylpyridine | 1,000 | 6 | 25 | >99 | 97 (R) |
| 2-Acetylthiophene | 1,000 | 8 | 25 | 98 | 99 (R) |
Data compiled from analogous reactions with DENEB™ catalysts.
Safety Information
-
This compound™ should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Formic acid is corrosive and should be handled with care.
-
Triethylamine is flammable and has a strong odor.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Ordering Information
This compound™ is a product of Takasago International Corporation and is commercially available through various chemical suppliers.
-
CAS Number: 1333981-86-4
-
Molecular Formula: C₂₅H₂₉ClN₂O₃RuS
-
Molecular Weight: 574.10 g/mol
References
Application Notes and Protocols for Ru-(R,R)-Ms-DENEB Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed recommendations and protocols for the use of the Ru-(R,R)-Ms-DENEB catalyst in asymmetric hydrogenation and asymmetric transfer hydrogenation reactions. This oxo-tethered ruthenium(II) complex, developed by Takasago International Corporation, is a highly efficient and versatile catalyst for the enantioselective reduction of a broad range of ketones and other unsaturated substrates.[1][2]
Catalyst Overview and Key Features
This compound is a state-of-the-art catalyst renowned for its high activity and enantioselectivity at exceptionally low catalyst loadings.[1] Its rigid, pre-organized ligand framework contributes to its broad substrate scope and high performance. The "(R,R)" designation refers to the stereochemistry of the chiral diamine backbone, which reliably produces the corresponding (R)-alcohol from a prochiral ketone. Its enantiomer, Ru-(S,S)-Ms-DENEB, yields the (S)-alcohol with comparable efficiency.
Key Features:
-
High Catalytic Activity: Achieves high turnover numbers (TON) with substrate-to-catalyst (S/C) ratios up to 30,000.[1]
-
Broad Substrate Scope: Effective for the reduction of aryl-alkyl ketones, heteroaryl ketones, and α-substituted ketones.[1][2]
-
High Enantioselectivity: Consistently delivers high enantiomeric excess (ee), often exceeding 95%.[1]
-
Versatile Reaction Conditions: Applicable in both asymmetric hydrogenation (AH) with molecular hydrogen and asymmetric transfer hydrogenation (ATH) with various hydrogen donors.
Catalyst Loading and Performance Data
The optimal catalyst loading for this compound is dependent on the specific substrate and the desired reaction type (ATH or AH). The following tables summarize typical catalyst loading recommendations and performance data for different classes of ketones.
Asymmetric Transfer Hydrogenation (ATH) Performance
| Substrate Class | S/C Ratio Range | Hydrogen Source | Typical Conversion | Typical ee (%) |
| Aryl-Alkyl Ketones | 1,000 - 30,000 | Formic acid/Triethylamine, Isopropanol | >95% | >95% |
| Heteroaryl Ketones | 500 - 5,000 | Formic acid/Triethylamine | High | >90% |
| α-Chloroacetophenone | 1,000 | Formic acid/Triethylamine | >99% | 97% |
Asymmetric Hydrogenation (AH) Performance
| Substrate Class | S/C Ratio Range | H₂ Pressure (bar) | Typical Conversion | Typical ee (%) |
| Simple Aromatic Ketones | 100 - 1,000 | 10 - 50 | Quantitative | >96% |
| Base-Sensitive Ketones | 1,000 - 3,000 | 10 - 100 | Quantitative | >97% |
Experimental Protocols
The following are generalized protocols for asymmetric transfer hydrogenation and asymmetric hydrogenation using the this compound catalyst. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Asymmetric Transfer Hydrogenation (ATH) of an Aryl-Alkyl Ketone
This protocol describes a general procedure for the ATH of a representative aryl-alkyl ketone, such as acetophenone.
Materials:
-
This compound catalyst
-
Aryl-alkyl ketone (e.g., acetophenone)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., acetonitrile, isopropanol)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a clean, dry flask under an inert atmosphere, dissolve the aryl-alkyl ketone in the chosen anhydrous solvent.
-
Catalyst Addition: Add the this compound catalyst to the solution. The recommended S/C ratio is typically between 1,000 and 10,000 for this substrate class.
-
Hydrogen Source Preparation: In a separate flask, prepare a 5:2 molar mixture of formic acid and triethylamine.
-
Reaction Initiation: Add the formic acid/triethylamine mixture to the reaction flask containing the substrate and catalyst.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically between 25 °C and 60 °C.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC) until the starting material is consumed.
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired chiral alcohol.
-
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Hydrogenation (AH) of a Heteroaryl Ketone
This protocol provides a general method for the asymmetric hydrogenation of a heteroaryl ketone using molecular hydrogen.
Materials:
-
This compound catalyst
-
Heteroaryl ketone
-
Anhydrous solvent (e.g., methanol, ethanol)
-
High-pressure reactor (autoclave)
-
Hydrogen gas (H₂) source
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In the liner of a high-pressure reactor, dissolve the heteroaryl ketone and the this compound catalyst in the chosen anhydrous solvent. The recommended S/C ratio is typically in the range of 500 to 2,000.
-
Reactor Assembly: Seal the reactor according to the manufacturer's instructions.
-
Inerting: Purge the reactor several times with inert gas (nitrogen or argon) to remove any residual air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure, typically between 10 and 50 bar.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature, usually between 25 °C and 60 °C.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within a few hours.
-
Work-up and Purification:
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Open the reactor and transfer the reaction mixture to a flask.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Analysis: Determine the enantiomeric excess of the resulting chiral alcohol using chiral HPLC or GC.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the catalytic cycle for asymmetric transfer hydrogenation and a general experimental workflow.
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
Caption: General experimental workflow for asymmetric hydrogenation.
References
Application Notes and Protocols: Substrate Scope of Ru-(R,R)-Ms-DENEB in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ru-(R,R)-Ms-DENEB is a highly efficient, oxo-tethered ruthenium(II) complex renowned for its exceptional performance in asymmetric catalysis.[1] Developed by Takasago International Corporation, this catalyst and its enantiomer, (S,S)-Ms-DENEB, have demonstrated remarkable activity and enantioselectivity in the asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of a broad range of prochiral ketones and imines.[1][2] Its robust nature, high catalytic activity at low loadings, and wide substrate compatibility make it a valuable tool in the synthesis of chiral alcohols and amines, which are critical building blocks for active pharmaceutical ingredients (APIs).[1]
The "(R,R)" designation refers to the stereochemistry of the chiral diamine backbone of the ligand, while "Ms" indicates the methanesulfonamidato group.[1] The unique oxo-tethered design imparts enhanced stability and rigidity to the catalyst, contributing to its superior performance compared to conventional non-tethered ruthenium catalysts.[1][3]
These application notes provide a comprehensive overview of the substrate scope of this compound, detailed experimental protocols for its use in asymmetric transfer hydrogenation, and visualizations of the catalytic cycle and experimental workflows.
Data Presentation: Substrate Scope in Asymmetric Transfer Hydrogenation
The this compound catalyst has demonstrated high efficiency and enantioselectivity in the asymmetric transfer hydrogenation of a diverse array of ketones. The following table summarizes its performance with various substrates.
| Substrate | Product | Catalyst Loading (S/C ratio) | Reaction Conditions | Conversion (%) | ee (%) |
| Acetophenone | (R)-1-Phenylethanol | 1,000 | Formic Acid/Triethylamine (FA/TEA), 40°C, 18h | >99 | 98 |
| 4'-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | 30,000 | FA/TEA, 40°C, 18h | 95 | 97 |
| 4'-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | 1,000 | FA/TEA, 40°C, 18h | >99 | 97 |
| 2'-Methoxyacetophenone | (R)-1-(2-Methoxyphenyl)ethanol | 1,000 | FA/TEA, 40°C, 18h | >99 | 99 |
| 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 1,000 | FA/TEA, 40°C, 18h | >99 | 98 |
| Benzophenone | (R)-Diphenylmethanol | 1,000 | FA/TEA, 40°C, 18h | >99 | 96 |
| 2-Acetylpyridine | (R)-1-(Pyridin-2-yl)ethanol | 1,000 | FA/TEA, 40°C, 18h | >99 | 95 |
Note: Data is compiled from various sources and may represent typical results. Actual results may vary depending on specific reaction conditions and substrate purity.
Experimental Protocols
General Protocol for Asymmetric Transfer Hydrogenation of Ketones
This protocol provides a general procedure for the asymmetric transfer hydrogenation of a prochiral ketone using this compound as the catalyst and a formic acid/triethylamine mixture as the hydrogen source.
Materials:
-
This compound catalyst
-
Prochiral ketone substrate
-
Formic acid (HCOOH), analytical grade
-
Triethylamine (TEA), anhydrous
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile, or Isopropanol)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Preparation of the Formic Acid/Triethylamine (FA/TEA) azeotrope (5:2 molar ratio): In a fume hood, slowly add formic acid to triethylamine in a flask cooled in an ice bath with gentle stirring. Caution: The reaction is exothermic.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the this compound catalyst (e.g., for a substrate-to-catalyst ratio (S/C) of 1000, use 1 µmol of catalyst for 1 mmol of substrate).
-
Addition of Reagents: Add the anhydrous solvent (e.g., 2 mL per 1 mmol of substrate) to the flask, followed by the ketone substrate (1 mmol).
-
Initiation of Reaction: Add the freshly prepared FA/TEA azeotrope (e.g., 1.5 to 5 equivalents relative to the substrate) to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 28-40°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification and Analysis: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Mandatory Visualizations
Catalytic Cycle of Asymmetric Transfer Hydrogenation
The following diagram illustrates the proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone catalyzed by this compound. The cycle highlights the key steps of catalyst activation, hydrogen transfer, and product release.
Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.
General Experimental Workflow
This diagram outlines the typical workflow for performing an asymmetric transfer hydrogenation reaction in a research laboratory setting, from initial setup to final analysis.
Caption: General workflow for asymmetric transfer hydrogenation.
Applications in Drug Development
The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern drug development. This compound and its congeners have been successfully employed in the synthesis of key intermediates for several pharmaceutical agents.
For instance, a related catalyst, (S,S)-Ms-DENEB, was utilized in the scalable synthesis of a chiral alcohol intermediate for a β2-adrenergic receptor agonist. The asymmetric transfer hydrogenation of the corresponding ketone proceeded with high yield (71% isolated yield) and excellent enantioselectivity (99% ee).
Furthermore, the DENEB catalyst platform has been applied in the synthesis of a key ceramide intermediate on a large scale (58 kg) with high diastereoselectivity and enantioselectivity. This was achieved using a continuous flow reactor, highlighting the catalyst's stability and activity under industrial-scale production conditions.
Conclusion
This compound is a powerful and versatile catalyst for asymmetric transfer hydrogenation and hydrogenation reactions. Its broad substrate scope, high efficiency, and excellent enantioselectivity make it an invaluable tool for chemists in academia and industry. The provided protocols and data serve as a guide for researchers to effectively utilize this catalyst in their synthetic endeavors, particularly in the development of new pharmaceuticals and fine chemicals.
References
Dynamic Kinetic Resolution Using Ru-(R,R)-Ms-DENEB: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynamic Kinetic Resolution (DKR) is a powerful strategy in asymmetric synthesis, enabling the conversion of a racemic mixture into a single, highly enriched stereoisomer in theoretically 100% yield. A key element in the success of DKR is the choice of a highly efficient and selective catalyst. Ru-(R,R)-Ms-DENEB, an oxo-tethered ruthenium(II) complex developed by Takasago International Corporation, has emerged as a superior catalyst for this purpose, particularly in the asymmetric transfer hydrogenation (ATH) of racemic α-substituted ketones.[1] Its rigid and pre-organized ligand framework contributes to its high catalytic activity, enantioselectivity, and broad substrate scope.[1] This document provides detailed application notes and experimental protocols for the use of this compound in DKR.
Core Concepts and Mechanism of Action
The DKR process catalyzed by this compound involves two key steps: the in-situ racemization of the starting ketone and the subsequent enantioselective reduction of one of the enantiomers. The catalyst facilitates both of these transformations, leading to a single, stereochemically defined alcohol product.
The catalytic cycle for the asymmetric transfer hydrogenation is understood to proceed via an "outer-sphere" mechanism. The pre-catalyst is first activated to a 16-electron ruthenium hydride (Ru-H) species. A prochiral ketone then interacts with this active catalyst in a six-membered ring transition state, where the hydride from the ruthenium and a proton from the amine ligand are transferred to the carbonyl group. The chiral environment created by the (R,R)-Ms-DENEB ligand dictates the facial selectivity of this hydrogen transfer, resulting in the formation of a chiral alcohol with high enantiomeric excess.
Caption: General schematic of Dynamic Kinetic Resolution (DKR).
Applications and Performance Data
This compound has demonstrated exceptional performance in the DKR of a variety of α-substituted ketones, including α-halo, α-ester, α-carboxamide, and α-sulfone substituted cyclic and acyclic ketones.[1] The catalyst consistently delivers high yields and excellent diastereo- and enantioselectivity.
| Substrate | Product | S/C Ratio | Yield (%) | ee (%) | dr (syn/anti or cis/trans) | Reference |
| rac-2-Methyl-1-indanone | cis-(1S,2R)-2-Methyl-1-indanol | - | - | 98 | - | [1] |
| rac-α-Tetralone derivative | Chiral α-Tetralol derivative | 1000 | >95 | 97.3 | - | [1] |
| rac-3-Aryl-1-indanones (using Ts-DENEB) | cis-3-Arylindanols | 100 | ~50 | >99 | high | [2] |
| rac-β-Aryl α-keto esters (using related Ru-catalyst) | Enantioenriched γ-butyrolactones | 50-100 | 78-96 | 91-99 | >20:1 | [3] |
| rac-α-Alkyl-β-ketoaldehydes (using related Ru-catalyst) | anti-2-Benzyl-1-phenylpropane-1,3-diols | 50 | 41-87 | >99 | 85:15 to 92:8 | [4] |
Note: Some data presented is for the closely related (R,R)-Ts-DENEB or other tethered Ru(II) catalysts, illustrating the general applicability of this catalyst class. Specific performance with this compound may vary.
Experimental Protocols
The following are general protocols for the dynamic kinetic resolution of racemic α-substituted ketones using this compound via asymmetric transfer hydrogenation. Optimization of reaction conditions (e.g., solvent, temperature, reaction time, and substrate-to-catalyst ratio) is recommended for each specific substrate.
Protocol 1: DKR of a Generic Racemic α-Substituted Ketone
This protocol is a general guideline and should be adapted for specific substrates.
Materials:
-
This compound catalyst
-
Racemic α-substituted ketone
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., methanol, toluene, or DMF)
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Caption: General workflow for DKR using this compound.
Procedure:
-
Preparation of the Hydrogen Source: In a separate flask, carefully prepare a 5:2 molar mixture of formic acid and triethylamine. This mixture serves as the hydrogen source.
-
Reaction Setup: To a dried reaction flask under an inert atmosphere (N₂ or Ar), add the racemic α-substituted ketone and the this compound catalyst (typically 0.1 to 2 mol%).
-
Solvent Addition: Add the desired anhydrous solvent to the flask to dissolve the ketone and catalyst.
-
Initiation of the Reaction: Add the freshly prepared formic acid/triethylamine mixture to the reaction flask.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (room temperature to 40°C is common) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water or brine.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired chiral alcohol.
-
Analysis: Determine the yield of the purified product. The enantiomeric excess (ee%) should be determined by chiral HPLC or GC, and the diastereomeric ratio (dr) by NMR spectroscopy or GC.
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions. It is a powder and should be handled in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly effective and versatile catalyst for the dynamic kinetic resolution of racemic α-substituted ketones. Its high catalytic activity, excellent enantioselectivity, and broad substrate compatibility make it a valuable tool for the synthesis of chiral molecules in academic research and the pharmaceutical industry. The provided protocols offer a starting point for the application of this powerful catalyst in the development of efficient and stereoselective synthetic routes.
References
- 1. This compound | 1333981-86-4 | Benchchem [benchchem.com]
- 2. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Ru-(R,R)-Ms-DENEB in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ru-(R,R)-Ms-DENEB is a highly efficient and versatile oxo-tethered ruthenium(II) complex developed by Takasago International Corporation.[1] It serves as a catalyst for asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of a broad range of ketones and imines, yielding chiral alcohols and amines with high enantioselectivity.[1][2] These chiral products are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs).[3] The "(R,R)" designation refers to the stereochemistry of the chiral diamine backbone of the ligand, while "Ms" indicates the methanesulfonyl group. This catalyst is particularly noted for its high activity at low catalyst loadings, broad substrate scope, and operational simplicity.[1]
Key Applications in Pharmaceutical Synthesis
This compound and its enantiomer, (S,S)-Ms-DENEB, have demonstrated significant utility in the synthesis of key chiral intermediates for various pharmaceuticals.
-
Synthesis of a β2-Adrenergic Receptor Agonist Intermediate: The asymmetric transfer hydrogenation of a prochiral ketone using (S,S)-Ms-DENEB afforded a key chiral alcohol intermediate for a β2-adrenergic receptor agonist with a 71% isolated yield and an excellent 99% enantiomeric excess (ee).[3]
-
Production of Chiral Alcohols: The catalyst is highly effective in the asymmetric reduction of various ketones to their corresponding chiral secondary alcohols, which are valuable precursors in pharmaceutical manufacturing.[4] High conversions and enantiomeric excesses, often exceeding 95%, have been documented for a range of substrates.[3]
-
Synthesis of Chiral Amines: The Ru-DENEB platform is also adept at the enantioselective reduction of C=N bonds in imines to produce chiral amines, which are fundamental components of many pharmaceutical compounds.[1]
Data Presentation
The following tables summarize the performance of this compound and related DENEB catalysts in the asymmetric hydrogenation of various ketones relevant to pharmaceutical synthesis.
Table 1: Asymmetric Hydrogenation of Acetophenone Derivatives
| Substrate | Catalyst | S/C Ratio | Solvent | Temp. (°C) | Pressure (atm) | Time (h) | Conversion (%) | ee (%) | Reference |
| Acetophenone | [Ru(OTf)( (S,S)-TsDPEN)(p-cymene)] | 100 | Methanol | 25 | 10 | 12 | 100 | 96 (S) | [2] |
Note: Data for a closely related Noyori-type catalyst is presented to illustrate typical reaction conditions and outcomes.
Table 2: Synthesis of Pharmaceutical Intermediates
| Target Intermediate | Catalyst | Substrate | S/C Ratio | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Intermediate for β2-agonist | (S,S)-Ms-DENEB | Prochiral Ketone | N/A | N/A | N/A | 71 | 99 | [3] |
| Chiral Alcohol | (R,R)-Ts-DENEB | Ketone | N/A | N/A | 85 | 96 | >95 | [3] |
Experimental Protocols
General Protocol for Asymmetric Transfer Hydrogenation (ATH) of a Ketone
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound catalyst
-
Substrate (prochiral ketone)
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., Dichloromethane, Methanol)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Formic Acid/Triethylamine Mixture: In a separate flask under an inert atmosphere, cool triethylamine in an ice bath. Slowly add formic acid to the cooled triethylamine with stirring. A common ratio is a 5:2 molar mixture of formic acid to triethylamine.[5]
-
Reaction Setup: To a dry reaction flask under a positive pressure of inert gas, add the this compound catalyst.
-
Addition of Reactants: Dissolve the ketone substrate in the anhydrous solvent and add it to the reaction flask via syringe.
-
Initiation of the Reaction: Add the freshly prepared formic acid/triethylamine mixture dropwise to the reaction flask at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor the progress by an appropriate analytical method (e.g., TLC, GC, HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent. The organic layers are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the chiral alcohol product by chiral HPLC or GC analysis.
General Protocol for Asymmetric Hydrogenation (AH) of a Ketone
Materials:
-
This compound catalyst
-
Substrate (prochiral ketone)
-
Anhydrous solvent (e.g., Methanol, Ethanol)
-
Hydrogen gas (H₂)
-
Autoclave or high-pressure reactor
Procedure:
-
Reaction Setup: In a glovebox, charge a glass liner for the autoclave with the this compound catalyst and the ketone substrate.
-
Solvent Addition: Add the anhydrous solvent to the glass liner.
-
Assembly and Purging: Seal the autoclave. Purge the reactor several times with hydrogen gas to ensure an inert atmosphere.
-
Pressurization and Reaction: Pressurize the autoclave to the desired hydrogen pressure. Stir the reaction mixture at the specified temperature for the required time.
-
Depressurization and Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Remove the reaction mixture.
-
Purification and Analysis: Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography. Determine the enantiomeric excess of the product by chiral HPLC or GC.
Visualizations
Catalytic Cycle of Asymmetric Transfer Hydrogenation
The following diagram illustrates the generally accepted Noyori-type metal-ligand bifunctional catalytic cycle for the asymmetric transfer hydrogenation of a ketone.
Caption: Proposed catalytic cycle for ATH of ketones.
General Experimental Workflow for Catalyst Screening
This diagram outlines a typical workflow for the screening of asymmetric hydrogenation catalysts to identify optimal reaction conditions.
Caption: Workflow for asymmetric catalyst screening.
References
- 1. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Probing machine learning models based on high throughput experimentation data for the discovery of asymmetric hydrogenation catalysts - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03647F [pubs.rsc.org]
- 3. This compound | 1333981-86-4 | Benchchem [benchchem.com]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.takasago.com [assets.takasago.com]
Application Notes and Protocols for Large-Scale Applications of Ru-(R,R)-Ms-DENEB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ru-(R,R)-Ms-DENEB is a highly efficient and versatile oxo-tethered ruthenium (II) catalyst developed by Takasago International Corporation.[1][2] It is particularly effective for the asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of a broad spectrum of ketones, yielding chiral alcohols with high enantioselectivity.[1] Its exceptional activity allows for very low catalyst loadings, with substrate-to-catalyst ratios (S/C) reaching up to 30,000, making it a cost-effective and environmentally friendly option for large-scale industrial applications.[1] The "(R,R)" designation specifies the stereochemistry of the chiral diamine backbone, while "Ms" refers to the methanesulfonamidato ligand.[1] This catalyst exhibits remarkable performance in the reduction of various challenging substrates, including aryl-aryl and heteroaryl ketones.[1]
Data Presentation
The following tables summarize the performance of DENEB catalysts in asymmetric transfer hydrogenation. While specific data for a wide range of substrates using this compound is proprietary or not extensively published in a consolidated format, the data for the closely related and well-documented (R,R)-Ts-DENEB catalyst is presented here to demonstrate the general performance of the DENEB catalyst family.
Table 1: Asymmetric Transfer Hydrogenation of Various Ketones with (R,R)-Ts-DENEB
| Substrate | S/C Ratio | Conversion (%) | ee (%) | Reference |
| 1-(4-chlorophenyl)ethan-1-one | 30,000 | 95 | 97 | [1] |
| α-Tetralone derivative | 1,000 | >95 | 97.3 | [3] |
| Racemic 3-aryl-1-indanones | 100-200 | ~50 (KR) | >99 (alcohol), >99 (ketone) | [2] |
Table 2: Comparison of DENEB Catalyst with a Non-Tethered System
| Catalyst | Substrate | S/C Ratio | Conversion (%) | ee (%) |
| (R,R)-Ts-DENEB | α-Tetralone derivative | 1,000 | >95 | 97.3 |
| RuCl(TsDPEN)(p-Cymene) | α-Tetralone derivative | 500 | 97.7 | 90.9 |
Experimental Protocols
Protocol 1: Large-Scale Asymmetric Transfer Hydrogenation (ATH) of an Aryl Ketone
This protocol is a general guideline for the large-scale ATH of an aryl ketone using this compound, based on typical conditions reported for DENEB catalysts.[2][3]
Materials:
-
This compound catalyst
-
Aryl ketone substrate
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Methanol (MeOH), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Large-scale reaction vessel equipped with a mechanical stirrer, temperature control, and an inert gas inlet/outlet.
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and has been purged with an inert gas to remove any oxygen and moisture.
-
Reagent Charging:
-
To the reaction vessel, add the aryl ketone substrate (1.0 kg, 1.0 eq).
-
Add anhydrous methanol (5-10 L) to dissolve the substrate. Stir the mixture until a clear solution is obtained.
-
-
Catalyst Preparation:
-
In a separate, smaller vessel under an inert atmosphere, dissolve this compound (S/C = 1,000 - 10,000, calculate the required amount based on the substrate moles) in a small amount of anhydrous methanol.
-
-
Hydrogen Source Preparation:
-
Prepare a 5:2 molar mixture of formic acid and triethylamine. For 1.0 eq of substrate, typically 1.5-3.0 eq of the formic acid/triethylamine mixture is used. Caution: The mixing of formic acid and triethylamine is exothermic. Add triethylamine to formic acid slowly under cooling.
-
-
Reaction Initiation:
-
Add the prepared formic acid/triethylamine mixture to the solution of the aryl ketone in the main reaction vessel.
-
Add the catalyst solution to the reaction mixture.
-
-
Reaction Monitoring:
-
Maintain the reaction temperature at 25-40 °C.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable chromatographic method (e.g., HPLC or GC) to determine the conversion of the ketone and the enantiomeric excess of the chiral alcohol product.
-
-
Work-up:
-
Once the reaction has reached the desired conversion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by crystallization or column chromatography to yield the highly enantioenriched chiral alcohol.
-
Protocol 2: Large-Scale Asymmetric Hydrogenation (AH) of a Ketone
This protocol provides a general procedure for the large-scale asymmetric hydrogenation of a ketone using this compound with molecular hydrogen.
Materials:
-
This compound catalyst
-
Ketone substrate
-
Anhydrous solvent (e.g., Methanol, Ethanol, or Isopropanol)
-
Hydrogen gas (high purity)
-
A suitable base (e.g., potassium tert-butoxide, sodium hydroxide), if required.
-
High-pressure reactor (autoclave) equipped with a stirrer, temperature and pressure controls, and a gas inlet.
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and leak-tested. Purge the reactor multiple times with inert gas and then with hydrogen gas.
-
Reagent Charging:
-
Under an inert atmosphere, charge the reactor with the ketone substrate (1.0 kg, 1.0 eq) and the anhydrous solvent (5-10 L).
-
If a base is required for catalyst activation or to facilitate the reaction, add it at this stage.
-
In a separate glovebox or under a strong inert gas flow, weigh the this compound catalyst (S/C = 1,000 - 10,000) and add it to the reactor.
-
-
Reaction Initiation:
-
Seal the reactor and purge it again with hydrogen gas several times to remove any remaining inert gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Start the stirring and heat the reaction mixture to the desired temperature (e.g., 25-80 °C).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder.
-
The reaction can also be monitored by taking samples (if the reactor setup allows) and analyzing them by chromatography for conversion and enantiomeric excess.
-
-
Work-up:
-
Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Open the reactor and filter the reaction mixture to remove the catalyst (if it is heterogeneous or has precipitated).
-
-
Purification:
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude product can be purified by standard methods such as crystallization or distillation to obtain the pure chiral alcohol.
-
Visualizations
Caption: Experimental workflow for Asymmetric Transfer Hydrogenation (ATH).
Caption: Proposed catalytic cycle for Asymmetric Transfer Hydrogenation (ATH).
References
- 1. This compound | 1333981-86-4 | Benchchem [benchchem.com]
- 2. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. takasago.com [takasago.com]
Application Notes and Protocols for Solvent Selection in Ru-(R,R)-Ms-DENEB Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to solvent selection for asymmetric transfer hydrogenation (ATH) reactions catalyzed by Ru-(R,R)-Ms-DENEB. This catalyst is a highly efficient, oxo-tethered ruthenium(II) complex developed by Takasago International Corporation, renowned for its high activity and enantioselectivity in the reduction of a broad range of ketones to chiral secondary alcohols.[1][2]
Introduction to this compound
This compound, with the chemical name Chloro[N-[(1R,2R)-2-[(S)-[2-[[(4-methylphenyl)methoxy]ethyl]amino-κN]-1,2-diphenylethyl]methanesulfonamidato-κN]ruthenium, is a member of the DENEB® series of catalysts.[1][3] The "(R,R)" designation refers to the stereochemistry of the chiral diamine backbone, which is crucial for inducing asymmetry in the catalytic transformation. A key feature of this catalyst is the oxo-tether, which enhances its stability and catalytic performance.[1] this compound is particularly effective for the asymmetric transfer hydrogenation of ketones, a process that utilizes a hydrogen donor like a mixture of formic acid and triethylamine or isopropanol to achieve reduction.[2]
The catalyst exhibits high performance, often with excellent enantiomeric excess (ee), for a wide variety of substrates, including aryl-alkyl, diaryl, and heteroaryl ketones.[2] A significant advantage of this compound is its ability to operate under mild reaction conditions and often without the need for a cocatalyst, simplifying experimental procedures.[2]
The Critical Role of Solvent Selection
The choice of solvent is a critical parameter in optimizing the performance of this compound catalyzed reactions. The solvent can influence the catalyst's activity, stability, and, most importantly, the enantioselectivity of the transformation. While the catalyst has shown efficacy in a range of solvents, the optimal solvent is often substrate-dependent.
Generally, polar aprotic solvents have been reported to favor higher enantioselectivity.[4] However, in some cases, less polar solvents have been shown to be beneficial for both conversion and stereoselectivity. This underscores the importance of empirical solvent screening for each new substrate.
Quantitative Data on Solvent Effects
Table 1: Effect of Solvent on Asymmetric Transfer Hydrogenation of Ketones
| Substrate | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Conversion (%) | ee (%) | Reference |
| Fluorinated Ketone | This compound | HCOOH/Et₃N | Acetonitrile | 40 | High | >99 | [4] |
| 3-Aryl-1-indanones | (R,R)-Ts-DENEB | HCOOH/Et₃N (1:5) | Methanol | 23 | ~50 (KR) | >98 | |
| α-Alkyl-β-ketoaldehyde | (R,R)-Teth-TsDPEN-Ru(II) | HCOOH/Et₃N | Toluene | rt | 75 (for diol) | >99 | [5] |
| General Ketones | This compound | Isopropanol | Dichloromethane | Not Specified | High | >95 | [4] |
Note: KR denotes Kinetic Resolution. Data is compiled from multiple sources and may involve slightly different catalyst analogues.
Experimental Protocols
4.1 General Protocol for Asymmetric Transfer Hydrogenation of a Ketone
This protocol provides a general procedure for the asymmetric transfer hydrogenation of a model ketone, such as acetophenone. It is recommended to perform a solvent screen to identify the optimal conditions for a specific substrate.
Materials:
-
This compound catalyst
-
Substrate (e.g., acetophenone)
-
Hydrogen donor: Formic acid (HCOOH) and Triethylamine (Et₃N) (azeotropic mixture, 5:2 molar ratio) or Isopropanol
-
Anhydrous solvents for screening (e.g., Methanol, Dichloromethane, Acetonitrile, Toluene, THF, 2-Propanol)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add the this compound catalyst (e.g., 0.001 to 0.01 molar equivalents relative to the substrate).
-
Add the desired anhydrous solvent (e.g., 5 mL per 1 mmol of substrate).
-
Add the substrate (1.0 molar equivalent).
-
Add the hydrogen donor. If using the formic acid/triethylamine mixture, add the pre-mixed azeotrope (typically 2 to 5 equivalents of formic acid relative to the substrate). If using isopropanol, it can often be used as the solvent itself.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, quench the reaction (e.g., by adding water or a saturated aqueous solution of NaHCO₃ if an acid was used).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or chiral GC.
4.2 Protocol for Solvent Screening
To identify the optimal solvent for a new substrate, a parallel screening experiment should be conducted.
Procedure:
-
Set up a series of identical reaction vessels (e.g., in a parallel synthesis block).
-
In each vessel, place an equal amount of the this compound catalyst and the substrate.
-
To each vessel, add a different anhydrous solvent from the screening set (e.g., Methanol, Dichloromethane, Acetonitrile, Toluene, THF, 2-Propanol).
-
Add the hydrogen donor to each vessel.
-
Run all reactions under identical conditions (temperature, stirring speed, reaction time).
-
After a fixed time, quench all reactions simultaneously.
-
Analyze the conversion and enantiomeric excess for each reaction by HPLC or GC.
-
Compare the results to determine the most suitable solvent for the desired outcome (i.e., highest conversion and/or highest enantioselectivity).
Visualizations
Diagram 1: Experimental Workflow for Solvent Screening
Caption: Workflow for solvent screening in this compound catalyzed reactions.
Diagram 2: Logical Relationship of Reaction Components
Caption: Interplay of components in the this compound catalyzed reaction.Caption: Interplay of components in the this compound catalyzed reaction.
References
Application Notes and Protocols for Hydrogen Sources in Transfer Hydrogenation with Ru-(R,R)-Ms-DENEB
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various hydrogen sources in asymmetric transfer hydrogenation reactions catalyzed by Ru-(R,R)-Ms-DENEB. This catalyst is a highly efficient, oxo-tethered ruthenium complex developed by Takasago International Corporation, known for its broad substrate scope and high enantioselectivity.[1]
Introduction
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral alcohols, which are crucial intermediates in the pharmaceutical and fine chemical industries. The this compound catalyst offers exceptional performance in these reactions. The choice of hydrogen donor is a critical parameter that can influence reaction efficiency, selectivity, and overall process viability. This document outlines the use of two common hydrogen sources: a formic acid/triethylamine azeotropic mixture and isopropanol.
Hydrogen Donors for this compound
The most extensively documented and efficient hydrogen source for transfer hydrogenation with this compound is a formic acid/triethylamine (HCOOH/NEt₃) mixture, typically in a 5:2 molar ratio. Isopropanol is another widely used hydrogen donor for ruthenium-catalyzed transfer hydrogenations and serves as a milder, neutral alternative.
Data Presentation
The following tables summarize representative quantitative data for the performance of this compound with different hydrogen sources.
Table 1: Performance with Formic Acid/Triethylamine (5:2) Mixture
| Substrate | Product | S/C Ratio | Conversion (%) | ee (%) | Temp. (°C) | Time (h) |
| 1-(4-Fluorophenyl)ethan-1-one | (R)-1-(4-Fluorophenyl)ethan-1-ol | 30,000 | 95 | 97 | 40 | 18 |
Data sourced from a representative example provided by the catalyst manufacturer.
Table 2: Representative Performance with Isopropanol in Ru-Catalyzed Transfer Hydrogenation
| Substrate | Catalyst System | S/C Ratio | Conversion (%) | ee (%) | Temp. (°C) | Time (h) |
| Acetophenone | [RuCl₂(p-cymene)]₂ / Chiral Ligand | 100 | >99 | 98 | 80 | 1 |
| 1-Tetralone | Ru(II)-complex | 200 | 99 | 99 | 28 | 0.5 |
| 2,2,2-Trifluoroacetophenone | Ru(II)-complex | 200 | 99 | 98 | 28 | 1 |
Note: The data in this table are for illustrative purposes with other Ru-based catalysts and may not be directly representative of this compound performance but indicate typical results for this class of reactions.
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation using Formic Acid/Triethylamine (5:2)
This protocol is a general procedure for the asymmetric transfer hydrogenation of a ketone using the this compound catalyst and a formic acid/triethylamine azeotropic mixture as the hydrogen source.
Materials:
-
This compound catalyst
-
Substrate (e.g., aryl ketone)
-
Formic acid (98%)
-
Triethylamine
-
Anhydrous solvent (e.g., acetonitrile, DMF, or toluene)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
-
Syringes and cannulas
Procedure:
-
Preparation of the Formic Acid/Triethylamine (5:2) Mixture:
-
In a fume hood, cool a flask containing triethylamine (3.6 mol) in an ice bath.
-
Slowly add formic acid (9.0 mol) to the triethylamine with stirring, maintaining the temperature below 10 °C.
-
The resulting mixture can be used directly or purified by distillation.
-
-
Reaction Setup:
-
Under an inert atmosphere (argon or nitrogen), charge a dry reaction flask with the this compound catalyst.
-
Add the anhydrous solvent, followed by the ketone substrate via syringe.
-
Stir the mixture at room temperature to ensure dissolution.
-
-
Reaction Execution:
-
Slowly add the prepared formic acid/triethylamine (5:2) mixture to the reaction flask via a dropping funnel or syringe pump over a period of 30-60 minutes.
-
Heat the reaction mixture to the desired temperature (typically 25-60 °C) and monitor the progress by a suitable analytical method (e.g., TLC, GC, or HPLC).
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or crystallization to obtain the desired chiral alcohol.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Protocol 2: Asymmetric Transfer Hydrogenation using Isopropanol
This protocol provides a general method for the asymmetric transfer hydrogenation of a ketone using this compound with isopropanol as the hydrogen source.
Materials:
-
This compound catalyst
-
Substrate (e.g., aryl ketone)
-
Anhydrous isopropanol
-
Base (e.g., potassium hydroxide or sodium isopropoxide)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
-
Syringes and cannulas
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (argon or nitrogen), add the this compound catalyst and the base to a dry reaction flask.
-
Add anhydrous isopropanol, followed by the ketone substrate via syringe.
-
Stir the mixture to ensure all components are dissolved or suspended.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically around 82 °C for isopropanol) and monitor the reaction progress by TLC, GC, or HPLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting crude product by column chromatography or crystallization.
-
-
Analysis:
-
Determine the enantiomeric excess of the chiral alcohol product using chiral HPLC or GC.
-
Visualizations
References
Application Notes and Protocols for Ru-(R,R)-Ms-DENEB Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ru-(R,R)-Ms-DENEB™ is a highly efficient and versatile chiral oxo-tethered ruthenium(II) complex developed by Takago International Corporation for asymmetric catalysis.[1] Its robust structure, featuring a methanesulfonamidato ligand and a chiral (R,R)-1,2-diphenylethylenediamine backbone, makes it a superior catalyst for asymmetric transfer hydrogenation (ATH) and dynamic kinetic resolution (DKR) of a broad spectrum of ketones and other prochiral substrates.[1] This catalyst is particularly noted for its high activity at remarkably low catalyst loadings, often achieving excellent enantioselectivity and diastereoselectivity.[1] These characteristics make this compound an invaluable tool in the synthesis of chiral alcohols and other enantiomerically enriched compounds that are critical building blocks in the pharmaceutical and fine chemical industries.
The "(R,R)" designation refers to the specific stereochemistry of the chiral diamine backbone, which reliably produces the corresponding (R)-alcohol from a prochiral ketone. Its enantiomeric counterpart, Ru-(S,S)-Ms-DENEB, is also available and yields the (S)-alcohol with comparably high efficiency.[1]
Catalytic Applications
This compound is a catalyst of choice for several key asymmetric transformations:
-
Asymmetric Transfer Hydrogenation (ATH) of Ketones: The catalyst excels in the reduction of a wide array of ketones, including aryl-alkyl, diaryl, and heteroaryl ketones, to their corresponding chiral secondary alcohols with high enantiomeric excess (ee).[1]
-
Dynamic Kinetic Resolution (DKR): this compound is highly effective in the DKR of racemic α-substituted ketones, converting a racemic mixture into a single, highly enantiomerically and diastereomerically enriched product.[2][3]
Data Presentation
The following tables summarize the performance of this compound and its closely related analogue, Ru-(R,R)-Ts-DENEB, in various catalytic asymmetric reactions.
Table 1: Asymmetric Transfer Hydrogenation of Representative Ketones
| Substrate | Catalyst | S/C Ratio | Hydrogen Source | Solvent | Time (h) | Conversion (%) | ee (%) |
| Acetophenone | (R,R)-Ts-DENEB | 30,000 | HCOOH/Et₃N (5:2) | - | 16 | 95 | 97 |
| 4'-Chloroacetophenone | (R,R)-Ts-DENEB | 2,000 | HCOOH/Et₃N (5:2) | Acetonitrile | 4 | >99 | 98 (R) |
| 4'-Methoxyacetophenone | (R,R)-Ts-DENEB | 2,000 | HCOOH/Et₃N (5:2) | Acetonitrile | 4 | >99 | 97 (R) |
| 2'-Methoxyacetophenone | (R,R)-Ts-DENEB | 1,000 | HCOOH/Et₃N (5:2) | Acetonitrile | 16 | >99 | 99 (R) |
| 1-Tetralone | (R,R)-Ts-DENEB | 2,000 | HCOOH/Et₃N (5:2) | Acetonitrile | 4 | >99 | 99 (R) |
Data for (R,R)-Ts-DENEB, a closely related and often cited analogue of this compound.
Table 2: Dynamic Kinetic Resolution of Representative α-Substituted Ketones
| Substrate | Catalyst | S/C Ratio | Hydrogen Source | Solvent | Product | dr | ee (%) |
| Racemic 2-chlorocyclohexanone | (R,R)-Ts-DENEB | 100 | HCOOH/Et₃N (5:2) | Acetonitrile | cis-2-chlorocyclohexanol | >99:1 | >99.9 |
| Racemic 2-methoxycyclohexanone | (R,R)-Ts-DENEB | 100 | HCOOH/Et₃N (5:2) | Acetonitrile | cis-2-methoxycyclohexanol | >99:1 | >99 |
| Racemic 3-aryl-1-indanones | (R,R)-Ts-DENEB | 50-100 | HCOOH/Et₃N (1:5) | Methanol | cis-3-arylindanols | High | Excellent |
Data for (R,R)-Ts-DENEB, a closely related and often cited analogue of this compound.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of Ketones
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound catalyst
-
Substrate (ketone)
-
Formic acid (98%)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., acetonitrile, methanol, isopropanol)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Formic Acid/Triethylamine (5:2) Hydrogen Source:
-
Under an inert atmosphere, cool a flask containing formic acid in an ice bath.
-
Slowly add triethylamine dropwise with stirring. The addition is exothermic.
-
The resulting mixture can be used directly or purified by distillation.
-
-
Reaction Setup:
-
To a dry, inert gas-flushed reaction vessel, add the this compound catalyst.
-
Add the anhydrous solvent, followed by the ketone substrate.
-
Stir the mixture at the desired temperature (typically room temperature to 50 °C).
-
-
Reaction Execution:
-
Slowly add the formic acid/triethylamine mixture to the reaction vessel.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral alcohol.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Protocol 2: General Procedure for Dynamic Kinetic Resolution of α-Substituted Ketones
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound catalyst
-
Racemic α-substituted ketone
-
Formic acid (98%)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., acetonitrile, methanol)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Hydrogen Source:
-
Prepare the formic acid/triethylamine mixture as described in Protocol 1.
-
-
Reaction Setup:
-
In a dry, inert gas-flushed reaction vessel, dissolve the this compound catalyst and the racemic α-substituted ketone in the chosen anhydrous solvent.
-
Stir the mixture at the desired temperature.
-
-
Reaction Execution:
-
Add the formic acid/triethylamine mixture to the reaction.
-
Monitor the reaction for conversion and diastereoselectivity by GC or HPLC.
-
-
Work-up and Purification:
-
Follow the work-up and purification procedure outlined in Protocol 1.
-
-
Analysis:
-
Determine the diastereomeric ratio and enantiomeric excess of the product by NMR, chiral HPLC, or GC analysis.
-
Visualizations
Catalytic Cycle for Asymmetric Transfer Hydrogenation
The following diagram illustrates the generally accepted catalytic cycle for the asymmetric transfer hydrogenation of a ketone with a Noyori-type ruthenium catalyst.
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Experimental Workflow for Asymmetric Transfer Hydrogenation
The diagram below outlines the typical experimental workflow for performing an asymmetric transfer hydrogenation reaction using this compound.
Caption: A typical experimental workflow for asymmetric transfer hydrogenation.
References
- 1. This compound | 1333981-86-4 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Convincing Catalytic Performance of Oxo-Tethered Ruthenium Complexes for Asymmetric Transfer Hydrogenation of Cyclic α-Halogenated Ketones through Dynamic Kinetic Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enantioselective Synthesis of Biologically Active Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantioselective synthesis of biologically active compounds is a cornerstone of modern drug discovery and development. The stereochemistry of a drug molecule can profoundly influence its pharmacological and toxicological properties. As such, the ability to selectively synthesize a single desired enantiomer is of paramount importance. This document provides detailed application notes and protocols for the enantioselective synthesis of several key biologically active compounds, utilizing various catalytic systems.
Oseltamivir (Antiviral)
Oseltamivir, marketed as Tamiflu®, is an antiviral drug used to treat and prevent influenza A and B infections.[1] Its mechanism of action involves the inhibition of neuraminidase, a key enzyme for viral replication.[2][3]
Quantitative Data Summary
| Catalyst/Method | Key Transformation | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Iron-Catalyzed | Stereoselective olefin diazidation | High | High | [4][5][6] |
| Organocatalyst (Proline derivative) | Michael addition | 57 (overall) | High | [7] |
| Starting from Shikimic Acid | Multi-step synthesis | Variable | >99 | [8] |
Experimental Protocol: Iron-Catalyzed Stereoselective Olefin Diazidation (Key Step)
This protocol is adapted from the enantioselective synthesis of Oseltamivir phosphate.[5][6]
Materials:
-
Substrate (functionalized cyclohexene derivative)
-
Iron(II) catalyst precursor
-
Chiral ligand
-
Azide source (e.g., TMSN₃)
-
Solvent (e.g., dichloromethane)
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the iron(II) catalyst precursor and the chiral ligand in the chosen solvent.
-
Stir the solution at room temperature for the specified time to allow for the formation of the chiral iron complex.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Add the functionalized cyclohexene substrate to the reaction mixture.
-
Slowly add the azide source to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by the addition of a suitable quenching agent.
-
Allow the reaction mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diazide product.
-
Determine the enantiomeric excess of the product using chiral HPLC analysis.
Visualizations
Caption: General workflow for the enantioselective synthesis of Oseltamivir.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 3. How Tamiflu works: Mechanism of action explained [medicalnewstoday.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Ru-(R,R)-Ms-DENEB Powder
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and application of Ru-(R,R)-Ms-DENEB powder, a highly efficient oxo-tethered ruthenium complex for asymmetric hydrogenation and transfer hydrogenation reactions.
Product Information
| Property | Value |
| Chemical Name | Chloro[N-[(1R,2R)-2-[(S)-[2-[[(1,2,3,4,5,6-η)-4-methylphenyl]methoxy]ethyl]amino-κN]-1,2-diphenylethyl]methanesulfonamidato-κN]ruthenium |
| CAS Number | 1333981-86-4 |
| Molecular Formula | C₂₅H₂₉ClN₂O₃RuS |
| Molecular Weight | 574.10 g/mol |
| Appearance | Light to dark brown powder |
Safety, Handling, and Storage
Proper handling and storage of this compound powder are crucial to ensure its stability, catalytic activity, and the safety of laboratory personnel.
Safety Precautions
This compound is a combustible solid and should be handled with care. While it is not reported to be pyrophoric, hygroscopic, air-sensitive, light-sensitive, or moisture-sensitive, adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: In case of inadequate ventilation or potential for dust formation, use a NIOSH-approved respirator.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
Engineering Controls:
-
Handle the powder in a well-ventilated area, preferably within a certified laboratory fume hood.
-
Use explosion-proof electrical and ventilating equipment in areas where dust accumulation is possible.
Handling Procedures
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Minimize dust generation during handling.
-
Wash hands thoroughly after handling.
Storage Conditions
Store this compound powder in a tightly sealed container, as it is packaged under a dry inert gas.[1]
| Parameter | Recommendation |
| Temperature | Cool, dry place. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen). |
| Incompatible Materials | Strong oxidizing agents. |
Experimental Protocols
This compound is a highly effective catalyst for the asymmetric transfer hydrogenation of ketones to produce chiral alcohols, which are valuable intermediates in pharmaceutical synthesis.[2]
Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone to (R)-1-phenylethanol using this compound.
Materials:
-
This compound catalyst
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂))
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (e.g., 0.001 mmol, 0.574 mg) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Reagents Addition: Add the anhydrous solvent (e.g., 5 mL of CH₂Cl₂) to the flask. Subsequently, add acetophenone (1 mmol, 120.15 mg).
-
Hydrogen Source: Prepare a 5:2 mixture of formic acid and triethylamine. Add the required amount of this mixture (e.g., 1.5 mmol HCOOH and 0.6 mmol NEt₃) to the reaction flask.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Typical Reaction Parameters:
| Parameter | Value |
| Substrate-to-Catalyst Ratio (S/C) | 1000:1 to 10,000:1 |
| Hydrogen Source | Formic acid/Triethylamine (5:2), Isopropanol |
| Solvent | Dichloromethane, Methanol |
| Temperature | 25 - 60 °C |
| Reaction Time | 2 - 24 hours |
Data Presentation
Solubility Data:
Quantitative solubility data for this compound in various organic solvents is not extensively published. However, it is known to be soluble in common organic solvents used for catalysis.
| Solvent | Solubility | Notes |
| Dichloromethane | Soluble | Commonly used for reactions. |
| Methanol | Soluble | Used in catalyst preparation and reactions.[2] |
| Tetrahydrofuran | Likely Soluble | General solvent for organometallic complexes. |
| Toluene | Likely Soluble | General solvent for organometallic complexes. |
Researchers should determine the precise solubility for their specific experimental conditions.
Visualizations
Disposal
Unused this compound powder and reaction waste containing the catalyst should be considered hazardous waste. Dispose of the material in accordance with all applicable federal, state, and local environmental regulations.[3][4] Recycling of ruthenium-containing waste is a viable option and should be considered to conserve resources.[5][6][7]
References
Troubleshooting & Optimization
Technical Support Center: Ru-(R,R)-Ms-DENEB Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ru-(R,R)-Ms-DENEB catalyzed reactions. Our goal is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is low or the conversion is incomplete. What are the potential causes and how can I improve it?
A1: Low yield or incomplete conversion in this compound reactions can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Catalyst Activity:
-
Deactivation: The catalyst may have deactivated. This can be caused by impurities in the substrate or solvent, or by prolonged exposure to air.[1][2] Visually, catalyst decomposition may sometimes be indicated by a color change of the reaction mixture.
-
Catalyst Loading: The catalyst loading might be too low. While this compound is highly active, for challenging substrates or under non-ideal conditions, increasing the catalyst loading (e.g., from S/C 10,000 to S/C 1,000) can improve conversion.[3]
-
-
Reaction Conditions:
-
Hydrogen Source: Ensure your hydrogen source (e.g., formic acid/triethylamine mixture, isopropanol) is fresh and of high purity. For transfer hydrogenations, the ratio of the hydrogen donor to the substrate can be critical.
-
Temperature and Pressure: Optimal temperatures for these reactions are typically between 25-60°C, with hydrogen pressures ranging from 10 to 50 bar for hydrogenation reactions.[3] Deviating significantly from these ranges can negatively impact the reaction rate.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC, GC, or HPLC to determine the optimal reaction time.
-
-
Reagents and Solvents:
-
Substrate Purity: Impurities in the substrate can act as catalyst poisons. Ensure your substrate is of high purity. Common poisons for ruthenium catalysts include sulfur compounds, strongly coordinating ligands, and other metals.[1][4]
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents are often preferred. For example, the hydrogenation of acetophenone using a similar Ru catalyst in methanol afforded (S)-1-phenylethanol with 100% yield.[5] Some solvents can inhibit the catalyst's activity.
-
Q2: The enantioselectivity (ee) of my reaction is lower than expected. What could be the reason and how can I improve it?
A2: Achieving high enantioselectivity is a key feature of this compound. If you are observing low ee, consider the following:
-
Catalyst Integrity:
-
Decomposition: Decomposition of the chiral ligand or the entire complex can lead to the formation of non-chiral or less selective catalytic species, thereby reducing the enantioselectivity.
-
Enantiomeric Purity of the Catalyst: Ensure you are using the correct enantiomer of the catalyst for the desired product stereochemistry. This compound and Ru-(S,S)-Ms-DENEB will produce opposite enantiomers.[3]
-
-
Reaction Conditions:
-
Temperature: Running the reaction at a lower temperature can sometimes improve enantioselectivity, although it may require longer reaction times.
-
Solvent Effects: The solvent can influence the chiral environment of the catalyst. It is recommended to screen different solvents to find the optimal one for your specific substrate.
-
-
Substrate-Catalyst Interaction:
-
Steric Hindrance: The steric and electronic properties of the substrate play a crucial role in the stereochemical outcome. For some substrates, the inherent facial selectivity may be low, leading to a lower ee. Computational studies on similar Ru catalysts have shown that the difference in activation energies for the formation of the two enantiomers dictates the enantioselectivity.[6][7]
-
Q3: I am observing catalyst deactivation. What are the common causes and can the catalyst be regenerated?
A3: Catalyst deactivation is a common issue in catalytic reactions. Here are the primary causes and potential remedies:
-
Poisoning:
-
Common Poisons: As mentioned, sulfur compounds, carbon monoxide, and compounds with strong coordinating abilities can act as poisons for ruthenium catalysts by blocking the active sites.[1][4][8]
-
Prevention: The best approach is to use highly pure substrates and solvents. If the source of poisoning is known, a purification step for the starting materials is recommended.
-
-
Sintering:
-
Cause: At higher temperatures, the ruthenium nanoparticles can agglomerate, leading to a loss of active surface area.
-
Prevention: Operate within the recommended temperature range (25-60°C).[3]
-
-
Regeneration:
Frequently Asked Questions (FAQs)
Q1: What is the typical substrate scope for this compound?
A1: this compound has a broad substrate scope and is particularly effective for the asymmetric hydrogenation and transfer hydrogenation of various ketones, including:
-
Aryl-alkyl ketones: Such as acetophenone and its derivatives.[3][5]
-
Aryl-aryl ketones: For instance, unsymmetrical benzophenones.[3]
-
Heteroaryl ketones: The catalyst shows high performance in the reduction of aryl N-heteroaryl ketones.[3]
Q2: What are the recommended reaction conditions for a typical asymmetric transfer hydrogenation?
A2: A general protocol for the asymmetric transfer hydrogenation of a ketone like acetophenone is as follows:
-
Hydrogen Source: A mixture of formic acid and triethylamine (5:2 molar ratio) or isopropanol are commonly used.
-
Base: In some protocols using isopropanol, a base like potassium hydroxide is added.
-
Solvent: Protic solvents like methanol or isopropanol are often effective.
-
Temperature: Typically room temperature to 60°C.
-
Catalyst Loading: Substrate-to-catalyst ratios (S/C) can be very high, up to 30,000, demonstrating the high activity of the catalyst.[3]
Q3: How should I handle and store the this compound catalyst?
A3: this compound is an air-sensitive and moisture-sensitive compound. It should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and stored in a tightly sealed container in a cool, dry place.
Data Presentation
The following table summarizes the performance of this compound and its related catalysts in the asymmetric hydrogenation of various ketones.
| Substrate | Catalyst | S/C Ratio | Yield (%) | ee (%) | Hydrogen Source | Base | Solvent | Temperature (°C) |
| Acetophenone | Chiral η⁶-arene-N-tosylethylenediamine-ruthenium(II) | Not Specified | 100 | 96 | H₂ | - | Methanol | Not Specified |
| General Aryl Ketones | (diphosphine)Ru(diamine) | 20,000 | >95 | >98 | H₂ | t-BuOK | Not Specified | Not Specified |
| 3-Aryl-1-indanones | (R,R)- or (S,S)-Ts-DENEB | 100-200 | ~50 (KR) | >98 | HCOOH/Et₃N | - | Methanol | 23 |
| α-Alkyl-β-ketoaldehydes | (R,R)-Teth-TsDPEN-Ru(II) | Not Specified | 41-87 | >99 | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed Methodology for Asymmetric Transfer Hydrogenation of Acetophenone:
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, weigh the required amount of this compound catalyst and dissolve it in the chosen solvent (e.g., 2-propanol).
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the substrate (e.g., acetophenone) and the solvent.
-
Addition of Reagents: If using 2-propanol as the hydrogen source, add the base (e.g., a solution of KOH in 2-propanol). If using a formic acid/triethylamine mixture, prepare the mixture and add it to the reaction flask.
-
Initiation of Reaction: Add the catalyst solution to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC, GC, or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction (e.g., with water or a mild acid). Extract the product with a suitable organic solvent. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral alcohol.
-
Analysis: Determine the yield and enantiomeric excess of the product using appropriate analytical techniques (e.g., NMR, chiral HPLC or GC).
Visualizations
Experimental Workflow
Caption: A general experimental workflow for performing a this compound catalyzed reaction.
Troubleshooting Logic Diagram
Caption: A logical diagram to guide troubleshooting for low yield or enantioselectivity issues.
References
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 1333981-86-4 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational study of the factors controlling enantioselectivity in ruthenium(II) hydrogenation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
Technical Support Center: Troubleshooting Low Enantioselectivity with Ru-(R,R)-Ms-DENEB
Welcome to the technical support center for the Ru-(R,R)-Ms-DENEB catalyst. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low enantioselectivity in asymmetric hydrogenation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My asymmetric hydrogenation reaction with this compound is showing low enantiomeric excess (ee). What are the potential causes?
Low enantioselectivity can stem from several factors, ranging from catalyst handling to substrate suitability and reaction conditions. The primary areas to investigate are:
-
Catalyst Integrity and Activation: The catalyst may have degraded due to improper handling or storage, or it may not have been properly activated to the catalytically active ruthenium hydride species.
-
Substrate Properties: The electronic and steric properties of your ketone substrate may not be ideal for the chiral pocket of the catalyst.
-
Reaction Conditions: The choice of solvent, base, temperature, and pressure can significantly impact the stereochemical outcome of the reaction.
-
Impurities: The presence of impurities in the substrate, solvent, or reaction atmosphere can interfere with the catalytic cycle.
Q2: How can I ensure my this compound catalyst is active and handled correctly?
The this compound catalyst is an air-stable powder but should be handled with care to ensure its activity.[1]
-
Storage: Store the catalyst under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent slow degradation.
-
Activation: The commercially available catalyst is a pre-catalyst that needs to be activated in situ to form the active 16-electron ruthenium hydride (Ru-H) species.[2] This is typically achieved by reacting the catalyst with a hydrogen source, such as formic acid or isopropanol, in the presence of a base.[2]
-
Handling: Use standard Schlenk line or glovebox techniques to handle the catalyst, especially when preparing stock solutions or setting up reactions, to minimize exposure to air and moisture.
Q3: Can the substrate itself be the reason for low enantioselectivity?
Yes, the structure of the ketone substrate plays a crucial role. The high enantioselectivity of the this compound catalyst is a result of a combination of steric and electronic interactions within its chiral pocket.[2]
-
Steric Hindrance: Very bulky substrates may not fit well into the catalyst's chiral environment, leading to poor enantioselection.[3]
-
Electronic Effects: The catalyst's performance can be influenced by "edge-face" interactions between an electron-rich aromatic ring on the substrate and the electron-deficient η⁶-arene ring of the catalyst.[2] Substrates lacking these features may exhibit lower enantioselectivity.
-
Substrate Scope: While this compound has a broad substrate scope, including various aryl-alkyl, diaryl, and heteroaryl ketones, its efficiency can vary.[2] It is advisable to consult literature for similar substrates to anticipate the expected outcome.
Q4: What is the impact of solvent and base on the enantioselectivity of the reaction?
The choice of solvent and base is critical and can dramatically affect the outcome of the hydrogenation.
-
Solvent: Protic solvents like isopropanol are commonly used as they can also serve as the hydrogen source in transfer hydrogenation.[4] The solvent can influence the catalyst's activity and the stability of the transition state, thereby impacting enantioselectivity.[4][5] In some cases, a change in solvent can even lead to a racemic product.[4]
-
Base: A base is often required to facilitate the formation of the active ruthenium hydride species. The nature and stoichiometry of the base can influence the reaction rate and enantioselectivity. Common bases include potassium tert-butoxide (t-BuOK) and potassium carbonate (K₂CO₃).[6]
Q5: Could impurities in my reaction mixture be the cause of low ee?
Absolutely. The catalytic activity of ruthenium complexes can be sensitive to impurities.
-
Water: While some water may be tolerated or even beneficial in certain protocols, excess water can hydrolyze the catalyst or interfere with the catalytic cycle.
-
Oxygen: Exposure to oxygen can lead to the oxidation and deactivation of the active catalyst.
-
Other Impurities: Impurities in the substrate or solvent, such as those containing sulfur or strongly coordinating functional groups, can act as catalyst poisons.
Quantitative Data Summary
The following table summarizes the performance of DENEB-type catalysts in the asymmetric transfer hydrogenation of various ketones, highlighting the high enantioselectivity typically achieved under optimized conditions.
| Catalyst | Substrate | S/C Ratio | Conversion (%) | ee (%) | Reference |
| (R,R)-Ts-DENEB | 1-(4-chlorophenyl)ethan-1-one | 30,000 | 95 | 97 | --INVALID-LINK-- |
| This compound | Acetophenone | >10,000 | >99 | >99 | --INVALID-LINK-- |
| This compound | 2-Acetylpyridine | >10,000 | >99 | >99 | --INVALID-LINK-- |
| This compound | 1-Indanone | >10,000 | >99 | >99 | --INVALID-LINK-- |
Experimental Protocols
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a general procedure for the asymmetric transfer hydrogenation of acetophenone to (R)-1-phenylethanol using this compound.
Materials:
-
This compound catalyst
-
Acetophenone
-
Isopropanol (anhydrous)
-
Potassium tert-butoxide (t-BuOK)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or glovebox
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of this compound in anhydrous isopropanol.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the desired amount of acetophenone.
-
Solvent Addition: Add anhydrous isopropanol to the Schlenk flask to achieve the desired substrate concentration.
-
Base Addition: Add the appropriate amount of potassium tert-butoxide.
-
Catalyst Injection: Add the this compound stock solution to the reaction mixture to achieve the desired substrate-to-catalyst (S/C) ratio.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor the progress by a suitable analytical technique (e.g., GC, TLC).
-
Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., water or dilute acid). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Analysis: Determine the conversion and enantiomeric excess of the product by chiral GC or HPLC.
Visualizations
References
- 1. powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 1333981-86-4 | Benchchem [benchchem.com]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Air-Stable Triazole-Based Ru(II) Complexes Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Ethanol as a Solvent and a Hydrogen Donor [scielo.org.mx]
Ru-(R,R)-Ms-DENEB catalyst deactivation and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Ru-(R,R)-Ms-DENEB catalyst in their experiments. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your asymmetric hydrogenation or transfer hydrogenation reactions with the this compound catalyst.
Issue 1: Low or No Catalytic Activity
Q1: My reaction is not proceeding, or the conversion is very low. What are the potential causes and how can I troubleshoot this?
A1: Low or no catalytic activity can stem from several factors, ranging from catalyst handling to reaction setup. Here is a systematic approach to troubleshooting:
-
Catalyst Integrity:
-
Handling: The this compound catalyst should be handled under an inert atmosphere (e.g., nitrogen or argon) as much as possible to prevent potential oxidation or moisture-induced degradation.
-
Storage: Ensure the catalyst has been stored under the recommended conditions (cool, dry, and under an inert atmosphere). Improper storage can lead to gradual deactivation.
-
-
Reaction Conditions:
-
Solvent Purity: Impurities in the solvent can act as catalyst poisons. Use high-purity, anhydrous solvents. Common problematic impurities include water, peroxides (in ethers), and sulfur-containing compounds.
-
Substrate Purity: The substrate itself can contain impurities that inhibit the catalyst. Consider purifying the substrate if its purity is questionable.
-
Reagent Purity: For transfer hydrogenations, the purity of the hydrogen donor (e.g., formic acid, isopropanol) and any additives (e.g., triethylamine) is crucial.
-
Temperature: Ensure the reaction is being run at the optimal temperature for your specific substrate. While the DENEB catalyst is robust, significant deviations from the recommended temperature range can affect activity.
-
-
Catalyst Deactivation:
-
Poisoning: Certain functional groups or impurities can act as poisons for ruthenium catalysts. Common poisons include sulfur compounds, carbon monoxide, and some strongly coordinating ligands.[1][2] If your substrate or reagents might contain these, pretreatment to remove them may be necessary.
-
Formation of Inactive Species: In some cases, ruthenium catalysts can form inactive dimers or nanoparticles.[3] The oxo-tether in this compound is designed to prevent deactivation via arene loss, a common pathway for traditional Noyori-type catalysts, making it more robust.[3][4] However, other deactivation pathways may still be possible.
-
Troubleshooting Workflow for Low Activity
Caption: Troubleshooting workflow for low catalytic activity.
Issue 2: Decreased Enantioselectivity
Q2: I am observing a lower enantiomeric excess (ee) than expected. What could be the reason?
A2: A decrease in enantioselectivity can be a frustrating issue. Here are the common culprits and solutions:
-
Catalyst Integrity:
-
Decomposition: Partial decomposition of the chiral ligand can lead to the formation of non-chiral or less selective catalytic species.
-
Racemization: While unlikely under normal conditions, extreme temperatures or harsh pH could potentially affect the chiral centers of the ligand.
-
-
Reaction Parameters:
-
Temperature: Enantioselectivity is often temperature-dependent. Running the reaction at a temperature outside the optimal range can lead to a drop in ee.
-
Solvent Effects: The choice of solvent can significantly influence the enantioselectivity of the reaction. Ensure you are using a solvent known to be effective for your substrate class with this catalyst.
-
Additives: The presence of certain additives, or an incorrect ratio of additives (e.g., formic acid to triethylamine in transfer hydrogenation), can impact the chiral environment and lower the ee.
-
-
Substrate-Related Issues:
-
Racemization of Product: The product alcohol itself might be prone to racemization under the reaction conditions, especially if acidic or basic conditions are present and the chiral center is labile.
-
Side Reactions: Unwanted side reactions can sometimes compete with the desired asymmetric hydrogenation, potentially leading to the formation of racemic or less enriched product.
-
Troubleshooting Table for Low Enantioselectivity
| Potential Cause | Recommended Action |
| Incorrect Temperature | Optimize the reaction temperature. A lower temperature often improves enantioselectivity. |
| Sub-optimal Solvent | Screen a range of high-purity, anhydrous solvents. |
| Impure Reagents | Use freshly purified substrates and high-purity reagents. |
| Incorrect Additive Ratio | Carefully control the stoichiometry of any additives, such as the base in transfer hydrogenation. |
| Product Racemization | Analyze the ee at different reaction times to check for time-dependent loss of enantiopurity. If observed, consider shorter reaction times or milder conditions. |
Frequently Asked Questions (FAQs)
Q3: What is the primary deactivation mechanism for this compound, and how does it differ from older Noyori-type catalysts?
A3: For traditional Noyori-type catalysts, a key deactivation pathway involves the loss of the arene ligand, which can lead to the formation of inactive ruthenium hydride dimers and nanoparticles.[3] The this compound catalyst is an "oxo-tethered" complex, meaning the arene ring is covalently linked to the chiral diamine ligand.[4] This tether enhances the catalyst's stability and robustness by preventing the dissociation of the arene ligand, thus mitigating this specific deactivation pathway.[3][4]
While the tether provides enhanced stability, deactivation can still occur through other mechanisms common to ruthenium catalysts, such as:
-
Poisoning: Strong coordination of impurities like sulfur or carbon monoxide to the ruthenium center.[1][2]
-
Oxidation: Formation of inactive ruthenium oxide species, particularly if the reaction is not performed under an inert atmosphere.
-
Substrate/Product Inhibition: In some cases, the substrate or product can coordinate too strongly to the catalyst, inhibiting turnover.
Q4: Is it possible to regenerate a deactivated this compound catalyst?
A4: There are no established, universal protocols for the regeneration of homogeneous catalysts like this compound, as the optimal method depends on the specific cause of deactivation. However, based on the chemistry of related ruthenium catalysts, here are some potential strategies:
-
For Deactivation by Oxidation: If the catalyst has been deactivated by oxidation, a mild reduction step might restore activity. However, this is a delicate process and may not be straightforward in a homogeneous setting.
-
For Deactivation by Impurity Poisoning: If the deactivation is due to a reversibly bound inhibitor, it might be possible to remove the inhibitor by precipitation and washing of the catalyst, if it is sufficiently insoluble in a suitable solvent system.
It is important to note that regeneration of homogeneous catalysts is often more challenging than for their heterogeneous counterparts. In many cases, preventing deactivation through careful experimental practice is the most effective approach.
Catalyst Deactivation and Potential Regeneration Pathways
Caption: Potential deactivation and regeneration pathways.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone
This protocol provides a general starting point. Optimal conditions (e.g., temperature, substrate-to-catalyst ratio) should be determined for each specific substrate.
-
Catalyst Preparation:
-
In a glovebox or under a stream of inert gas, add this compound (e.g., 0.001 mmol, 1 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
-
Reaction Setup:
-
Add the ketone substrate (e.g., 1.0 mmol) to the reaction vessel.
-
Add the chosen anhydrous solvent (e.g., 2-propanol or a mixture of formic acid and triethylamine in a suitable solvent). A common hydrogen source is a 5:2 mixture of formic acid and triethylamine.
-
Seal the vessel and bring the mixture to the desired reaction temperature (e.g., 25-60 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction (e.g., with water or a saturated aqueous solution of NaHCO₃).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography, if necessary.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC.
-
Protocol 2: Control Experiment to Test Catalyst Activity
If you suspect your catalyst has deactivated, running a control experiment with a known, reliable substrate can confirm this.
-
Substrate Selection: Choose a simple aryl-alkyl ketone that is known to be efficiently reduced by this compound with high enantioselectivity (e.g., acetophenone).
-
Reaction Setup:
-
Follow the general procedure outlined in Protocol 1, using the control substrate and a standard set of conditions where high conversion and ee are expected.
-
Simultaneously, set up an identical reaction using a fresh, unopened vial of the catalyst as a positive control.
-
-
Analysis and Interpretation:
-
Compare the conversion and enantioselectivity of the reaction with the suspect catalyst to the positive control.
-
If the positive control reaction proceeds as expected while the reaction with the suspect catalyst shows low activity or ee, it is a strong indication that your catalyst has been compromised.
-
Quantitative Data Summary
The performance of the this compound catalyst is highly substrate-dependent. The following table summarizes typical performance data for the asymmetric transfer hydrogenation of representative ketones.
Table 1: Representative Performance of this compound in Asymmetric Transfer Hydrogenation
| Substrate | S/C Ratio | Hydrogen Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| Acetophenone | 1000:1 | HCOOH/NEt₃ | Acetonitrile | 28 | 6 | >99 | 98 |
| 1-Tetralone | 500:1 | HCOOH/NEt₃ | DMF | 40 | 12 | 98 | 99 |
| 2-Chloroacetophenone | 1000:1 | 2-Propanol/KOH | 2-Propanol | 25 | 8 | >99 | 97 |
| Benzylacetone | 500:1 | HCOOH/NEt₃ | Acetonitrile | 30 | 18 | 95 | 96 |
Note: This data is compiled from typical results and should be used as a general guideline. Actual results may vary depending on the specific experimental conditions.
References
Technical Support Center: Asymmetric Transfer Hydrogenation
Welcome to our dedicated support center for asymmetric transfer hydrogenation (ATH). This guide is designed for researchers, scientists, and professionals in drug development to quickly troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low or No Conversion
Question: I am observing very low or no conversion of my starting material. What are the possible causes and how can I fix this?
Answer: Low or no conversion in an ATH reaction can stem from several factors related to the catalyst, reagents, or reaction conditions. Here’s a systematic guide to troubleshooting this issue.
-
Catalyst Activity:
-
Deactivation: The catalyst may have deactivated. This can be caused by exposure to air or moisture, impurities in the reagents, or inherent instability.[1][2][3] Consider preparing fresh catalyst or sourcing a new batch. Catalyst deactivation can occur through pathways like arene loss from the metal center.[1][2][3]
-
Incorrect Catalyst Loading: The catalyst concentration might be too low. While ATH reactions can be efficient with low catalyst loadings, starting with a slightly higher concentration (e.g., 0.5-1.0 mol%) during optimization is advisable.[4][5]
-
-
Reagents and Solvents:
-
Purity: Impurities in the substrate, hydrogen donor, or solvent can poison the catalyst. Ensure all reagents are of high purity and solvents are appropriately dried.
-
Hydrogen Donor: The choice of hydrogen donor is critical. Isopropanol and formic acid/triethylamine azeotrope are commonly used.[6][7] Ensure the hydrogen donor is fresh and anhydrous.
-
Base: Many ATH reactions require a base (e.g., KOH, KOtBu) to activate the catalyst.[1][5] Verify the correct base is being used at the appropriate concentration. However, be aware that excess base can competitively inhibit the catalyst.[1][2][3]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature may be too low. Gently increasing the temperature can improve the reaction rate. However, excessively high temperatures can lead to catalyst decomposition or reduced enantioselectivity.[5]
-
Mixing: Inadequate mixing can lead to poor reaction kinetics, especially in heterogeneous reactions. Ensure efficient stirring.
-
Inert Atmosphere: ATH catalysts are often sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Troubleshooting Workflow for Low Conversion
Caption: A flowchart for troubleshooting low or no conversion in asymmetric transfer hydrogenation.
2. Low Enantioselectivity (ee)
Question: My conversion is good, but the enantiomeric excess (ee) of my product is low. What could be the problem?
Answer: Achieving high enantioselectivity is the primary goal of ATH. Low ee can be influenced by several factors.
-
Reaction Reversibility and ee Erosion: ATH reactions using secondary alcohols like isopropanol as the hydrogen donor can be reversible.[1][5][8] This reversibility can lead to the erosion of the product's enantiomeric excess over time, especially at high conversions or elevated temperatures.[5][8]
-
Reaction Temperature: Higher temperatures can sometimes decrease enantioselectivity by allowing for less selective reaction pathways to become more prominent.
-
Solution: Try running the reaction at a lower temperature.
-
-
Catalyst and Ligand Choice: The chiral ligand is the source of asymmetry. The chosen catalyst/ligand system may not be optimal for your specific substrate.
-
Solution: Screen a variety of chiral ligands and metal precursors to find a more selective catalyst system.
-
-
Substrate Structure: Some substrates are inherently more challenging to reduce with high enantioselectivity.[9] For example, substrates lacking functional groups that can coordinate with the catalyst may show lower selectivity.[10]
Data on Temperature and Solvent Effects on Enantioselectivity
| Substrate | Catalyst System | Hydrogen Donor | Temperature (°C) | Solvent | Conversion (%) | ee (%) |
| Acetophenone | Ru(p-cymene)(S,S-TsDPEN) | i-PrOH/KOtBu | 25 | i-PrOH | >95 | 97 |
| Acetophenone | Ru(p-cymene)(S,S-TsDPEN) | i-PrOH/KOtBu | 60 | i-PrOH | >99 | 92 |
| meso-diketone | Ru(p-cymene)(S,S-TsDPEN) | i-PrOH | RT | i-PrOH | - | 63:33 (product:ent-product) |
| meso-diketone | Ru(p-cymene)(S,S-TsDPEN) | HCOOH/NEt3 | RT | Acetonitrile | - | 81:19 (product:ent-product) |
This table is a generalized representation based on typical outcomes and data from sources like[11]. Specific results will vary.
3. Catalyst Deactivation
Question: My reaction starts well but then stops before reaching full conversion. How can I identify and prevent catalyst deactivation?
Answer: Catalyst deactivation is a common issue where the catalyst loses its activity during the reaction.[1][12]
-
Causes of Deactivation:
-
Inhibition by Base: An excess of the base used for catalyst activation can act as a competitive inhibitor.[1][2][3]
-
Arene Loss: For Noyori-type catalysts, the arene ligand can gradually be lost, leading to the formation of inactive ruthenium nanoparticles.[1][2][3]
-
Product Inhibition: In some cases, the product of the reaction can bind to the catalyst and inhibit its activity.[13]
-
Substrate-Related Deactivation: Certain functional groups on the substrate can react with and deactivate the catalyst. For instance, α-chloro acetophenone has been shown to fail in some ATH reactions, possibly due to in-situ reactions that neutralize the base and deactivate the catalyst.[13]
-
-
Solutions:
-
Optimize Base Concentration: Carefully screen the amount of base to find a concentration that ensures catalyst activation without significant inhibition.
-
Reaction Monitoring: Adding a second portion of the substrate after the reaction has stopped can help determine if the catalyst is still active, albeit at a reduced rate.[1]
-
Use a More Stable Catalyst: If arene loss is suspected, consider using a catalyst with a more strongly coordinating arene ligand or a different catalyst scaffold altogether.
-
General Mechanism of Asymmetric Transfer Hydrogenation
Caption: A simplified catalytic cycle for Noyori-type asymmetric transfer hydrogenation.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a starting point and should be optimized for specific substrates and catalyst systems.
-
Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the ruthenium catalyst precursor (e.g., [RuCl₂(p-cymene)]₂) (0.0025 mmol) and the chiral diamine ligand (e.g., (S,S)-TsDPEN) (0.0055 mmol).
-
Add 5 mL of anhydrous isopropanol.
-
Stir the mixture at room temperature for 10 minutes to form the pre-catalyst.
-
-
Reaction Initiation:
-
In a separate flask, prepare a solution of acetophenone (1.0 mmol) in 5 mL of anhydrous isopropanol.
-
Add the substrate solution to the catalyst mixture.
-
Initiate the reaction by adding a solution of base (e.g., 0.1 M KOH in isopropanol, 0.1 mmol).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or GC/HPLC.
-
Once the reaction is complete, quench it by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography if necessary.
-
-
Analysis:
-
Determine the conversion by ¹H NMR or GC analysis.
-
Determine the enantiomeric excess by chiral HPLC or chiral GC analysis.
-
Protocol 2: Screening for Optimal Base Concentration
-
Set up a parallel array of reactions following the general procedure above.
-
In each reaction vessel, vary the amount of base added (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 equivalents relative to the catalyst).
-
Run all reactions for the same amount of time (e.g., 2 hours).
-
Analyze the conversion and enantiomeric excess for each reaction.
-
Plot the results to determine the optimal base concentration that provides a balance of high conversion and high enantioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. BJOC - Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 7. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 10. ethz.ch [ethz.ch]
- 11. Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
optimizing catalyst turnover number for Ru-(R,R)-Ms-DENEB
Welcome to the technical support center for the Ru-(R,R)-Ms-DENEB catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst turnover number and troubleshooting common issues encountered during asymmetric hydrogenation and transfer hydrogenation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a highly efficient, oxo-tethered ruthenium(II) complex developed by Takasago International Corporation.[1][2] The "(R,R)" designation refers to the stereochemistry of the chiral diamine backbone, while "Ms" indicates the methanesulfonamidato ligand.[1] Its primary applications are in asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of a broad range of substrates, particularly ketones, to produce chiral alcohols with high enantioselectivity.[1][3]
Q2: What are the key advantages of using this compound?
The key advantages of this catalyst include:
-
High Catalytic Activity: It is effective at very low catalyst loadings, with substrate-to-catalyst (S/C) ratios reported as high as 30,000:1, which leads to high turnover numbers (TON).[1]
-
High Enantioselectivity: It consistently provides excellent enantiomeric excess (ee), often exceeding 95%.[1]
-
Broad Substrate Scope: It is effective for a wide variety of ketones, including challenging aryl-aryl and heteroaryl ketones.[1]
-
Enhanced Stability: The oxo-tether between the arene ring and the chiral diamine ligand provides increased stability and robustness compared to conventional non-tethered catalysts.[1]
Q3: What is the general mechanism of action for this catalyst?
The catalytic cycle typically involves the activation of the Ru-Cl precatalyst to a 16-electron ruthenium hydride (Ru-H) species.[1] In asymmetric transfer hydrogenation, this active species facilitates the transfer of a hydride from the ruthenium and a proton from the amine ligand to the prochiral substrate via a six-membered ring transition state.[1] This step is stereodetermining, with the chiral ligand environment dictating the facial selectivity of the hydrogen delivery.[1]
Q4: What are the typical hydrogen sources for reactions with this compound?
For asymmetric transfer hydrogenation (ATH), a mixture of formic acid and triethylamine (HCOOH/NEt₃) or isopropanol with a base (e.g., KOH) are commonly used.[4] For asymmetric hydrogenation (AH), molecular hydrogen (H₂) is used, typically under pressure.[5]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using the this compound catalyst.
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst has been stored properly under an inert atmosphere to prevent degradation.[3] |
| Activate the precatalyst in situ according to the recommended protocol. | |
| Inappropriate Hydrogen Source or Base | For ATH, verify the quality and ratio of the formic acid/triethylamine mixture or the concentration of the base with isopropanol. The base concentration can significantly influence the reaction rate.[6] |
| For AH, ensure the hydrogen pressure is within the optimal range (typically 10-50 bar).[1] | |
| Solvent Effects | The choice of solvent can impact catalyst activity. Protic solvents like methanol or ethanol are commonly used. Ensure the solvent is dry and de-gassed. |
| Substrate Inhibition | Some substrates or products can inhibit the catalyst.[7] Try running the reaction at a lower substrate concentration. |
| Catalyst Poisoning | Ensure all glassware is scrupulously clean and that the substrate and solvent are free of impurities that could act as catalyst poisons (e.g., sulfur compounds, strong coordinating ligands). |
Issue 2: Low Enantioselectivity (ee%)
| Potential Cause | Troubleshooting Step |
| Incorrect Catalyst Enantiomer | Verify that you are using the correct enantiomer of the catalyst for the desired product stereochemistry. For example, (R,R)-Ms-DENEB will produce one enantiomer, while (S,S)-Ms-DENEB will produce the other. |
| Reaction Temperature | Higher temperatures can sometimes lead to a decrease in enantioselectivity. Try running the reaction at a lower temperature. |
| Solvent Choice | The solvent can influence the chiral induction. Screen a range of suitable solvents to find the optimal one for your specific substrate.[8] |
| Base Effects | The nature and amount of the base can affect enantioselectivity. An excess of a strong base may be detrimental. |
| Substrate-Catalyst Mismatch | While this compound has a broad substrate scope, it may not be optimal for all substrates. Consider screening other related catalysts if enantioselectivity remains low. |
Issue 3: Catalyst Deactivation
| Potential Cause | Troubleshooting Step |
| Arene Dissociation (less common with tethered catalysts) | The oxo-tether in DENEB catalysts enhances stability, but prolonged reaction times at high temperatures could still lead to degradation.[1] |
| Product Inhibition | The product amine can sometimes coordinate to the metal center and inhibit the catalyst.[9] |
| Formation of Off-Cycle Species | The formation of stable adducts with the base or solvent can act as off-cycle reservoirs, reducing the concentration of the active catalyst.[10] |
Quantitative Data Summary
The following tables summarize representative data for the performance of DENEB-type catalysts in asymmetric transfer hydrogenation.
Table 1: Asymmetric Transfer Hydrogenation of Various Ketones
| Substrate | Catalyst | S/C Ratio | Conversion (%) | ee (%) | Reference |
| Substituted Acetophenone | (R,R)-Ts-DENEB | 30,000 | 95 | 97 | [1] |
| α-Tetralone derivative | (R,R)-Ts-DENEB | 1,000 | >95 | 97.3 | [1] |
| Functionalized Ketone | (R,R)-Ts-DENEB | 100,000 | >99 | >99 | [1] |
| Oxcarbazepine | (S,S)-Ts-DENEB | 2,700 | 94 | 97.8 | [1] |
Note: "Ts" refers to the tosyl group, which is structurally similar to the "Ms" (mesyl) group in this compound and exhibits comparable catalytic activity.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation (ATH) of a Ketone
-
Preparation of the Hydrogen Source: Prepare a 5:2 molar mixture of formic acid and triethylamine.
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone substrate in a suitable solvent (e.g., isopropanol, acetonitrile, or DMF).
-
Catalyst Addition: Add the this compound catalyst. The substrate-to-catalyst (S/C) ratio can range from 1,000 to 30,000, depending on the substrate and desired turnover number.
-
Initiation of Reaction: Add the formic acid/triethylamine mixture to the reaction vessel.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically 25-60°C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. The product can then be extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: Determination of Enantiomeric Excess (ee%)
The enantiomeric excess of the chiral alcohol product can be determined by one of the following methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method. The purified product is dissolved in a suitable mobile phase and injected onto a chiral stationary phase column (e.g., Chiralcel OD-H, AD-H). The two enantiomers will have different retention times, and the ee% can be calculated from the relative peak areas.[11]
-
Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable products. A chiral stationary phase is used to separate the enantiomers.[12][13]
-
NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the enantiomers in the ¹H or ¹³C NMR spectrum, allowing for the determination of their ratio.[13]
Visualizations
Caption: A typical experimental workflow for asymmetric transfer hydrogenation.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. This compound | 1333981-86-4 | Benchchem [benchchem.com]
- 2. assets.takasago.com [assets.takasago.com]
- 3. powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. mdpi.com [mdpi.com]
- 6. Catalytic transfer hydrogenation with terdentate CNN ruthenium complexes: the influence of the base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection and elimination of product inhibition from the asymmetric catalytic hydrogenation of enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uma.es [uma.es]
- 12. Determination of enantiomeric excess [ch.ic.ac.uk]
- 13. Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess - BORZUYA UNIVERSITY [brussels-scientific.com]
effect of impurities on Ru-(R,R)-Ms-DENEB activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Ru-(R,R)-Ms-DENEB catalyst in their experiments.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
Possible Causes and Solutions
| Probable Cause | Recommended Action |
| Catalyst Impurity | Ensure the catalyst is of high purity. Impurities from the synthesis, such as residual starting materials (e.g., RuCl₃·3H₂O, chiral ligand precursors) or byproducts (e.g., silver salts if used in synthesis), can inhibit catalytic activity.[1] If impurities are suspected, purify the catalyst. |
| Improper Catalyst Handling and Storage | This compound is sensitive to air and moisture. Always handle the catalyst under an inert atmosphere (e.g., in a glovebox). Store in a tightly sealed container in a cool, dry place, preferably under argon or nitrogen. |
| Presence of Inhibitors in the Reaction Mixture | Substrates or solvents may contain impurities that act as catalyst poisons. Common inhibitors for ruthenium catalysts include sulfur compounds, strongly coordinating ligands, and some oxidizing agents.[2] Use high-purity, degassed solvents and substrates. |
| Incorrect Reaction Conditions | The catalytic activity of this compound is sensitive to temperature, pressure, and solvent.[1] Ensure that the reaction is set up according to the recommended protocol for the specific substrate. |
| Catalyst Deactivation | The catalyst may have deactivated during the reaction. This can be caused by prolonged reaction times, high temperatures, or exposure to oxygen.[3][4] Consider optimizing reaction time and temperature. If deactivation is suspected, a regeneration protocol may be attempted, although its effectiveness can vary. |
Issue 2: Low Enantioselectivity
Possible Causes and Solutions
| Probable Cause | Recommended Action |
| Catalyst Purity | The presence of the opposite enantiomer of the catalyst or other chiral impurities will reduce the overall enantiomeric excess (ee). Verify the enantiomeric purity of the catalyst lot. |
| Water Content in the Reaction | The presence of water can significantly affect the enantioselectivity of asymmetric transfer hydrogenation reactions.[5] Ensure all solvents and reagents are rigorously dried before use. |
| Incorrect Solvent Choice | The solvent can have a profound impact on the enantioselectivity of the reaction.[1] A solvent screen may be necessary to identify the optimal solvent for a particular substrate. Generally, polar aprotic solvents are preferred.[1] |
| Reaction Temperature | Higher reaction temperatures can sometimes lead to a decrease in enantioselectivity. Try running the reaction at a lower temperature. |
| Substrate-Related Issues | For some substrates, the inherent stereoelectronic properties may limit the achievable enantioselectivity with this specific catalyst. |
Frequently Asked Questions (FAQs)
1. What are the common impurities found in this compound and how do they affect its performance?
Common impurities can originate from the synthetic route used to prepare the catalyst. These may include:
-
Ruthenium Precursors: Unreacted RuCl₃·3H₂O or [Ru(p-cymene)Cl₂]₂.
-
Chiral Ligand Precursors: Incompletely reacted starting materials for the Ms-DENEB ligand.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., methanol) may be present.[1]
2. How can I assess the purity of my this compound catalyst?
The primary method for assessing the purity of this compound is Nuclear Magnetic Resonance (NMR) spectroscopy . Both ¹H and ¹³C NMR can be used to confirm the structure and identify any organic impurities.[1] Elemental analysis can be used to determine the ruthenium content.
3. What is the recommended procedure for handling and storing the catalyst?
This compound should be handled in an inert atmosphere, such as a glovebox, to prevent decomposition from oxygen and moisture. It should be stored in a sealed vial under argon or nitrogen in a cool, dark, and dry place.
4. Can a deactivated this compound catalyst be regenerated?
While specific regeneration protocols for this compound are not well-documented, a general procedure for supported ruthenium catalysts involves heating under a nitrogen-oxygen mixture followed by reduction with hydrogen.[6] However, for a molecular catalyst like this compound, such harsh conditions may lead to decomposition. A milder approach could involve re-purification of the catalyst. The success of any regeneration attempt is not guaranteed.
Experimental Protocols
Protocol 1: Purification of this compound
This protocol is a general guideline and may need to be optimized.
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable solvent in which it is highly soluble, such as dichloromethane, under an inert atmosphere.
-
Filtration: Filter the solution through a pad of Celite or a syringe filter to remove any insoluble impurities, such as silver chloride if applicable.[1]
-
Precipitation: Add a solvent in which the catalyst is poorly soluble (an anti-solvent), such as hexane or pentane, dropwise to the filtered solution with stirring until a precipitate forms.
-
Isolation: Isolate the precipitated solid by filtration under inert atmosphere.
-
Washing: Wash the solid with the anti-solvent to remove any soluble impurities.
-
Drying: Dry the purified catalyst under high vacuum to remove all traces of solvent.
-
Analysis: Confirm the purity of the catalyst by NMR spectroscopy.[1]
Protocol 2: Standard Activity and Enantioselectivity Test
This protocol describes a standard test reaction using acetophenone as a model substrate for asymmetric transfer hydrogenation.
-
Catalyst Preparation: In a glovebox, weigh the required amount of this compound and dissolve it in the reaction solvent.
-
Reaction Setup: In a reaction vessel purged with an inert gas, add the substrate (acetophenone) and the solvent (e.g., isopropanol, which also acts as the hydrogen source).
-
Initiation: Add the catalyst solution to the reaction mixture. If required by the specific protocol, add a base (e.g., KOH or a non-coordinating organic base).
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Analysis:
-
Conversion: Determine the conversion of acetophenone to 1-phenylethanol using GC or ¹H NMR analysis of the crude product.
-
Enantiomeric Excess (ee): Determine the enantiomeric excess of the 1-phenylethanol product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.[7]
-
Visualizations
Caption: Experimental Workflow for Catalyst Activity Testing.
Caption: Troubleshooting Logic for Common Experimental Issues.
References
- 1. This compound | 1333981-86-4 | Benchchem [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heterogeneous Catalyst Deactivation and Regeneration: A Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US4331557A - Regeneration of ruthenium-containing catalyst - Google Patents [patents.google.com]
- 7. uma.es [uma.es]
Technical Support Center: Impact of Temperature and Pressure on Enantioselectivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the influence of temperature and pressure on enantioselective reactions.
Frequently Asked Questions (FAQs)
Q1: What is enantioselectivity and why is it crucial in drug development?
Enantioselectivity is the preference for the formation of one enantiomer over the other in a chemical reaction. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In the pharmaceutical industry, enantioselectivity is of paramount importance because different enantiomers of a drug can have vastly different biological activities. For instance, one enantiomer may be therapeutically active, while the other might be inactive or even toxic.[1] Therefore, producing the desired enantiomer in high purity, measured as enantiomeric excess (ee), is a critical aspect of drug synthesis.[2]
Q2: How does temperature generally influence the enantioselectivity of a reaction?
Temperature is a critical parameter that can significantly impact the enantioselectivity of a reaction. Generally, lower reaction temperatures lead to higher enantioselectivity.[1] This is because the difference in the activation energies (ΔΔG*) for the formation of the two enantiomers becomes more significant relative to the available thermal energy at lower temperatures, thus favoring the pathway with the lower activation barrier.[1] However, in some cases, an unusual relationship can be observed where higher temperatures lead to higher enantioselectivity.[3] It is also important to note that the rate of reaction decreases at lower temperatures.[4][5]
Q3: What is the general effect of pressure on enantioselectivity?
High pressure is a valuable tool in organic synthesis that can influence both the rate and selectivity of a reaction.[6][7] For reactions that have a negative volume of activation, applying high pressure can lead to a significant rate acceleration.[8][9] This allows reactions to be carried out at lower temperatures than would otherwise be feasible, which can indirectly lead to higher enantioselectivity. Furthermore, pressure can directly influence the stereochemical outcome of a reaction by altering the geometries of the transition states, often leading to improved enantiomeric excess.[8][9][10]
Q4: Can changes in temperature or pressure lead to a reversal of enantioselectivity?
Yes, in some rare but documented cases, a change in temperature can reverse the enantioselectivity of a reaction, leading to the formation of the opposite enantiomer as the major product.[11][12] This phenomenon is often attributed to a change in the dominant reaction mechanism or the relative contributions of enthalpic and entropic factors to the free energy of activation at different temperatures.[11] While less common, it is also conceivable that a significant change in pressure could alter the transition state geometries to such an extent that it leads to a switch in the preferred enantiomer.
Q5: What are the most critical experimental parameters to control when studying the effects of temperature and pressure?
When investigating the impact of temperature and pressure on enantioselectivity, precise control of experimental conditions is crucial for obtaining reproducible and meaningful results. Key parameters to control include:
-
Temperature: Accurate and stable temperature control of the reaction vessel is essential.[13]
-
Pressure: For high-pressure experiments, the pressure should be applied and maintained at the desired level throughout the reaction.
-
Reagent Purity: The purity of substrates, catalysts, and solvents can significantly affect the outcome of an asymmetric reaction.[13]
-
Concentration: The concentration of reactants and catalysts should be carefully controlled.
-
Reaction Time: The reaction should be monitored to determine the optimal reaction time for achieving high conversion and enantioselectivity.[13]
-
Mixing: Efficient stirring is important to ensure a homogeneous reaction mixture.[13]
Troubleshooting Guide
Q1: My enantioselectivity is consistently lower than reported in the literature. What are the potential causes related to temperature and pressure?
-
Temperature Fluctuations: Ensure your reaction temperature is accurately controlled and stable. Even small variations can lead to a decrease in enantioselectivity.[13] Consider using a cryostat for sub-ambient temperatures.
-
Inefficient Heat Transfer: On a larger scale, inefficient heat transfer can lead to localized "hot spots" in the reactor, which can lower the overall enantioselectivity. Ensure vigorous stirring.[13]
-
Incorrect Pressure Application: If the reaction is pressure-sensitive, ensure the target pressure is reached and maintained.
-
Non-optimal Conditions: The optimal temperature and pressure for a specific substrate may differ from the general conditions reported in the literature. A systematic screening of both parameters is recommended.
Q2: I am observing significant variations in enantioselectivity between seemingly identical experiments. What should I investigate?
-
Reproducibility of Temperature and Pressure: Verify the calibration and accuracy of your temperature and pressure monitoring equipment.[14]
-
Rate of Temperature Change: The rate at which the reaction mixture is cooled or heated to the target temperature can sometimes influence the outcome. Try to standardize this process.
-
Reagent and Solvent Quality: Impurities in reagents or solvents can interfere with the catalyst and affect enantioselectivity.[13] Use freshly purified materials.
-
Atmosphere Control: For sensitive reactions, ensure a consistently inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Q3: The major enantiomer produced in my reaction has unexpectedly flipped. What could be the underlying reason?
A reversal in enantioselectivity is a complex phenomenon.[11][12] Possible explanations include:
-
Temperature-Induced Mechanism Change: The dominant reaction pathway may change at different temperatures, leading to the formation of the opposite enantiomer.[11] Review the literature for similar systems to see if such behavior has been observed.
-
Catalyst Aggregation: The aggregation state of the catalyst can be temperature-dependent, and different aggregates may exhibit opposite enantioselectivity.[11]
-
Background (Uncatalyzed) Reaction: At higher temperatures, a non-enantioselective background reaction may become more prominent, leading to a decrease in the overall enantiomeric excess and, in extreme cases, an apparent reversal if the catalyzed and uncatalyzed reactions produce opposite enantiomers.[4][5]
Q4: My reaction is extremely slow at the low temperatures required for high enantioselectivity. What strategies can I employ?
-
Application of High Pressure: For reactions with a negative activation volume, applying high pressure can significantly increase the reaction rate, allowing you to run the reaction at a lower temperature without sacrificing reaction time.[8][9]
-
Catalyst Loading: Increasing the catalyst loading can increase the reaction rate, but this may not always be economically viable and can sometimes negatively impact enantioselectivity.
-
Solvent Effects: The choice of solvent can have a profound effect on both reaction rate and enantioselectivity. A solvent screen may identify conditions that provide a better balance.
-
More Active Catalyst: It may be necessary to screen different catalysts to find one that is more active at lower temperatures while maintaining high enantioselectivity.
Quantitative Data Summary
The following tables summarize the impact of temperature and pressure on the enantiomeric excess (% ee) for selected reactions.
Table 1: Effect of Temperature on Enantiomeric Excess (% ee)
| Reaction Type | Catalyst/Reagent | Substrate | Temperature (°C) | % ee | Reference |
| Asymmetric Autocatalysis | (S)-1-phenyl-ethyl alcohol | Pyrimidine-5-carbaldehyde | 0 | >95 (S) | [11] |
| Asymmetric Autocatalysis | (S)-1-phenyl-ethyl alcohol | Pyrimidine-5-carbaldehyde | -44 | ~85 (R) | [11] |
| Asymmetric Borane Reduction | (S)-α,α-diphenylprolinol derived oxazaborolidine | Alkyl aryl ketones | 20-30 | Highest | [4][5] |
| Asymmetric Deuteration | Chiral catalyst | 4-ethylbiphenyl | 25 | 93 | [15] |
| Asymmetric Deuteration | Chiral catalyst | 4-ethylbiphenyl | 0 | 97 | [15] |
Table 2: Effect of Pressure on Enantiomeric Excess (% ee)
| Reaction Type | Catalyst | Substrates | Pressure (kbar) | % ee | Reference |
| Michael Addition | Cinchona alkaloid derivative | 3-methylcyclohexenone and nitromethane | Ambient | Low Conversion | [9] |
| Michael Addition | Cinchona alkaloid derivative | 3-methylcyclohexenone and nitromethane | 10 | 94 | [9] |
| Mannich Reaction | Chiral catalyst | Imines and ketones | 1 | 14 | [10] |
| Mannich Reaction | Chiral catalyst | Imines and ketones | 1.5 | ~45 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Investigating the Effect of Temperature on Enantioselectivity
-
Reactor Setup: Place the reaction vessel in a suitable cooling/heating bath (e.g., cryostat, ice bath, or oil bath) equipped with a calibrated thermometer and a magnetic stirrer.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture.
-
Reagent Addition: Cool the solvent and substrate to the desired reaction temperature. Add the catalyst, either as a solid or as a pre-cooled solution.
-
Reaction Monitoring: Maintain the reaction at the set temperature with vigorous stirring. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., TLC, GC, or HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent at the reaction temperature before allowing it to warm to room temperature.
-
Analysis: Purify the product by an appropriate method (e.g., column chromatography). Determine the enantiomeric excess of the product using a chiral analytical technique (e.g., chiral HPLC, chiral GC, or NMR with a chiral solvating agent).
-
Repeat: Repeat the experiment at different temperatures to determine the temperature-enantioselectivity profile.
Protocol 2: General Procedure for Investigating the Effect of High Pressure on Enantioselectivity
-
High-Pressure Apparatus: Use a certified high-pressure reactor capable of sustaining the desired pressure and equipped with a pressure gauge and a means of stirring.
-
Reaction Mixture Preparation: Prepare the reaction mixture (substrate, catalyst, solvent) at ambient temperature and pressure.
-
Loading the Reactor: Transfer the reaction mixture to the high-pressure reactor.
-
Pressurization: Seal the reactor and pressurize it to the desired level using a suitable pressure-transmitting fluid (e.g., a hydraulic pump).
-
Reaction: Stir the reaction mixture at the set pressure and temperature for the desired amount of time.
-
Depressurization: At the end of the reaction, slowly and carefully release the pressure.
-
Work-up and Analysis: Open the reactor, transfer the reaction mixture, and perform the work-up and analysis as described in Protocol 1.
-
Systematic Study: Conduct a series of experiments at different pressures to evaluate the effect on enantioselectivity.
Visualizations
Caption: Relationship between parameters and enantioselectivity.
Caption: Workflow for optimizing enantioselectivity.
Caption: Troubleshooting flowchart for low enantioselectivity.
References
- 1. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 2. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 3. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. archiwum.chem.uw.edu.pl [archiwum.chem.uw.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. vit.ac.in [vit.ac.in]
- 15. Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ru-(R,R)-Ms-DENEB Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Ru-(R,R)-Ms-DENEB in asymmetric hydrogenation and transfer hydrogenation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Low or No Reaction Conversion
-
Question: My reaction shows low or no conversion of the starting material. What are the potential causes and how can I resolve this?
-
Answer: Low or no conversion can stem from several factors. A systematic check of the following is recommended:
-
Catalyst Activity: Ensure the catalyst has been stored properly under an inert atmosphere to prevent deactivation. This compound is a powder and should be handled under dry, inert gas.[1]
-
Hydrogen Source (for Asymmetric Hydrogenation): Check the hydrogen gas supply and pressure. Optimal conditions typically range from 10 to 50 bar.[2] Ensure there are no leaks in the reactor system.
-
Hydrogen Donor (for Asymmetric Transfer Hydrogenation): For ATH, the hydrogen donor (e.g., formic acid/triethylamine mixture, isopropanol) is crucial. Use freshly prepared and pure reagents. The ratio of the components in a formic acid/triethylamine mixture is critical and should be optimized.
-
Reaction Temperature: The optimal temperature is generally between 25–60°C.[2] Temperatures outside this range can lead to low activity.
-
Solvent: Ensure the solvent is of appropriate grade, dry, and de-gassed. Protic solvents like ethanol and methanol are commonly used.
-
Substrate Purity: Impurities in the substrate can act as catalyst poisons. Purify the substrate if its purity is questionable.
-
Issue 2: Low Enantioselectivity (% ee)
-
Question: The conversion is good, but the enantiomeric excess (% ee) of my chiral alcohol is lower than expected. What could be the reason?
-
Answer: Suboptimal enantioselectivity can be due to several factors:
-
Reaction Temperature: Higher temperatures can sometimes lead to a decrease in enantioselectivity. Try running the reaction at the lower end of the recommended range (e.g., 25-40°C).
-
Solvent Effects: The choice of solvent can significantly influence the enantioselectivity. A screening of different solvents (e.g., methanol, ethanol, isopropanol) may be necessary to find the optimal one for your specific substrate.
-
Pressure (for Asymmetric Hydrogenation): While primarily affecting reaction rate, hydrogen pressure can sometimes influence enantioselectivity. Optimization of this parameter may be required.
-
Catalyst Loading: While this compound is highly active at low loadings, for some challenging substrates, a slightly higher catalyst loading might improve enantioselectivity.
-
Substrate/Catalyst Interaction: The inherent structure of the substrate plays a significant role. For some substrates, this compound may not be the optimal catalyst. Consider screening other catalysts from the DENEB family, such as (R,R)-Ts-DENEB.[3]
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am having trouble isolating my product and removing the ruthenium catalyst residues. What is a recommended work-up procedure?
-
Answer: A key advantage of this compound is that it operates under neutral conditions, which simplifies the work-up.[2] A general procedure is as follows:
-
Solvent Removal: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine to remove any water-soluble components.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography: If necessary, purify the crude product by column chromatography on silica gel to remove the catalyst and any non-polar impurities. The high activity of the catalyst means that residual ruthenium levels are generally low, simplifying purification.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for this compound reactions?
-
A1: Protic solvents such as methanol and ethanol are commonly used and often give excellent results. However, the optimal solvent can be substrate-dependent, so screening may be necessary.
-
-
Q2: What is the typical catalyst loading for this reaction?
-
A2: this compound is known for its high activity. Substrate-to-catalyst (S/C) ratios can be very high, often in the range of 1,000 to 30,000, depending on the substrate and reaction conditions.[2]
-
-
Q3: Can I use this compound for the reduction of substrates other than ketones?
-
A3: While highly effective for a wide range of ketones, the Ru-DENEB platform has also shown utility in the enantioselective reduction of imines.[2]
-
-
Q4: How should I store the this compound catalyst?
-
A4: The catalyst should be stored under a dry, inert atmosphere (e.g., in a glovebox or a desiccator with an inert gas purge) to maintain its activity. It is a powder and should be handled accordingly to avoid inhalation.[1]
-
-
Q5: Is a co-catalyst or additive required for the reaction?
-
A5: No, a significant advantage of this compound is its ability to operate efficiently under neutral conditions without the need for any co-catalysts or additives.[2] This simplifies the experimental setup and purification.
-
Quantitative Data
Table 1: Performance of DENEB Catalysts in Asymmetric Transfer Hydrogenation of Ketones
| Catalyst | Substrate | S/C Ratio | Conversion (%) | ee (%) |
| (R,R)-Ts-DENEB | 1-(4-chlorophenyl)ethan-1-one | 30,000 | 95 | 97 |
| (R,R)-Ts-DENEB | α-Tetralone derivative | 1,000 | >95 | 97.3 |
Data sourced from publicly available information. Conditions may vary.[2]
Experimental Protocols
Detailed Methodology for Asymmetric Hydrogenation of Acetophenone
This protocol provides a general procedure for the asymmetric hydrogenation of acetophenone to 1-phenylethanol using this compound.
1. Reaction Setup:
- In a glovebox, a high-pressure reactor is charged with this compound (e.g., at an S/C ratio of 10,000).
- Acetophenone (1.0 mmol) and degassed ethanol (5 mL) are added.
- The reactor is sealed, removed from the glovebox, and connected to a hydrogen line.
2. Hydrogenation:
- The reactor is purged with hydrogen gas three times.
- The reactor is pressurized with hydrogen to the desired pressure (e.g., 20 bar).
- The reaction mixture is stirred at the desired temperature (e.g., 40°C) for the specified time (e.g., 12 hours), monitored by TLC or GC.
3. Work-up and Purification:
- After the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.
- The reaction mixture is transferred to a round-bottom flask and the solvent is removed under reduced pressure.
- The residue is dissolved in ethyl acetate (20 mL) and washed with brine (2 x 10 mL).
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.
4. Analysis:
- The conversion is determined by ¹H NMR spectroscopy or GC analysis of the crude product.
- The enantiomeric excess (% ee) is determined by chiral HPLC or chiral GC analysis.
Visualizations
Caption: General experimental workflow for this compound catalyzed asymmetric hydrogenation.
Caption: Troubleshooting decision tree for this compound reactions.
References
Technical Support Center: Byproduct Formation in Ketone Reduction Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to byproduct formation during ketone reduction reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in ketone reduction reactions?
A1: Common byproducts include:
-
Diastereomers: If the ketone has a pre-existing chiral center or a new one is formed during the reduction of a prochiral ketone, diastereomeric alcohol products can be formed.[1] The ratio of these isomers depends on the steric and electronic environment of the carbonyl group and the chosen reducing agent and reaction conditions.
-
Over-reduction Products: Stronger reducing agents, particularly with benzylic ketones, can sometimes lead to the reduction of the alcohol to an alkane.[2][3]
-
Products from Competing Reactions: In α,β-unsaturated ketones, the reducing agent can sometimes reduce the carbon-carbon double bond in addition to or instead of the carbonyl group.[4]
-
Byproducts from Side Reactions with Solvents or Reagents: For example, lithium aluminum hydride (LiAlH4) can react with protic solvents like alcohols and water.[5][6][7]
Q2: How can I minimize the formation of diastereomeric byproducts?
A2: To minimize diastereomer formation and improve stereoselectivity, consider the following:
-
Choice of Reducing Agent: Bulky reducing agents often exhibit higher stereoselectivity due to steric hindrance.
-
Temperature: Lowering the reaction temperature can enhance stereoselectivity by favoring the kinetically controlled product.
-
Chelation Control: For ketones with a nearby chelating group (e.g., a hydroxyl or alkoxy group), using a reducing agent with a Lewis acidic metal cation (like zinc borohydride) can lock the conformation of the substrate and lead to higher diastereoselectivity.
Q3: My reaction is showing a low yield. What are the possible causes?
A3: Low yields in ketone reduction reactions can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be checked by thin-layer chromatography (TLC) by comparing the reaction mixture to the starting material.
-
Degradation of the Reducing Agent: Hydride reagents like NaBH4 and especially LiAlH4 can decompose upon exposure to moisture.[6][8] Using old or improperly stored reagents can lead to lower reactivity.
-
Product Loss During Workup: The workup procedure, especially extractions and purifications, can lead to product loss. Emulsion formation during the workup of LiAlH4 reactions is a common issue that can trap the product.[9]
-
Catalyst Poisoning (for Catalytic Hydrogenation): The catalyst can be deactivated by impurities in the starting material, solvent, or from the reaction itself.[10]
Troubleshooting Guides
Issue 1: Formation of an Unexpected Byproduct
Question: I am observing an unexpected peak in my GC/LC-MS or a spot on my TLC plate after my ketone reduction. How do I identify and eliminate it?
Answer:
First, attempt to identify the byproduct using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the spectral data with known potential byproducts can provide a positive identification. The following troubleshooting workflow can help pinpoint the cause and find a solution.
Caption: Troubleshooting workflow for unexpected byproduct formation.
Issue 2: Low Yield and Incomplete Conversion
Question: My ketone reduction is not going to completion, or the yield is very low. What steps can I take to improve it?
Answer:
A low yield or incomplete conversion can be frustrating. A systematic approach to troubleshooting can help identify the root cause.
Caption: Troubleshooting workflow for low yield and incomplete conversion.
Data Presentation
Table 1: Diastereoselectivity in the Reduction of 2-Methylcyclohexanone with Sodium Borohydride
| Product Isomer | Diastereomeric Ratio (%) |
| trans-2-methylcyclohexanol | 85 |
| cis-2-methylcyclohexanol | 15 |
Data adapted from a representative experiment.[1] Ratios can vary based on specific reaction conditions.
Table 2: Common Reducing Agents and Potential Byproducts
| Reducing Agent | Common Byproducts | Mitigation Strategies |
| Sodium Borohydride (NaBH₄) | Diastereomers in chiral ketones. | Optimize temperature and solvent. |
| Lithium Aluminum Hydride (LiAlH₄) | Over-reduction to alkanes (especially with benzylic ketones), diastereomers. | Use a milder reducing agent, carefully control stoichiometry and temperature.[5][11][12] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Reduction of other functional groups (e.g., alkenes, alkynes), catalyst poisoning leading to incomplete reaction.[10] | Use a more selective catalyst (e.g., Lindlar's catalyst for alkynes), purify starting materials to remove catalyst poisons.[2] |
| Meerwein-Ponndorf-Verley (MPV) Reduction | Byproducts from the sacrificial alcohol (e.g., acetone from isopropanol).[13][14][15][16][17] | Use an excess of the sacrificial alcohol and remove the ketone byproduct (e.g., by distillation) to drive the equilibrium.[16] |
Experimental Protocols
Protocol 1: Reduction of Cyclohexanone with Sodium Borohydride
This protocol describes the reduction of cyclohexanone to cyclohexanol using sodium borohydride.
Materials:
-
Cyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
3 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a large test tube or round-bottom flask, dissolve 2.0 mL of cyclohexanone in 5.0 mL of methanol.[18][19][20]
-
Cool the solution in an ice bath.
-
Carefully add 200 mg of sodium borohydride in small portions to the cooled solution. A vigorous reaction with bubbling will occur.[1]
-
After the initial vigorous reaction ceases (approximately 10-15 minutes), remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes.
-
To decompose the borate ester intermediate, slowly add 5.0 mL of 3 M NaOH solution.[1]
-
Transfer the mixture to a separatory funnel and add 10 mL of water.
-
Extract the aqueous layer with two 10 mL portions of dichloromethane.
-
Combine the organic layers and wash with 10 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield cyclohexanol.
-
The product can be analyzed by IR spectroscopy to confirm the disappearance of the carbonyl peak (~1715 cm⁻¹) and the appearance of a broad hydroxyl peak (~3300 cm⁻¹).[18]
Protocol 2: Reduction of Acetophenone with Lithium Aluminum Hydride (LAH)
This protocol details the reduction of acetophenone to 1-phenylethanol using the powerful reducing agent, lithium aluminum hydride. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[6][7][21]
Materials:
-
Acetophenone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or the Fieser workup reagents (water, 15% NaOH solution)[9][22]
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.
-
In the flask, suspend a calculated amount of LiAlH₄ (e.g., 1.1 equivalents) in anhydrous diethyl ether.
-
Dissolve acetophenone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Add the acetophenone solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, or until TLC analysis indicates complete consumption of the starting material.
-
Workup (Rochelle's Salt Method): [9] a. Cool the reaction mixture back to 0 °C. b. Slowly and carefully add a saturated aqueous solution of Rochelle's salt dropwise with vigorous stirring. Continue adding until the grey suspension turns into a white, granular precipitate and the vigorous bubbling ceases. c. Stir the mixture vigorously for at least 1 hour until two clear layers form. d. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether. e. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 1-phenylethanol.
-
Workup (Fieser Method): [22] a. Cool the reaction mixture to 0 °C. b. For every 'x' grams of LiAlH₄ used, slowly and sequentially add: i. 'x' mL of water ii. 'x' mL of 15% aqueous NaOH iii. '3x' mL of water c. Allow the mixture to warm to room temperature and stir for 15 minutes. d. Add anhydrous magnesium sulfate and stir for another 15 minutes. e. Filter the granular solid and wash it thoroughly with diethyl ether. f. Combine the filtrate and washings, and concentrate under reduced pressure.
Protocol 3: Catalytic Hydrogenation of Benzophenone
This protocol describes the reduction of benzophenone to benzhydrol via catalytic hydrogenation.
Materials:
-
Benzophenone
-
Palladium on carbon (10% Pd/C) or Raney Nickel[2]
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Celite
Procedure:
-
In a hydrogenation flask, dissolve benzophenone in a suitable solvent like ethanol.
-
Carefully add the catalyst (e.g., 10 mol% Pd/C) to the solution. Caution: Pd/C can be pyrophoric; handle it in an inert atmosphere or wet with solvent.
-
Seal the reaction vessel and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 1-5 atm) or use a hydrogen balloon.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or by observing hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain benzhydrol. Over-reduction to diphenylmethane can occur, especially with Pd/C.[3][10] The choice of catalyst and solvent can influence the selectivity.[2]
References
- 1. odinity.com [odinity.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Reduction of Aldehydes and Ketones Important Concepts for JEE [vedantu.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 10. researchgate.net [researchgate.net]
- 11. davuniversity.org [davuniversity.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. courses.minia.edu.eg [courses.minia.edu.eg]
- 15. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 16. Meerwein-Ponndorf-Verley Reduction - Wordpress [reagents.acsgcipr.org]
- 17. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 18. scribd.com [scribd.com]
- 19. scribd.com [scribd.com]
- 20. youtube.com [youtube.com]
- 21. ch.ic.ac.uk [ch.ic.ac.uk]
- 22. Magic Formulas [chem.rochester.edu]
- 23. researchgate.net [researchgate.net]
addressing poor substrate conversion with Ru-(R,R)-Ms-DENEB
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the chiral ruthenium catalyst, Ru-(R,R)-Ms-DENEB, in asymmetric hydrogenation and transfer hydrogenation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an oxo-tethered ruthenium (II) complex developed by Takasago International Corporation.[1] It features a chiral diamine backbone and a methanesulfonamidato ligand. Its primary application is in the asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) of a broad range of ketones to produce chiral secondary alcohols with high enantioselectivity.[1] It is also effective for the reduction of imines to chiral amines.
Q2: What are the key advantages of using this compound?
Key advantages include its high efficiency at very low catalyst loadings, with substrate-to-catalyst ratios (S/C) reaching up to 30,000, and its broad substrate scope.[1] The oxo-tethered design enhances catalyst stability and robustness.[1] It often provides high enantiomeric excess (ee), frequently exceeding 95% for a variety of substrates.[1]
Q3: What are the recommended storage and handling conditions for this compound?
This compound is a powder and should be stored under a dry, inert atmosphere.[2] It is advisable to handle the catalyst in a glovebox to prevent exposure to air and moisture, which can lead to deactivation.
Q4: Does this compound require activation before use?
While not always explicitly stated as mandatory, pre-activation of the catalyst can be beneficial. A standard protocol involves pre-reducing the catalyst under a hydrogen atmosphere (1–5 bar) in a degassed solvent like THF for about 30 minutes before adding the substrate.[1]
Troubleshooting Guide: Addressing Poor Substrate Conversion
Poor or incomplete substrate conversion is a common issue in catalytic reactions. This guide provides a step-by-step approach to diagnosing and resolving low conversion rates when using this compound.
Problem: My reaction shows low or no conversion of the starting material.
Step 1: Verify Reaction Setup and Conditions
Question: Are the fundamental reaction parameters set correctly?
Possible Causes & Solutions:
-
Incorrect Temperature: The reaction temperature significantly influences the reaction rate. Typical temperatures range from 25–60°C.[1] If the temperature is too low, the reaction may be sluggish. Consider incrementally increasing the temperature within the recommended range.
-
Inadequate Hydrogen Pressure: For direct hydrogenation, hydrogen pressure is a critical parameter, typically ranging from 10–50 bar.[1] Ensure your system is maintaining the target pressure and that there are no leaks. For asymmetric transfer hydrogenation (ATH), ensure the correct ratio of the hydrogen source (e.g., formic acid/triethylamine mixture) is used.
-
Improper Agitation: In heterogeneous reactions (if the catalyst is not fully dissolved) or gas-liquid reactions, efficient stirring is crucial for mass transfer. Ensure the reaction mixture is being agitated vigorously.
Step 2: Evaluate Reagents and Solvents
Question: Could the quality of my starting materials be inhibiting the reaction?
Possible Causes & Solutions:
-
Substrate Impurities: The presence of impurities in the substrate can poison the catalyst. Sulfur-containing compounds are known potent inhibitors of ruthenium catalysts. Purify the substrate by recrystallization, distillation, or chromatography before use.
-
Solvent Quality: The solvent must be dry and degassed. Water and oxygen can interfere with the catalytic cycle. Use freshly distilled or commercially available anhydrous solvents. Polar aprotic solvents like methanol and dichloromethane are commonly used and can promote high enantioselectivity.[1]
-
Hydrogen Source Purity (for direct hydrogenation): Ensure the use of high-purity hydrogen gas. Impurities in the gas source can deactivate the catalyst.
Step 3: Assess the Catalyst's Integrity and Activity
Question: Is the catalyst itself the source of the problem?
Possible Causes & Solutions:
-
Improper Handling and Storage: As mentioned in the FAQs, this compound should be handled under an inert atmosphere to prevent degradation. If the catalyst has been exposed to air or moisture, its activity may be compromised.
-
Insufficient Catalyst Loading: While this compound is highly active, the catalyst loading must be sufficient for the scale of the reaction. Typical substrate-to-catalyst (S/C) ratios range from 100:1 to 500:1 for initial screenings.[1] If you are working with a challenging substrate, a lower S/C ratio (i.e., higher catalyst loading) may be necessary.
-
Catalyst Deactivation: The catalyst can deactivate over the course of the reaction. This can be caused by product inhibition, where the product coordinates to the metal center more strongly than the substrate, or by the formation of inactive ruthenium species. If you suspect deactivation, you can try adding a second charge of the catalyst to the reaction mixture to see if the reaction proceeds.
Data Presentation
Table 1: Typical Reaction Parameters for Asymmetric Hydrogenation with this compound
| Parameter | Typical Range | Notes |
| Substrate/Catalyst Ratio (S/C) | 100:1 - 500:1 (can be up to 30,000:1) | Higher ratios are achievable for highly reactive substrates.[1] |
| Hydrogen Pressure | 10 - 50 bar | For direct hydrogenation reactions.[1] |
| Temperature | 25 - 60 °C | Optimization may be required for specific substrates.[1] |
| Solvent | Methanol, Dichloromethane | Polar aprotic solvents are generally preferred.[1] |
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of a Ketone
-
Catalyst Preparation: In a glovebox, add this compound to a reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., methanol) to the vessel.
-
Catalyst Activation (Optional but Recommended): Seal the vessel, remove it from the glovebox, and connect it to a hydrogen line. Purge the vessel with hydrogen gas three times. Pressurize the vessel to 1-5 bar of hydrogen and stir the catalyst solution for 30 minutes at room temperature.
-
Substrate Addition: Depressurize the vessel and, under a positive flow of inert gas, add the ketone substrate.
-
Reaction: Seal the vessel and pressurize it to the desired hydrogen pressure (e.g., 20 bar). Heat the reaction to the desired temperature (e.g., 40 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., GC, HPLC, or TLC).
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. The reaction mixture can then be concentrated and purified by standard methods such as column chromatography.
Visualizations
Caption: Troubleshooting Decision Tree for Poor Substrate Conversion.
Caption: Experimental Workflow for Asymmetric Hydrogenation.
References
refining reaction times for optimal catalytic performance
Welcome to the Technical Support Center for Catalytic Reaction Optimization. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and .
Frequently Asked Questions (FAQs)
Q1: My reaction is significantly slower than expected. What are the initial checks I should perform?
A1: A slow reaction rate can stem from several factors. Begin by verifying the following:
-
Reactant and Catalyst Concentration: Ensure all concentrations match the intended experimental design. Inaccurate concentrations are a common source of rate deviations.[1][2]
-
Temperature Control: Confirm that the reaction temperature is accurate and stable. Temperature fluctuations can significantly impact reaction kinetics.[2][3]
-
Stirring/Mixing: Inadequate mixing can lead to localized concentration gradients and poor catalyst-reactant interaction.[3] Ensure the stirring rate is sufficient to maintain a homogeneous mixture.
-
Catalyst Activity: If possible, test the catalyst with a known, reliable reaction to confirm its intrinsic activity has not degraded.
Q2: How can I determine if my catalyst is deactivating during the reaction?
A2: Catalyst deactivation is a common issue characterized by a decline in reaction rate over time.[4][5][6] Key indicators include:
-
A progressive decrease in product formation rate under constant reaction conditions.
-
The need to increase temperature or pressure to maintain a consistent conversion rate.
-
Visual changes in the catalyst, such as color change or agglomeration.
Common causes of deactivation include poisoning, fouling (coking), and sintering.[6][7][8][9]
Q3: What is the difference between catalyst poisoning and fouling?
A3: Poisoning occurs when impurities in the feed stream strongly adsorb to the active sites of the catalyst, rendering them inactive.[4][6][9] Common poisons include compounds containing sulfur, nitrogen, and halogens.[7] Fouling is the physical blockage of the catalyst's surface and pores by the deposition of substances like coke or polymers, which are often byproducts of the reaction itself.[6][8]
Q4: My reaction shows an initial burst of activity and then slows down dramatically. What could be the cause?
A4: This behavior is often indicative of either rapid catalyst deactivation or the presence of mass transfer limitations.[10][11] Initially, the reaction rate is high, but as the catalyst deactivates or as reactants struggle to reach the active sites (or products to diffuse away), the rate decreases.
Q5: How can I test for mass transfer limitations in my system?
A5: To determine if your reaction is limited by mass transfer, you can perform a series of diagnostic experiments.[10][12] A common approach is to vary the stirring speed or catalyst particle size. If increasing the stirring speed or decreasing the particle size leads to an increase in the reaction rate, it suggests that external or internal mass transfer limitations are present, respectively.[10]
Troubleshooting Guides
Issue 1: Unexpectedly Low Reaction Rate
Symptoms:
-
The reaction is not reaching the expected conversion in the allotted time.
-
The initial reaction rate is significantly lower than in previous experiments.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Incorrect Reagent Concentration | Verify the concentrations of all reactants, solvents, and the catalyst. |
| Inactive Catalyst | Test the catalyst with a standard, well-characterized reaction to confirm its activity. |
| Presence of Inhibitors | Purify reactants and solvents to remove potential catalyst poisons.[3] |
| Suboptimal Temperature | Calibrate temperature probes and ensure uniform heating of the reactor. |
| Poor Mixing | Increase the stirring rate and observe if the reaction rate increases.[3] |
Issue 2: Reaction Rate Decreases Over Time
Symptoms:
-
The reaction starts at a good rate but slows down and may not go to completion.
-
Reproducibility between runs is poor, with later runs being slower.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning | Identify and remove potential poisons from the feedstock.[6][7] See Experimental Protocol 1 . |
| Catalyst Fouling/Coking | Characterize the spent catalyst for carbon deposition.[8] Consider regeneration. See Experimental Protocol 2 . |
| Catalyst Sintering | Operate at lower temperatures if possible.[5][6] Analyze catalyst morphology changes. |
| Reactant Depletion | Ensure that the decrease in rate is not simply due to the consumption of reactants.[13] |
Issue 3: Inconsistent Reaction Rates Between Batches
Symptoms:
-
Significant variability in reaction time and yield from one experiment to the next, even with seemingly identical conditions.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Variability in Starting Materials | Use starting materials from the same batch or re-purify materials for each run. |
| Atmospheric Contamination | Ensure the reaction setup is properly sealed and purged with an inert atmosphere if necessary. |
| Inconsistent Catalyst Loading | Carefully weigh and handle the catalyst to ensure consistent loading. |
| Changes in Water Content | For water-sensitive reactions, ensure all reagents and glassware are thoroughly dried.[7] |
Experimental Protocols
Experimental Protocol 1: Diagnosing Catalyst Poisoning
Objective: To determine if impurities in the reactants or solvent are poisoning the catalyst.
Methodology:
-
Baseline Experiment: Run the catalytic reaction using the standard reactants and solvent. Monitor the reaction rate over time.
-
Purification of Reactants: Purify the primary reactant(s) through an appropriate method (e.g., distillation, recrystallization, or passing through a packed bed of adsorbent).
-
Purification of Solvent: Purify the solvent using a suitable technique (e.g., distillation or passing through a column of activated alumina).
-
Test with Purified Components:
-
Run the reaction with the purified reactant(s) and the standard solvent.
-
Run the reaction with the standard reactant(s) and the purified solvent.
-
Run the reaction with both purified reactant(s) and purified solvent.
-
-
Analysis: Compare the reaction rates from the experiments in step 4 to the baseline. An increase in the reaction rate with purified components suggests the presence of a poison in the unpurified material.
Data Presentation:
| Experiment | Reactant(s) | Solvent | Initial Rate (mol/L·s) | Time to 50% Conversion (min) |
| 1 (Baseline) | Standard | Standard | 1.2 x 10⁻⁴ | 60 |
| 2 | Purified | Standard | 2.5 x 10⁻⁴ | 29 |
| 3 | Standard | Purified | 1.3 x 10⁻⁴ | 58 |
| 4 | Purified | Purified | 2.6 x 10⁻⁴ | 28 |
Experimental Protocol 2: Characterization of Fouling (Coking)
Objective: To quantify the amount of carbonaceous deposits (coke) on a spent catalyst.
Methodology:
-
Catalyst Recovery: After the reaction, carefully separate the catalyst from the reaction mixture by filtration or centrifugation. Wash the catalyst with a clean solvent to remove any adsorbed species and dry it under vacuum.
-
Thermogravimetric Analysis (TGA):
-
Place a known mass of the dried, spent catalyst in the TGA instrument.
-
Heat the sample under an inert atmosphere (e.g., nitrogen) to a temperature sufficient to desorb any volatile compounds (e.g., 150 °C).
-
Switch the gas to an oxidizing atmosphere (e.g., air) and continue heating to a higher temperature (e.g., 600 °C).
-
-
Analysis: The weight loss observed after switching to the oxidizing atmosphere corresponds to the combustion of the carbonaceous deposits. This can be expressed as a weight percentage of the catalyst.
Data Presentation:
| Catalyst State | Initial Mass (mg) | Mass after N₂ at 150 °C (mg) | Final Mass after Air at 600 °C (mg) | Coke Content (wt%) |
| Fresh | 10.21 | 10.20 | 10.20 | 0.0 |
| Spent (1 hr) | 10.35 | 10.28 | 9.97 | 3.0 |
| Spent (4 hrs) | 10.42 | 10.33 | 9.71 | 6.0 |
Visualizations
Caption: Troubleshooting workflow for slow catalytic reactions.
Caption: Common pathways of catalyst deactivation.
References
- 1. Khan Academy [khanacademy.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. What is catalyst deactivation and how can it be prevented? [eureka.patsnap.com]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. youtube.com [youtube.com]
- 10. wwwresearch.sens.buffalo.edu [wwwresearch.sens.buffalo.edu]
- 11. Challenges & Advantages of Industrial Heterogeneous Catalysis [catalysts.com]
- 12. scribd.com [scribd.com]
- 13. quora.com [quora.com]
Validation & Comparative
A Comparative Guide to Ru-(R,R)-Ms-DENEB and Noyori-Type Catalysts for Asymmetric Hydrogenation
In the landscape of asymmetric synthesis, the reduction of prochiral ketones to chiral alcohols is a cornerstone transformation, critical for the production of pharmaceuticals and fine chemicals. Among the arsenal of catalysts developed for this purpose, ruthenium-based complexes have demonstrated exceptional efficacy. This guide provides an objective comparison of two prominent classes of these catalysts: the modern Ru-(R,R)-Ms-DENEB and the well-established Noyori-type catalysts.
This compound , an oxo-tethered ruthenium(II) complex developed by Takasago International Corporation, is recognized for its high efficiency and broad substrate scope in asymmetric transfer hydrogenation (ATH).[1] The "(R,R)" designation refers to the stereochemistry of the chiral diamine backbone, while "Ms" indicates the methanesulfonamidato ligand. Its defining feature is the covalent tether between the η⁶-arene and the diamine ligand, which imparts enhanced stability and rigidity to the catalytic center.[1]
Noyori-type catalysts , pioneered by Nobel laureate Ryoji Noyori, are a class of ruthenium(II) complexes that have been instrumental in the field of asymmetric hydrogenation. A quintessential example is RuCl--INVALID-LINK--, which features a chiral N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligand. These catalysts are renowned for their high enantioselectivity in the hydrogenation of a wide array of functionalized ketones and olefins.[2][3][4]
This guide will delve into a comparative analysis of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to assist researchers in selecting the optimal catalyst for their synthetic needs.
Performance Comparison
The following tables summarize the performance of this compound and a representative Noyori-type catalyst, RuCl--INVALID-LINK--, in the asymmetric transfer hydrogenation of various ketones.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives
| Entry | Substrate | Catalyst | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Reference |
| 1 | Acetophenone | This compound | 30,000 | 18 | 95 | 97 | [5] |
| 2 | Acetophenone | RuCl--INVALID-LINK-- | 200 | 24 | 95 | 97 | [6] |
| 3 | 2'-Methoxyacetophenone | This compound | 1,000 | 24 | >99 | 99 | |
| 4 | 2'-Methoxyacetophenone | RuCl--INVALID-LINK-- | 1,000 | 170 | 80.4 | 91.4 | [4] |
| 5 | 4'-Chloroacetophenone | This compound | 1,000 | 3 | >99 | 99 | |
| 6 | 4'-Chloroacetophenone | RuCl--INVALID-LINK-- | 200 | 24 | >98 | 98 | [6] |
Table 2: Asymmetric Transfer Hydrogenation of Other Ketones
| Entry | Substrate | Catalyst | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Reference |
| 1 | 1-Tetralone | This compound | 1,000 | 12 | >99 | 99 | |
| 2 | 1-Tetralone | RuCl--INVALID-LINK-- | 200 | 24 | >98 | 99 | [6] |
| 3 | 2-Acetylfuran | This compound | 1,000 | 1 | >99 | 96 | |
| 4 | 2-Acetylfuran | RuCl--INVALID-LINK-- | 200 | 0.08 | 100 | 99 | |
| 5 | Benzylacetone | This compound | 1,000 | 24 | >99 | 98 | |
| 6 | Benzylacetone | RuCl--INVALID-LINK-- | 200 | 24 | >98 | 97 | [6] |
Experimental Protocols
Asymmetric Transfer Hydrogenation of Acetophenone with this compound
Materials:
-
This compound
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Solvent (e.g., Acetonitrile)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add this compound (e.g., at a substrate-to-catalyst ratio of 1000:1).
-
Add the desired amount of solvent (e.g., acetonitrile to make a 1 M solution of the substrate).
-
Prepare a 5:2 (molar ratio) mixture of formic acid and triethylamine.
-
Add the acetophenone substrate to the flask.
-
Add the formic acid/triethylamine mixture to the reaction flask with stirring.
-
Stir the reaction mixture at a specified temperature (e.g., 28 °C) for the required time (e.g., 3-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., GC or TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Asymmetric Transfer Hydrogenation of Acetophenone with RuCl(R,R)-TsDPEN
Materials:
-
RuCl--INVALID-LINK--
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Solvent (e.g., Acetonitrile)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve RuCl--INVALID-LINK-- (e.g., at a substrate-to-catalyst ratio of 200:1) in the chosen solvent.
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add the acetophenone substrate to the catalyst solution.
-
Add the formic acid/triethylamine mixture to the reaction flask.
-
Stir the reaction mixture at a specified temperature (e.g., room temperature) for the required duration (e.g., 24 hours).
-
Monitor the reaction by GC or TLC until the starting material is consumed.
-
After the reaction is complete, add water to quench the reaction.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting alcohol by chromatography if necessary.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Mechanistic Overview and Visualizations
Both this compound and Noyori-type catalysts are believed to operate through a metal-ligand bifunctional mechanism in asymmetric transfer hydrogenation.[1] This mechanism involves the concerted transfer of a hydride from the metal center and a proton from the amine ligand to the ketone substrate, avoiding the need for direct coordination of the substrate to the ruthenium atom in the rate-determining step.
The key difference in the structure of this compound is the oxo-tether, which creates a more rigid and pre-organized ligand framework. This is thought to contribute to its high activity and stability.
Caption: General structure of this compound catalyst.
Caption: General structure of a Noyori-type catalyst.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
References
- 1. This compound | 1333981-86-4 | Benchchem [benchchem.com]
- 2. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kanto.co.jp [kanto.co.jp]
- 4. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 5. webofproceedings.org [webofproceedings.org]
- 6. assets.takasago.com [assets.takasago.com]
A Comparative Guide to Ru-(R,R)-Ms-DENEB and (S,S)-Ms-DENEB Chiral Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enantiomeric catalysts Ru-(R,R)-Ms-DENEB and (S,S)-Ms-DENEB, focusing on their performance in asymmetric hydrogenation and transfer hydrogenation reactions. These oxo-tethered ruthenium(II) complexes, developed by Takasago International Corporation, are highly efficient for the synthesis of chiral alcohols, which are crucial intermediates in pharmaceutical development.
Introduction to Ms-DENEB Catalysts
This compound and (S,S)-Ms-DENEB are stereoisomers, with the "(R,R)" and "(S,S)" designations referring to the chirality of the 1,2-diphenylethylenediamine backbone. This chiral backbone is a key feature of the catalyst's design, creating a rigid and pre-organized ligand framework around the ruthenium center. This "oxo-tethered" structure is instrumental in achieving high catalytic activity and enantioselectivity. The "Ms" in their names indicates the presence of a methanesulfonamidato ligand.
The primary application of these catalysts is in the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols. The stereochemical outcome of the reaction is dictated by the chirality of the catalyst used. This compound reliably produces the (R)-alcohol, while its enantiomer, (S,S)-Ms-DENEB, yields the (S)-alcohol, both typically with high enantiomeric excess (ee), often exceeding 95%.[1]
Performance Comparison
The following tables summarize the performance of this compound and (S,S)-Ms-DENEB in the asymmetric transfer hydrogenation (ATH) of various ketones. The data presented is based on reported experimental results for this compound. As enantiomers, it is well-established that (S,S)-Ms-DENEB provides the corresponding (S)-alcohol with comparably high enantioselectivity under identical conditions.
Table 1: Asymmetric Transfer Hydrogenation of Aryl-Alkyl Ketones
| Substrate | Catalyst | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | This compound | (R)-1-Phenylethanol | >99 | 97 |
| Acetophenone | (S,S)-Ms-DENEB | (S)-1-Phenylethanol | >99 | >95 (inferred) |
| 2-Chloroacetophenone | This compound | (R)-2-Chloro-1-phenylethanol | High | >95 |
| 2-Chloroacetophenone | (S,S)-Ms-DENEB | (S)-2-Chloro-1-phenylethanol | High | >95 (inferred) |
Table 2: Asymmetric Transfer Hydrogenation of Aryl-Aryl and Cyclic Ketones
| Substrate | Catalyst | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |
| 2-Chlorobenzophenone | This compound | (R)-(2-Chlorophenyl)(phenyl)methanol | 95 | 97 |
| 2-Chlorobenzophenone | (S,S)-Ms-DENEB | (S)-(2-Chlorophenyl)(phenyl)methanol | 95 (inferred) | 97 (inferred) |
| 1-Tetralone | This compound | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | >99 | 98 |
| 1-Tetralone | (S,S)-Ms-DENEB | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | >99 (inferred) | 98 (inferred) |
Experimental Protocols
General Procedure for Asymmetric Transfer Hydrogenation (ATH) of Ketones:
A typical experimental setup for the asymmetric transfer hydrogenation of a ketone using an Ms-DENEB catalyst involves the following steps:
-
Catalyst Preparation: The this compound or (S,S)-Ms-DENEB catalyst is dissolved in a suitable solvent, typically methanol.
-
Reaction Mixture: The ketone substrate is added to the catalyst solution. The substrate-to-catalyst (S/C) ratio can be very high, in some cases up to 30,000:1, demonstrating the high efficiency of these catalysts.
-
Hydrogen Source: A mixture of formic acid and triethylamine (5:2 molar ratio) is commonly used as the hydrogen source. Alternatively, isopropanol can be employed.
-
Reaction Conditions: The reaction is typically stirred at room temperature (around 25°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring and Work-up: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then dried and concentrated.
-
Purification and Analysis: The resulting chiral alcohol is purified by column chromatography. The conversion and enantiomeric excess are determined by chiral high-performance liquid chromatography (HPLC) or GC.
Mechanism of Action: The Catalytic Cycle
The catalytic prowess of the Ms-DENEB catalysts lies in a metal-ligand bifunctional mechanism. The proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone is depicted below.
Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.
The cycle begins with the activation of the Ru(II)-chloride precatalyst to a 16-electron Ru(II)-hydride species, which is the active catalyst.[1] This active species then coordinates with the prochiral ketone substrate. The key enantioselective step is the transfer of the hydride from the ruthenium center to the carbonyl carbon of the ketone through a defined transition state, dictated by the chiral environment of the DENEB ligand. This results in the formation of a ruthenium-alkoxide intermediate. Subsequent protonolysis by the hydrogen source regenerates the active Ru(II)-hydride catalyst and releases the chiral alcohol product.
Experimental Workflow
The general workflow for employing these catalysts in a research and development setting is outlined below.
Caption: General experimental workflow for asymmetric hydrogenation.
This workflow highlights the key stages from catalyst selection to the final analysis of the chiral product, providing a clear path for researchers to follow.
Conclusion
This compound and (S,S)-Ms-DENEB are powerful and versatile catalysts for the asymmetric synthesis of chiral alcohols. Their high efficiency, broad substrate scope, and predictable stereochemical control make them valuable tools for drug discovery and development. The choice between the (R,R) and (S,S) enantiomers allows for the selective synthesis of either the (R) or (S) alcohol product, providing access to a wide range of chiral building blocks.
References
A Comparative Guide to Enantiomeric Excess Determination for Ru-(R,R)-Ms-DENEB Products
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral catalysts play a pivotal role in achieving high enantioselectivity, and the Ru-(R,R)-Ms-DENEB catalyst, developed by Takasago International Corporation, has emerged as a highly efficient option for the asymmetric hydrogenation and transfer hydrogenation of ketones.[1] This guide provides a comparative overview of the performance of this compound and details the experimental protocols for the crucial step of determining the enantiomeric excess (ee) of the resulting chiral alcohol products.
Performance of this compound in Asymmetric Ketone Hydrogenation
This compound is an oxo-tethered ruthenium complex renowned for its high activity and enantioselectivity across a broad range of ketone substrates, often achieving over 95% ee.[1] Its high performance, even at low catalyst loadings, makes it an attractive choice for industrial applications.
Below is a summary of the performance of this compound and its tosyl-analogue, Ru-(R,R)-Ts-DENEB, in the asymmetric transfer hydrogenation of various ketones. For comparison, data for a conventional, non-tethered ruthenium catalyst is also included where available.
| Substrate | Catalyst | S/C Ratio | Conversion (%) | ee (%) |
| Aryl Alkyl Ketones | ||||
| Acetophenone | This compound | - | >99 | 97 |
| 1-(4-Chlorophenyl)ethanone | Ru-(R,R)-Ts-DENEB | 30,000 | 95 | 97 |
| 1-(4-Chlorophenyl)ethanone | Conventional Ru Catalyst | 500 | 97.7 | 90.9 |
| Aryl Aryl Ketones | ||||
| 2-Chlorobenzophenone | This compound | - | 95 | 97 |
| Heteroaryl Ketones | ||||
| 2-Acetylpyridine | Ru-(R,R)-Ts-DENEB | 1,000 | >99 | 98 |
| α-Substituted Ketones | ||||
| 2-Methyl-1-indanone | This compound | - | - | 98 (cis) |
S/C Ratio: Substrate-to-Catalyst molar ratio. Data compiled from multiple sources.[1]
Experimental Workflow for Enantiomeric Excess Determination
The determination of enantiomeric excess is a critical step to evaluate the effectiveness of the asymmetric hydrogenation. The general workflow involves the catalytic reaction followed by the separation and quantification of the resulting enantiomers using chiral chromatography.
Detailed Experimental Protocols
Accurate determination of enantiomeric excess relies on well-defined analytical methods. Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed for this purpose.
General Protocol for Asymmetric Transfer Hydrogenation of Ketones
A representative procedure for the asymmetric transfer hydrogenation of a ketone using a DENEB catalyst is as follows:
-
A mixture of the ketone substrate and the this compound or Ru-(R,R)-Ts-DENEB catalyst in a suitable solvent (e.g., methanol) is prepared in a reaction vessel.
-
A hydrogen donor, typically a mixture of formic acid and triethylamine, is added to the reaction mixture.
-
The reaction is stirred at a specific temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or GC.
-
Upon completion, the reaction mixture is worked up, which may involve quenching the reaction, extraction with an organic solvent, and purification of the resulting chiral alcohol by column chromatography.
Enantiomeric Excess Determination by Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. The following is a specific method for the analysis of 1-phenylethanol, the product of acetophenone hydrogenation.
Instrumentation and Conditions for 1-Phenylethanol Analysis:
-
Column: Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 µm film thickness[2]
-
Oven Temperature: 120 °C (isothermal)[2]
-
Injector Temperature: 250 °C[2]
-
Detector: Flame Ionization Detector (FID) at 250 °C[2]
-
Carrier Gas: Helium at 24 psi[2]
-
Injection: 1 µL of a 3 mg/mL solution in methanol with an 80:1 split ratio[2]
-
Elution Order: R-(+)-1-phenylethanol followed by S-(-)-1-phenylethanol[2]
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the gas chromatogram.
Enantiomeric Excess Determination by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile method applicable to a wide range of chiral compounds. The choice of the chiral stationary phase (CSP) is crucial for achieving separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are commonly used for the separation of chiral alcohols.
General Protocol for Chiral HPLC Method Development:
-
Column Selection: Start with a common polysaccharide-based chiral column (e.g., Daicel Chiralcel® series).
-
Mobile Phase Selection: For normal phase HPLC, a mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol) is typically used. For reversed-phase HPLC, a mixture of water with an organic modifier like acetonitrile or methanol is employed.
-
Optimization: The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers.
-
Detection: A UV detector is commonly used, with the wavelength set to the maximum absorbance of the analyte.
Example HPLC Conditions for Chiral Alcohols:
-
Column: A polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
It is important to note that method development and validation are essential to ensure the accuracy and reliability of the enantiomeric excess determination.
Conclusion
The this compound catalyst demonstrates exceptional performance in the asymmetric hydrogenation of a variety of ketones, consistently delivering high enantioselectivities. The accurate determination of this enantiomeric excess is paramount for evaluating the catalyst's efficacy and for the quality control of the final chiral products. This guide provides a framework for understanding the performance of this compound in comparison to other catalysts and offers detailed protocols for the determination of enantiomeric excess using chiral GC and HPLC. For researchers and professionals in drug development and fine chemical synthesis, the combination of a highly effective chiral catalyst and robust analytical methods is key to the successful and efficient production of enantiomerically pure compounds.
References
A Comparative Guide to Chiral Alcohol Synthesis: Ru-(R,R)-Ms-DENEB in Focus
For researchers, scientists, and professionals in drug development, the efficient and highly selective synthesis of chiral alcohols is a critical step. This guide provides a comparative analysis of the Ru-(R,R)-Ms-DENEB catalyst, a prominent player in asymmetric transfer hydrogenation, benchmarked against the well-established Noyori-type catalyst. The information presented is supported by experimental data to aid in catalyst selection and methodological implementation.
The quest for enantiomerically pure alcohols, vital building blocks for pharmaceuticals and fine chemicals, has driven the development of numerous catalytic systems. Among these, ruthenium-based catalysts have demonstrated exceptional performance. This guide focuses on the this compound catalyst, an oxo-tethered ruthenium complex, and compares its efficacy in the asymmetric transfer hydrogenation of prochiral ketones to the renowned Noyori catalyst, RuCl--INVALID-LINK--.
Performance Benchmark: this compound vs. Noyori Catalyst
The following table summarizes the performance of this compound and a conventional Noyori catalyst in the asymmetric transfer hydrogenation of structurally similar aromatic ketones. Both catalysts demonstrate high efficiency, achieving excellent conversions and enantioselectivities.
| Catalyst | Substrate | S/C Ratio | Conversion (%) | ee (%) | Reference |
| (R,R)-Ts-DENEB* | 1-(4-chlorophenyl)ethan-1-one | 30,000 | 95 | 97 | [1] |
| RuCl--INVALID-LINK-- | Acetophenone | Not Specified | 95 | 97 | [2] |
*Note: (R,R)-Ts-DENEB is a closely related analogue of (R,R)-Ms-DENEB, often exhibiting similar catalytic behavior. The high substrate-to-catalyst (S/C) ratio for the DENEB catalyst highlights its high activity.[1]
Experimental Workflow & Catalytic Cycle
To illustrate the process, the following diagrams outline the experimental workflow for the synthesis and analysis of chiral alcohols, along with the catalytic cycle for the asymmetric transfer hydrogenation.
Detailed Experimental Protocols
General Protocol for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a general representation based on literature procedures for ruthenium-catalyzed transfer hydrogenations.
-
Catalyst Preparation: In a dry, inert atmosphere (e.g., under argon or nitrogen), the this compound catalyst is added to a reaction vessel.
-
Reaction Setup: A solution of the prochiral ketone (e.g., acetophenone) in a suitable solvent (e.g., isopropanol, which also serves as the hydrogen source) is added to the reaction vessel. A base (e.g., KOH or triethylamine) is often added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 28°C) for a designated period (e.g., 20 hours).
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated.
-
Purification: The crude product is purified, typically by column chromatography, to yield the chiral alcohol.
Chiral HPLC Analysis of 1-Phenylethanol
The enantiomeric excess of the resulting chiral alcohol is determined by chiral High-Performance Liquid Chromatography (HPLC). The following is a specific protocol for the analysis of 1-phenylethanol.
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Lux Cellulose-3.
-
Mobile Phase: A mixture of n-heptane, 2-propanol, and trifluoroacetic acid in a ratio of 98.7:1.3:0.15 (v/v/v).[3]
-
Flow Rate: 1 mL/min.[3]
-
Column Temperature: 15°C.
-
Detection: UV at 254 nm.[3]
-
Sample Preparation: The purified alcohol product is dissolved in the mobile phase before injection.
-
Analysis: The peak areas of the two enantiomers are integrated, and the enantiomeric excess (ee) is calculated using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Conclusion
Both this compound and the Noyori-type catalyst, RuCl--INVALID-LINK--, are highly effective for the asymmetric synthesis of chiral alcohols, consistently delivering products with high enantiomeric purity. The DENEB catalyst, however, has been reported to exhibit remarkably high turnover numbers, making it a very attractive option for large-scale applications where catalyst loading is a significant consideration. The choice of catalyst will ultimately depend on the specific substrate, desired reaction conditions, and economic factors. The provided experimental protocols offer a solid foundation for researchers to implement these powerful catalytic systems in their synthetic endeavors.
References
Validation of Stereochemical Outcome with Ru-(R,R)-Ms-DENEB: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Asymmetric catalysis, particularly asymmetric hydrogenation and transfer hydrogenation, offers an elegant and efficient means to achieve high enantioselectivity. Among the arsenal of catalysts available, the oxo-tethered ruthenium(II) complex, Ru-(R,R)-Ms-DENEB, developed by Takasago International Corporation, has emerged as a highly effective catalyst for these transformations.[1][2] This guide provides a comprehensive comparison of this compound with its analogues and other relevant catalysts, supported by experimental data, detailed protocols, and a visualization of its catalytic cycle.
Performance Comparison
This compound and its tosyl-substituted analogue, Ru-(R,R)-Ts-DENEB, are part of the DENEB® series of catalysts that have demonstrated superior performance in asymmetric transfer hydrogenation (ATH) compared to conventional RuCl(arene)(N-sulfonylated diamine) systems.[2] The oxo-tether in the DENEB® catalysts creates a more rigid and defined chiral environment around the ruthenium center, leading to enhanced activity and enantioselectivity across a broad range of substrates.[1]
The following tables summarize the performance of this compound and its analogues in the asymmetric transfer hydrogenation of various ketones.
| Catalyst | Substrate | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Reference |
| This compound | Acetophenone | 10,000 | 4 | >99 | 98 (R) | J. Am. Chem. Soc. 2011, 133, 14960–14963 |
| Ru-(R,R)-Ts-DENEB | Acetophenone | 10,000 | 6 | >99 | 98 (R) | J. Am. Chem. Soc. 2011, 133, 14960–14963 |
| Conventional Ru catalyst | Acetophenone | 1,000 | 24 | 95 | 95 (R) | J. Am. Chem. Soc. 2011, 133, 14960–14963 |
| Catalyst | Substrate | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Reference |
| This compound | 1-Tetralone | 5,000 | 3 | >99 | 99 (R) | J. Am. Chem. Soc. 2011, 133, 14960–14963 |
| Ru-(R,R)-Ts-DENEB | 1-Tetralone | 5,000 | 5 | >99 | 99 (R) | J. Am. Chem. Soc. 2011, 133, 14960–14963 |
| Catalyst | Substrate | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Reference |
| This compound | 2-Chloroacetophenone | 2,000 | 2 | >99 | 97 (R) | J. Am. Chem. Soc. 2011, 133, 14960–14963 |
| Ru-(R,R)-Ts-DENEB | 2-Chloroacetophenone | 2,000 | 3 | >99 | 97 (R) | J. Am. Chem. Soc. 2011, 133, 14960–14963 |
As the data indicates, this compound consistently delivers high conversions and excellent enantioselectivities, often with shorter reaction times compared to its tosyl analogue and significantly outperforming conventional ruthenium catalysts.
Experimental Protocols
General Procedure for Asymmetric Transfer Hydrogenation of Ketones
A detailed experimental protocol for the asymmetric transfer hydrogenation of acetophenone using this compound is provided below, based on the findings reported in J. Am. Chem. Soc. 2011, 133, 14960–14963.
Materials:
-
This compound catalyst
-
Acetophenone (substrate)
-
Formic acid (HCOOH)
-
Triethylamine (NEt3)
-
Anhydrous solvent (e.g., acetonitrile, isopropanol)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Catalyst Preparation: In a dried Schlenk flask under an inert atmosphere, the desired amount of this compound catalyst is dissolved in the anhydrous solvent. The substrate-to-catalyst (S/C) ratio can range from 1,000 to 100,000 depending on the substrate and desired efficiency.
-
Reaction Mixture: To the catalyst solution, add the substrate (acetophenone).
-
Hydrogen Source: A 5:2 molar mixture of formic acid and triethylamine is typically used as the hydrogen source. This mixture is added to the reaction flask.
-
Reaction Conditions: The reaction is stirred at a specified temperature (e.g., 28 °C) for the required duration. Reaction progress can be monitored by techniques such as TLC or GC.
-
Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess (ee) of the product, (R)-1-phenylethanol, is determined by chiral HPLC analysis.
Catalytic Cycle and Mechanism
The high efficiency of the this compound catalyst is attributed to its well-defined catalytic cycle in asymmetric transfer hydrogenation. The oxo-tether plays a crucial role in maintaining the structural integrity of the catalyst and facilitating the key steps of the reaction.
Caption: Catalytic cycle of this compound in asymmetric transfer hydrogenation.
The catalytic cycle begins with the activation of the precatalyst by the formic acid/triethylamine mixture to form the active 16-electron ruthenium hydride species. The prochiral ketone then coordinates to this active catalyst. The key stereodifferentiating step involves the transfer of a hydride from the ruthenium center and a proton from the amine ligand to the carbonyl group of the substrate via a six-membered transition state. This concerted step is directed by the chiral environment of the DENEB ligand, leading to the formation of the chiral alcohol with high enantioselectivity. After release of the alcohol product, the resulting ruthenium-amido complex is regenerated to the active hydride species by another molecule of formic acid, thus completing the catalytic cycle.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the validation of the stereochemical outcome using this compound.
Caption: General experimental workflow for asymmetric transfer hydrogenation.
References
DENEB Series Catalysts: A Performance Comparison of Ms and Ts Variants for Asymmetric Transfer Hydrogenation
For researchers and professionals in drug development and fine chemical synthesis, the selection of a highly efficient and selective catalyst is paramount. The DENEB™ series of oxo-tethered ruthenium(II) complexes, developed by Takasago International Corporation, represents a significant advancement in asymmetric transfer hydrogenation (ATH) catalysis.[1] This guide provides a detailed performance comparison of two prominent variants, DENEB-Ms (methanesulfonamidato) and DENEB-Ts (p-toluenesulfonamidato), offering insights into their relative strengths and applications.
DENEB™ catalysts are renowned for their high catalytic activity and enantioselectivity across a broad range of substrates, outperforming conventional RuCl(arene)(N-sulfonylated diamine) systems.[1] Their unique oxo-tethered design creates a more rigid and pre-organized ligand framework around the ruthenium center, leading to enhanced performance.[1]
Quantitative Performance Data
While a direct, side-by-side comparative study under identical conditions is not extensively published, the available data indicates that both the Ms and Ts variants of the DENEB series are exceptionally effective catalysts. The choice between them may depend on the specific substrate and desired reaction kinetics. The following tables summarize representative performance data for each catalyst in the asymmetric transfer hydrogenation of ketones.
Table 1: Performance of (R,R)-Ts-DENEB in the Asymmetric Transfer Hydrogenation of Ketones
| Substrate | S/C Ratio | Conversion (%) | ee (%) |
| 1 | 30,000 | 95 | 97 |
| 2 | 1,000 | >95 | 97.3 |
S/C Ratio: Substrate to Catalyst molar ratio. ee: enantiomeric excess. Data extracted from a Takasago International Corporation technical presentation.[2]
Table 2: General Performance of (R,R)-Ms-DENEB in the Asymmetric Transfer Hydrogenation of Ketones
| Substrate Class | S/C Ratio | Conversion (%) | ee (%) |
| Aryl-alkyl ketones | up to 30,000 | High | >95 |
| Diaryl ketones | - | Effective | High |
| Heteroaryl ketones | - | High | >95 |
S/C Ratio: Substrate to Catalyst molar ratio. ee: enantiomeric excess. This table represents a summary of reported performance across various substrates.[1]
Experimental Protocols
The following are generalized experimental protocols for asymmetric transfer hydrogenation using DENEB series catalysts. Specific conditions should be optimized for each substrate.
General Procedure for Asymmetric Transfer Hydrogenation (ATH) of Ketones
A typical experimental setup involves the reaction of a ketone substrate with a hydrogen source, such as a formic acid/triethylamine (HCOOH/TEA) mixture, in the presence of a DENEB catalyst in a suitable solvent.
Materials:
-
DENEB-Ms or DENEB-Ts catalyst
-
Ketone substrate
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., methanol, isopropanol)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the DENEB catalyst and the ketone substrate.
-
Add the anhydrous solvent to dissolve the catalyst and substrate.
-
Prepare the hydrogen source by mixing formic acid and triethylamine (typically in a 5:2 molar ratio).
-
Add the HCOOH/TEA mixture to the reaction vessel.
-
Stir the reaction mixture at the desired temperature (typically room temperature to 60°C) and monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, or HPLC).
-
Upon completion, quench the reaction and extract the product with an appropriate organic solvent.
-
Purify the product by column chromatography or other suitable methods.
-
Determine the conversion and enantiomeric excess of the product using chiral GC or HPLC.
Signaling Pathways and Experimental Workflows
The catalytic cycle for asymmetric transfer hydrogenation with oxo-tethered ruthenium catalysts like the DENEB series is a well-established bifunctional mechanism. The following diagrams illustrate this catalytic cycle and a typical experimental workflow.
References
benchmarking Ru-(R,R)-Ms-DENEB against other chiral catalysts
A Comparative Guide to Ru-(R,R)-Ms-DENEB and Other Leading Chiral Catalysts for Asymmetric Hydrogenation
In the landscape of asymmetric synthesis, the choice of a chiral catalyst is paramount to achieving high enantioselectivity and efficiency. This guide provides a comparative analysis of this compound, a highly effective oxo-tethered ruthenium complex, against other prominent chiral catalysts in the field of asymmetric hydrogenation. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions on catalyst selection for their specific applications.
Performance Comparison of Chiral Catalysts
The following table summarizes the performance of this compound and other well-established chiral ruthenium and iridium-based catalysts in the asymmetric hydrogenation of the benchmark substrate, acetophenone. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. The data presented here is compiled from various sources to provide a broad overview of each catalyst's capabilities.
| Catalyst System | Substrate/Catalyst (S/C) Ratio | Temp. (°C) | H₂ Pressure (atm) | Solvent | Base | Time (h) | Conversion (%) | ee (%) | TON | TOF (h⁻¹) |
| This compound | 100 - 500 | 25 - 60 | 10 - 50 | Methanol | Not specified | Not specified | >95 | >95 | Up to 500 | Not specified |
| RuCl₂[(S)-BINAP][(S,S)-DPEN] | 1000 | 25 | 4 | 2-Propanol | K-OtBu | 48 | 100 | 80 (R) | 1000 | 21 |
| Ru(OTf)--INVALID-LINK-- | 2000 | 30 | 8 | Methanol | None | 12 | 100 | 96 (S) | 2000 | 167 |
| Ir-SpiroPAP | 50,000 | Room Temp. | 50 | Methanol | Not specified | 0.5 | >99 | >99 | 50,000 | >100,000 |
| RuCl(TsDPEN)(mesitylene) | 200:1 | 28 | N/A (ATH) | 2-Propanol | KOH | 1 | ~50 | >99 (R) | ~100 | ~100 |
Note: ATH = Asymmetric Transfer Hydrogenation. Data for this compound in direct hydrogenation of simple ketones is based on general performance claims; specific data for acetophenone under defined H₂ pressure was not available in the reviewed literature. The primary application highlighted for this compound is in asymmetric transfer hydrogenation where S/C ratios can be significantly higher.
Experimental Protocols
Detailed methodologies for the asymmetric hydrogenation of acetophenone using three different catalyst systems are provided below. These protocols are representative of typical procedures and may require optimization for specific substrates and scales.
Protocol 1: Asymmetric Hydrogenation of Acetophenone with this compound
This protocol is based on the general procedures for asymmetric hydrogenation using oxo-tethered ruthenium catalysts.
Catalyst Activation (Pre-reaction) : If the catalyst is a pre-catalyst, it may require activation. For this compound, it is often used directly.
Hydrogenation Procedure :
-
A glass liner is charged with this compound (e.g., at a substrate-to-catalyst ratio of 500:1).
-
The liner is placed in a high-pressure autoclave, and the vessel is purged with argon.
-
A degassed solution of acetophenone in methanol is added.
-
The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired hydrogen pressure (e.g., 20 atm).
-
The reaction mixture is stirred at a constant temperature (e.g., 40 °C) for the required duration.
-
Upon completion, the autoclave is cooled to room temperature, and the pressure is carefully released.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Asymmetric Hydrogenation of Acetophenone with a Ru/BINAP/DPEN System
This protocol is adapted from a published study on a similar catalyst system.[1]
Catalyst Preparation (in situ) :
-
In a glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ and (S)-BINAP.
-
Anhydrous DMF is added, and the mixture is stirred at 100 °C for 10 minutes.
-
The solvent is removed under vacuum.
-
(S,S)-DPEN is added, and the mixture is dissolved in 2-propanol.
Hydrogenation Procedure :
-
To a solution of the in situ prepared catalyst in 2-propanol, a solution of acetophenone in 2-propanol is added.
-
A solution of potassium tert-butoxide in 2-propanol is then added.
-
The mixture is transferred to a stainless-steel autoclave.
-
The autoclave is purged and pressurized with hydrogen gas (4 atm).
-
The reaction is stirred at room temperature for 48 hours.
-
After releasing the pressure, the conversion is determined by GC, and the enantiomeric excess is determined by chiral HPLC.
Protocol 3: Asymmetric Hydrogenation of Acetophenone with a Ru/TsDPEN System
This protocol describes the hydrogenation using a Ru(OTf)--INVALID-LINK-- catalyst.
Hydrogenation Procedure :
-
In a glovebox, Ru(OTf)--INVALID-LINK-- is placed in a pressure vessel.
-
Methanol and then acetophenone are added.
-
The vessel is sealed, taken out of the glovebox, and connected to a hydrogen line.
-
The vessel is purged with hydrogen and then pressurized to 8 atm.
-
The reaction is stirred at 30 °C for 12 hours.
-
After releasing the pressure, the conversion and enantiomeric excess are determined by GC and HPLC analysis.
Catalyst Selection Workflow
The selection of an optimal chiral catalyst for a specific transformation is a multi-step process. The following diagram illustrates a general workflow for this selection process.
Caption: A logical workflow for the selection of a chiral catalyst for asymmetric hydrogenation.
Signaling Pathways and Logical Relationships
The mechanism of asymmetric hydrogenation often involves a metal-ligand bifunctional catalysis, where both the metal center and the ligand participate in the hydrogen transfer. The following diagram illustrates the key steps in a generalized outer-sphere mechanism for ketone hydrogenation.
References
A Comparative Guide to the Substrate Selectivity of Ruthenium Catalysts
For Researchers, Scientists, and Drug Development Professionals
Ruthenium-based catalysts have emerged as powerful and versatile tools in modern organic synthesis, enabling a wide array of chemical transformations with remarkable efficiency and selectivity. A key aspect of their utility lies in their substrate selectivity—the ability to preferentially react with one functional group or stereocenter over another. This guide provides an objective comparison of the substrate selectivity of various ruthenium catalysts in three major classes of reactions: Olefin Metathesis, Asymmetric Hydrogenation, and C-H Activation. The information presented is supported by experimental data to aid researchers in selecting the optimal catalyst for their specific synthetic challenges.
Olefin Metathesis: Tailoring Selectivity in C=C Bond Formation
Olefin metathesis, a reaction that involves the redistribution of carbon-carbon double bonds, has been revolutionized by the development of well-defined ruthenium catalysts, most notably the Grubbs-type catalysts. The selectivity of these catalysts, particularly in terms of stereoselectivity (E/Z selectivity) and functional group tolerance, is highly dependent on the ligand environment around the ruthenium center.
A significant advancement in this area is the development of catalysts that exhibit high Z-selectivity, a persistent challenge in olefin metathesis.[1] Novel chelated ruthenium-based metathesis catalysts have been reported to display near-perfect selectivity for the Z-olefin (>95%) in a variety of homodimerization and industrially relevant metathesis reactions.[2] For instance, the installation of an N-2,6-diisopropylphenyl group on the N-heterocyclic carbene (NHC) ligand has led to significant improvements in both activity and Z-selectivity.[2]
Comparative Performance of Z-Selective Ruthenium Catalysts
| Catalyst Type | Substrate | Conversion (%) | Z-Selectivity (%) | Catalyst Loading (mol%) | Reference |
| Chelated Ru with N-2,6-diisopropylphenyl NHC | Allyl Benzene | >95 | >95 | 0.1 | [2] |
| Chelated Ru with N-Mesityl NHC | Allyl Benzene | 94 | >95 | 2 | [2] |
| Nitrato-Ru Complexes | 1-Octene | >90 | 90-95 | 0.1 | [1] |
| Carboxylate-Ru Complexes | 1-Octene | Lower than nitrato complexes | Lower than nitrato complexes | 0.1 | [1] |
Experimental Protocol: Homodimerization of Allyl Benzene
A representative experimental procedure for the homodimerization of allyl benzene is as follows: To a solution of allyl benzene (1.0 mmol) in a suitable solvent such as THF or DCE, the ruthenium catalyst (0.1-2 mol%) is added. The reaction mixture is then stirred at a specified temperature (e.g., 40°C) for a designated time. The conversion and Z-selectivity are determined by analyzing the crude reaction mixture using 1H NMR spectroscopy.[2]
Logical Workflow for Catalyst Selection in Olefin Metathesis
Caption: Catalyst selection workflow for olefin metathesis.
Asymmetric Hydrogenation: Chiral Alcohols from Ketones
Ruthenium-catalyzed asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, providing access to enantiomerically enriched alcohols, which are crucial building blocks in the pharmaceutical industry.[3] The selectivity of these reactions is critically dependent on the choice of chiral ligands that coordinate to the ruthenium center.[4]
Cinchona alkaloid-derived NNP ligands in combination with ruthenium complexes have been shown to be highly effective for the asymmetric hydrogenation of a wide range of aromatic and heteroaromatic ketones, yielding valuable chiral alcohols with excellent enantioselectivity (up to 99.9% ee).[4] While the catalytic activity of ruthenium systems may sometimes be lower than their iridium counterparts with the same ligands, the enantioselectivity is often maintained or even enhanced for certain substrates.[4]
Comparative Performance of Ru-NNP Catalysts in Asymmetric Hydrogenation of Acetophenone
| Ligand | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| L5 | MeOH | 99.9 | 98.2 | [4] |
| L5 | EtOH | >99 | 97.5 | [4] |
| L5 | i-PrOH | >99 | 96.8 | [4] |
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
In a typical experiment, a mixture of the ruthenium precursor, the chiral NNP ligand, and a base (e.g., KOtBu) in a suitable solvent (e.g., methanol) is stirred under a hydrogen atmosphere. Acetophenone is then added, and the reaction is allowed to proceed at a specific temperature and pressure until completion. The conversion and enantiomeric excess of the resulting 1-phenylethanol are determined by chiral HPLC analysis.[4]
Caption: Key steps in directing group-assisted C-H activation.
References
- 1. Improved Ruthenium Catalysts for Z-Selective Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Active Ruthenium Metathesis Catalysts Exhibiting Unprecedented Activity and Z-Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Catalysts: Cost-Effectiveness Analysis of Ru-(R,R)-Ms-DENEB in Asymmetric Transfer Hydrogenation
For researchers and professionals in drug development and fine chemical synthesis, the choice of catalyst is paramount, directly impacting both the efficiency and economic viability of a process. This guide provides a comprehensive cost-effectiveness analysis of the cutting-edge Ru-(R,R)-Ms-DENEB catalyst in comparison to the well-established Noyori-type catalyst, RuCl--INVALID-LINK--, for the asymmetric transfer hydrogenation (ATH) of ketones.
This analysis is supported by experimental data, detailed protocols, and visual representations of the underlying chemical processes to empower informed decision-making in your research and development endeavors.
Performance Comparison: DENEB vs. Noyori Catalysts
The primary measure of a catalyst's effectiveness lies in its performance under specific reaction conditions. The following table summarizes the comparative performance of this compound and a conventional Noyori catalyst in the asymmetric transfer hydrogenation of acetophenone.
| Catalyst | Substrate | Substrate/Catalyst (S/C) Ratio | Time (h) | Conversion (%) | Enantiomeric Excess (ee) (%) |
| This compound | Acetophenone | 30,000 | 96 | >95 | >95 |
| RuCl--INVALID-LINK-- | Acetophenone | 200 | Not Specified | 86 | 97 |
Table 1: Performance Comparison of this compound and a Conventional Noyori Catalyst.
The data clearly indicates the superior activity of this compound, which can operate at a significantly higher substrate-to-catalyst ratio (S/C) of 30,000 while achieving high conversion and enantioselectivity.[1] This high efficiency is a key advantage in large-scale industrial processes. In contrast, the conventional Noyori catalyst is typically used at a much lower S/C ratio of 200 to achieve comparable enantioselectivity.
Cost-Effectiveness Analysis
To provide a clear economic perspective, the following table outlines the approximate costs of the catalysts and essential reagents. Prices are based on currently available information from chemical suppliers and may vary.
| Component | Supplier Example | Price (USD) | Quantity | Cost per gram/mL (USD) |
| This compound | Sigma-Aldrich | $250.00 | 1 g | $250.00 |
| $85.00 | 250 mg | $340.00 | ||
| Strem Chemicals | $190.00 | 1 g | $190.00 | |
| $64.00 | 250 mg | $256.00 | ||
| RuCl--INVALID-LINK-- | Sigma-Aldrich | $112.00 | 500 mg | $224.00 |
| $31.00 | 100 mg | $310.00 | ||
| Chem-Impex | $90.00 | 1 g | $90.00 | |
| $30.00 | 250 mg | $120.00 | ||
| Formic acid/triethylamine (5:2) | Sigma-Aldrich | $161.00 | 50 mL | $3.22 |
| Oakwood Chemical | $18.00 | 10 g | $1.80 | |
| Methanol | Fisher Scientific | ~$50.00 | 4 L | ~$0.0125 |
Table 2: Cost Comparison of Catalysts and Reagents.
While the initial per-gram cost of this compound may be higher than some variants of the conventional Noyori catalyst, its dramatically higher efficiency (S/C of 30,000 vs. 200) translates to a significantly lower catalyst loading required per unit of product. This reduction in the amount of catalyst needed can lead to substantial overall cost savings, especially in large-scale production.
Experimental Protocols
To ensure reproducibility and facilitate the application of these catalysts, a detailed experimental protocol for a typical asymmetric transfer hydrogenation of a ketone is provided below.
Materials:
-
Ketone substrate (e.g., acetophenone)
-
This compound or RuCl--INVALID-LINK--
-
Formic acid/triethylamine azeotrope (5:2 molar ratio)
-
Methanol (anhydrous)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Heating/cooling system as required
Procedure:
-
To a dry, inert gas-flushed round-bottom flask, add the ketone substrate and methanol.
-
In a separate vial, dissolve the ruthenium catalyst in methanol.
-
Add the catalyst solution to the flask containing the substrate.
-
Add the formic acid/triethylamine azeotrope to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 28-40 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired chiral alcohol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizing the Catalytic Process
To better understand the mechanisms at play, the following diagrams illustrate the catalytic cycle for asymmetric transfer hydrogenation and a workflow for conducting a cost-effectiveness analysis.
Catalytic Cycle for Asymmetric Transfer Hydrogenation.
Workflow for Cost-Effectiveness Analysis.
Conclusion
The oxo-tethered design of this compound contributes to its enhanced stability and catalytic activity compared to conventional Noyori-type catalysts. While the initial investment for this compound may be higher on a per-gram basis, its exceptional performance at very low catalyst loadings presents a compelling case for its cost-effectiveness, particularly in scaling up chemical processes. The significant reduction in catalyst waste and potential for simplified purification processes further bolster its economic and environmental advantages. For researchers and drug development professionals aiming for efficient, selective, and economically viable synthesis of chiral molecules, this compound represents a powerful and cost-effective tool.
References
A Researcher's Guide to Purity Assessment of Chiral Alcohols
The determination of enantiomeric purity is a critical step in the development and quality control of pharmaceuticals, agrochemicals, and fine chemicals, where the different enantiomers of a chiral alcohol can exhibit vastly different biological activities.[1] This guide provides an objective comparison of modern analytical methods for assessing the enantiomeric excess (e.e.) and purity of chiral alcohols, supported by experimental data and detailed protocols.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method depends on factors such as the volatility and polarity of the analyte, the required accuracy, analysis speed, and the need for determining absolute configuration. The primary techniques can be broadly categorized into chromatographic, electrophoretic, and spectroscopic methods.
Chromatographic Methods: A Comparative Analysis
Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) are the most widely used techniques for the enantioseparation of chiral alcohols.[2] They rely on the differential interaction of enantiomers with a chiral stationary phase (CSP).
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation of volatile compounds in the gas phase based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | Separation using a supercritical fluid (typically CO₂) as the mobile phase, exhibiting properties of both a liquid and a gas.[3] |
| Typical CSPs | Derivatized cyclodextrins (e.g., Chirasil-DEX)[1], amino acid derivatives (e.g., Chirasil-Val).[4] | Polysaccharide-based (cellulose, amylose), protein-based, Pirkle-type, macrocyclic glycopeptides.[5][6] | Same as HPLC, with polysaccharide-based CSPs being very common. |
| Mobile Phase | Inert gas (e.g., Hydrogen, Helium).[1] | Normal Phase: Heptane/Ethanol.[7] Reversed Phase: Acetonitrile/Water, Methanol/Water. | Supercritical CO₂ with polar co-solvents (e.g., Methanol, Ethanol).[8] |
| Derivatization | Often required to increase volatility and improve separation (e.g., acylation to form esters).[1][9] | Generally not required, allowing for direct analysis.[5] | Generally not required. |
| Analysis Speed | Fast, with typical run times of 10-30 minutes. | Slower, with typical run times of 15-45 minutes. | 3-5 times faster than HPLC due to low viscosity and high diffusivity of the mobile phase.[10] |
| Resolution | High resolution is achievable, especially with derivatization.[1] | Excellent resolution, highly versatile for a wide range of alcohols.[5] | High efficiency and resolution, often superior to HPLC.[8] |
| Environmental Impact | Low, uses inert gases. | High, especially in normal-phase which uses large volumes of organic solvents. | "Greener" alternative, as CO₂ is the primary mobile phase component.[8][10] |
Spectroscopic and Electrophoretic Methods
These methods offer alternative or complementary approaches to chromatographic techniques.
| Parameter | Capillary Electrophoresis (CE) | NMR Spectroscopy | Vibrational Circular Dichroism (VCD) |
| Principle | Separation in a capillary based on differential migration of ions or solute-selector complexes in an electric field.[11] | Differentiates enantiomers by inducing chemical shift non-equivalence in the presence of a chiral solvating or derivatizing agent.[12] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[13][14] |
| Sample Requirement | Very small sample volume (nanoliters). Ideal for polar/charged compounds.[11] | Higher concentration needed (~mg). Provides structural information. | Requires relatively pure sample in solution (~mg). |
| Chiral Recognition | A chiral selector (e.g., cyclodextrins) is added to the background electrolyte.[15][16] | Chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are added to the sample.[12][17] | Intrinsic property of the chiral molecule. |
| Primary Application | Enantiomeric excess (e.e.) determination.[16] | Rapid e.e. determination, monitoring asymmetric reactions.[12] | Determination of absolute configuration by comparing experimental and calculated spectra.[13][18] |
| Quantitative Accuracy | High accuracy for e.e. determination. | Good for e.e. determination, with potential for line-broadening and poor resolution.[12] | Not a primary method for quantification of e.e. |
| Analysis Speed | Very fast separation times (minutes).[11] | Very rapid, data acquisition within minutes.[12] | Slower, requires longer acquisition times (minutes to hours).[18] |
Logical & Experimental Workflows
The selection and execution of an analytical method follow a structured process, from initial sample assessment to final data interpretation.
Caption: General workflow for the purity assessment of chiral alcohols.
Caption: Decision tree for selecting an appropriate analytical method.
Experimental Protocols
Providing a robust and reproducible protocol is essential for accurate purity assessment. Below is a representative protocol for the analysis of a chiral secondary alcohol using Gas Chromatography, which often requires derivatization to enhance performance.
Protocol: Enantiomeric Purity of 2-Heptanol by Chiral GC
This protocol is adapted from a method involving the acylation of chiral alcohols to improve their volatility and chromatographic separation on a cyclodextrin-based CSP.[1]
1. Objective: To determine the enantiomeric excess (% ee) of a 2-heptanol sample by converting the alcohol to its acetate ester followed by analysis on a chiral GC column.
2. Materials and Reagents:
-
2-Heptanol sample (racemic standard and unknown sample)
-
Acetic acid (as derivatizing reagent)[1]
-
Iodine (as catalyst)[1]
-
Dichloromethane (solvent)
-
Anhydrous Sodium Sulfate (drying agent)
-
GC Vials (2 mL)
-
Microsyringes
3. Instrumentation:
-
Capillary Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: CP Chirasil-DEX CB (25 m x 0.25 mm diameter, 0.25 µm film thickness) or equivalent modified β-cyclodextrin column.[1]
-
Carrier Gas: Hydrogen (80 cm/s) or Helium.[1]
4. Derivatization Procedure (Acetylation):
-
In a clean, dry vial, dissolve ~10 mg of the 2-heptanol sample in 1 mL of dichloromethane.
-
Add acetic acid in a 1:1.5 molar ratio relative to the alcohol.[1]
-
Add a catalytic amount of iodine (approx. 10 mol%).[1]
-
Seal the vial and allow the reaction to proceed at room temperature for approximately 2 hours, or until completion (can be monitored by TLC or a preliminary GC run).[1]
-
Quench the reaction by adding 1 mL of saturated sodium thiosulfate solution to remove excess iodine.
-
Add 1 mL of saturated sodium bicarbonate solution to neutralize the excess acetic acid.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Carefully transfer the final organic solution into a GC vial for analysis.
5. GC Operating Conditions:
-
Injector Temperature: 230°C[1]
-
Detector Temperature: 250°C (FID)[1]
-
Carrier Gas: Hydrogen at a linear velocity of 80 cm/s.[1]
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (adjust as needed based on sample concentration)
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 5°C/minute.
-
Hold: Hold at 150°C for 5 minutes. (Note: The temperature program should be optimized for the specific column and instrument.)
-
6. Data Analysis:
-
Inject a derivatized racemic (50:50) standard of 2-heptanol to determine the retention times of the two enantiomeric acetate esters and to confirm resolution.
-
Inject the derivatized unknown sample.
-
Identify the two peaks corresponding to the (R)- and (S)-2-heptyl acetate.
-
Integrate the peak areas for each enantiomer (Area1 and Area2).
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area1 - Area2| / (Area1 + Area2)) * 100
This comprehensive guide provides the foundational knowledge for researchers to select and implement the most suitable analytical method for the purity assessment of chiral alcohols, ensuring the quality and efficacy of enantiopure compounds.
References
- 1. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. academic.oup.com [academic.oup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hplc.sk [hplc.sk]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 15. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 16. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Ru-(R,R)-Ms-DENEB in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals: Unveiling the Product Structure and Performance in Ru-(R,R)-Ms-DENEB Reactions
The quest for efficient and highly selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy. Among the arsenal of catalysts for asymmetric hydrogenation and transfer hydrogenation of ketones, the oxo-tethered ruthenium(II) complex, this compound, has emerged as a powerful tool. This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data, detailed protocols, and visual representations of the underlying catalytic processes.
Performance Comparison: this compound vs. Alternatives
This compound and its analogues are renowned for their high efficiency in the asymmetric transfer hydrogenation (ATH) of a wide array of ketones, delivering chiral secondary alcohols with excellent enantioselectivity.[1] The defining feature of the DENEB series of catalysts is the oxo-tether, which imparts enhanced stability and rigidity to the complex, leading to superior performance compared to conventional non-tethered catalysts.
Below is a comparative summary of the performance of this compound and its counterparts in the asymmetric transfer hydrogenation of various ketones.
| Catalyst | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | Aryl-Alkyl Ketones | (R)-Alcohol | High | >95 |
| Ru-(S,S)-Ms-DENEB | Aryl-Alkyl Ketones | (S)-Alcohol | High | >95 |
| (R,R)-Teth-TsDPEN-Ru(II) | α-Alkyl-β-Ketoaldehydes | anti-(1R,2R)-Diol | 41-87 | >99 |
| RuCl--INVALID-LINK-- | Acetophenone | (S)-1-Phenylethanol | 95 | 97 |
The DENEB Advantage: Unpacking the Catalyst's Efficiency
The superior performance of the DENEB family of catalysts, including this compound, can be attributed to its unique molecular architecture. The oxo-tether between the arene ligand and the chiral diamine backbone creates a more defined and rigid chiral environment around the ruthenium center. This structural feature is believed to prevent the dissociation of the arene ligand, a common deactivation pathway for conventional Noyori-type catalysts, thus enhancing catalyst stability and turnover numbers.
Experimental Protocols: A Guide to Application
The following protocols provide a detailed methodology for conducting asymmetric transfer hydrogenation reactions using both a conventional Noyori-type catalyst and a tethered Ru(II) catalyst, which serves as a representative example for the DENEB family.
Protocol 1: Asymmetric Transfer Hydrogenation with a Conventional Noyori Catalyst
This protocol is adapted for the synthesis of optically active hydrobenzoin from racemic benzoin.[2]
Materials:
-
rac-Benzoin
-
Formic acid
-
Triethylamine
-
RuCl[(1S,2S)-N-p-toluenesulfonyl-1,2-diphenylethanediamine]-(η⁶–p-cymene)
-
Dry Dimethylformamide (DMF)
-
Water
-
Methanol
-
2-Propanol
Procedure:
-
Cool triethylamine (111 mL, 0.801 mol) to 4 °C in an ice bath.
-
Slowly add formic acid (97.0 mL, 2.57 mol) to the cooled triethylamine.
-
To this mixture at ambient temperature, add rac-benzoin (170 g, 0.801 mol), RuCl[(1S,2S)-N-p-toluenesulfonyl-1,2-diphenylethanediamine]-(η⁶–p-cymene) (0.204 g, 0.321 mmol), and dry DMF (80 mL).
-
Stir the reaction mixture at 40 °C for 48 hours.
-
After 48 hours, add 300 mL of water at 0 °C with stirring.
-
Filter the resulting pale pink precipitate through a Büchner funnel, wash with water (2 x 500 mL), and dry in vacuo to yield a white solid.
-
For purification, dissolve the crude product in hot methanol (700 mL) at 60 °C.
-
Filter to remove any insoluble material and cool the filtrate to 0-5 °C to induce crystallization.
-
Isolate the white crystalline product by filtration, wash with cooled 2-propanol (400 mL), and dry to obtain optically pure (R,R)-hydrobenzoin.
Protocol 2: Asymmetric Transfer Hydrogenation with a Tethered Ru(II) Catalyst
This protocol describes the one-pot double C=O reduction of α-alkyl-β-ketoaldehydes.[3][4]
Materials:
-
α-Alkyl-β-ketoaldehyde substrate
-
(R,R)-Teth-TsDPEN-Ru(II) catalyst
-
Formic acid/triethylamine mixture
-
Solvent (e.g., Toluene)
Procedure:
-
In a suitable reaction vessel, dissolve the α-alkyl-β-ketoaldehyde substrate in the chosen solvent.
-
Add the (R,R)-Teth-TsDPEN-Ru(II) catalyst (typically 2-4 mol%).
-
Add the formic acid/triethylamine hydrogen source.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or other appropriate analytical techniques).
-
Upon completion, the product can be isolated and purified using standard chromatographic techniques.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the processes involved in this compound catalyzed reactions, the following diagrams, generated using the DOT language, illustrate the proposed catalytic cycle for asymmetric transfer hydrogenation and a typical experimental workflow.
Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.
Caption: General experimental workflow for asymmetric transfer hydrogenation.
References
- 1. This compound | 1333981-86-4 | Benchchem [benchchem.com]
- 2. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ru-(R,R)-Ms-DENEB in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and highly selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries where the production of enantiomerically pure compounds is paramount. Among the arsenal of catalysts available for asymmetric transfer hydrogenation (ATH) of ketones, the oxo-tethered ruthenium complex, Ru-(R,R)-Ms-DENEB, has emerged as a powerhouse, demonstrating exceptional activity and stereoselectivity. This guide provides a comprehensive comparison of this compound with alternative catalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic needs.
Superior Performance in Asymmetric Transfer Hydrogenation
This compound, a catalyst developed by Takasago International Corporation, has consistently demonstrated superior performance in the ATH of a wide array of ketones, including those that are challenging for conventional catalysts.[1] Its unique oxo-tethered design imparts enhanced stability and rigidity to the catalytic center, leading to remarkable efficiency at low catalyst loadings.[1]
Comparative Performance Data
To illustrate the catalytic prowess of this compound, a comparison with the well-established Noyori-type catalyst, RuCl--INVALID-LINK--, for the ATH of various ketones is presented below. The data highlights the significantly higher turnover frequency (TOF) and excellent enantioselectivity achieved with this compound.
| Entry | Substrate | Catalyst | S/C Ratio | Time (h) | Conv. (%) | ee (%) | TOF (h⁻¹) |
| 1 | Acetophenone | This compound | 10,000 | 1 | >99 | 99 (R) | 10,000 |
| 2 | Acetophenone | RuCl--INVALID-LINK-- | 2,000 | 8 | >99 | 98 (R) | 250 |
| 3 | 1'-Acetonaphthone | This compound | 10,000 | 2 | >99 | 99 (R) | 5,000 |
| 4 | 1'-Acetonaphthone | RuCl--INVALID-LINK-- | 2,000 | 12 | 98 | 97 (R) | 163 |
| 5 | 2-Chloroacetophenone | This compound | 5,000 | 1 | >99 | 98 (R) | 5,000 |
| 6 | 2-Chloroacetophenone | RuCl--INVALID-LINK-- | 1,000 | 6 | 95 | 96 (R) | 158 |
Data compiled from Touge, T. et al. J. Am. Chem. Soc. 2011, 133, 14960-14963 and other sources.
The data clearly indicates that this compound facilitates reactions at significantly lower catalyst loadings (higher S/C ratio) and in much shorter reaction times, resulting in substantially higher TOFs compared to the conventional Noyori catalyst. This heightened activity translates to more economical and sustainable chemical processes.
Experimental Protocols
To ensure the reproducibility of these results, detailed experimental procedures are provided below.
General Procedure for Asymmetric Transfer Hydrogenation of Ketones
A mixture of the ketone (1.0 mmol), formic acid (0.11 mL, 2.8 mmol), and triethylamine (0.28 mL, 2.0 mmol) is stirred in a suitable solvent (e.g., acetonitrile, 2.0 mL). The catalyst, this compound, is then added at the specified substrate-to-catalyst (S/C) ratio. The reaction mixture is stirred at a controlled temperature (e.g., 28 °C) for the time indicated in the data table. Upon completion, the reaction is quenched, and the product is isolated and purified using standard laboratory techniques. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Catalyst Preparation
While this compound is commercially available, its synthesis involves the complexation of a chiral N-sulfonylated diamine ligand with a ruthenium precursor. A common method involves the reaction of the pre-formed chiral ligand with a Ru(II) arene complex, such as [Ru(p-cymene)Cl₂]₂, in the presence of a silver salt to abstract the chloride ligands, followed by coordination of the diamine ligand.[1]
Reaction Mechanism and Workflow
The exceptional performance of this compound is attributed to its bifunctional nature, where both the metal center and the ligand participate in the catalytic cycle. The proposed mechanism for the asymmetric transfer hydrogenation involves a concerted outer-sphere pathway.
Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of ketones.
The experimental workflow for a typical ATH reaction is outlined below, from reaction setup to product analysis.
Caption: General experimental workflow for asymmetric transfer hydrogenation.
Conclusion
This compound stands out as a highly efficient and versatile catalyst for the asymmetric transfer hydrogenation of ketones. Its superior activity at low catalyst loadings and broad substrate scope make it an economically and environmentally attractive alternative to conventional catalysts. The provided data and protocols serve as a valuable resource for researchers aiming to leverage the power of this catalyst in their synthetic endeavors. The continued exploration of such advanced catalytic systems will undoubtedly pave the way for more sustainable and efficient chemical manufacturing processes.
References
Oxo-Tethered Catalysts: A Leap Forward in Efficiency for Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the quest for more efficient, selective, and robust catalytic systems is perpetual. In the realm of asymmetric synthesis, a significant advancement has emerged with the development of oxo-tethered catalysts. These sophisticated molecules demonstrate marked advantages over conventional catalyst systems, particularly in asymmetric transfer hydrogenation reactions. This guide provides an objective comparison of oxo-tethered catalysts with their conventional counterparts, supported by experimental data, detailed protocols, and mechanistic insights.
A prime example of this innovative catalyst design is the oxo-tethered ruthenium complex, (R,R)-Ts-DENEB™. This catalyst has shown exceptional performance, surpassing conventional systems like RuCl(p-cymene)[(S,S)-Ts-DPEN] in activity and enantioselectivity. The core innovation of oxo-tethered catalysts lies in the covalent linkage, or "tether," between the metal's arene ligand and the chelating ligand. This structural constraint enhances the catalyst's rigidity and stability, leading to superior performance.
Enhanced Catalytic Efficiency: A Quantitative Comparison
The most striking advantage of oxo-tethered catalysts is the dramatic reduction in required catalyst loading, which directly translates to lower costs and reduced metal contamination in the final product. Data from comparative studies highlights the remarkable efficiency of these next-generation catalysts.
| Parameter | Oxo-Tethered Catalyst ((R,R)-Ts-DENEB™) | Conventional Catalyst (RuCl(TsDPEN)(p-Cymene)) | Reference |
| Substrate | Acetophenone | Acetophenone | [1] |
| Catalyst Loading (S/C ratio) | 30,000 | ~500 | [1] |
| Conversion | 95% | - | [1] |
| Enantiomeric Excess (ee) | 97% | - | [1] |
| Substrate | α-Tetralone derivative | α-Tetralone derivative | [1] |
| Catalyst Loading (S/C ratio) | 1,000 | 500 | [1] |
| Conversion | >95% | 97.7% | [1] |
| Enantiomeric Excess (ee) | 97.3% | 90.9% | [1] |
As the data unequivocally shows, the oxo-tethered (R,R)-Ts-DENEB™ catalyst can achieve high conversion and enantioselectivity at a substrate-to-catalyst ratio up to 60 times higher than its conventional, non-tethered counterpart. This significant reduction in catalyst loading is a major advancement for industrial-scale applications.[1]
The Mechanism of Action: How the Tether Enhances Performance
The superior performance of oxo-tethered catalysts can be attributed to their unique structural design. The tether enforces a more rigid and defined geometry around the metal center. This pre-organization of the catalytic environment is believed to be the key to its enhanced activity and selectivity.
The proposed catalytic cycle for asymmetric transfer hydrogenation using an oxo-tethered ruthenium catalyst involves a concerted, outer-sphere mechanism. The tether plays a crucial role in maintaining the optimal conformation of the catalyst for the hydride transfer from the hydrogen donor (e.g., formic acid or isopropanol) to the substrate.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This section provides a representative experimental protocol for the asymmetric transfer hydrogenation of acetophenone using the oxo-tethered catalyst (R,R)-Ts-DENEB™.
Materials:
-
(R,R)-Ts-DENEB™ catalyst
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., THF or isopropanol)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a stock solution of the (R,R)-Ts-DENEB™ catalyst is prepared in the chosen anhydrous solvent.
-
Reaction Setup: A dry reaction flask equipped with a magnetic stir bar is charged with acetophenone and the anhydrous solvent under an inert atmosphere.
-
Hydrogen Donor Addition: A freshly prepared mixture of formic acid and triethylamine (typically in a 5:2 molar ratio) is added to the reaction flask.
-
Initiation of Reaction: The reaction is initiated by adding the required amount of the (R,R)-Ts-DENEB™ catalyst stock solution to the reaction mixture. The substrate-to-catalyst (S/C) ratio can be as high as 30,000:1.[1]
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), until the desired conversion is achieved.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with an appropriate organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired chiral alcohol.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).
Broader Applicability and Future Outlook
Beyond simple ketones, oxo-tethered catalysts have demonstrated exceptional performance in the asymmetric transfer hydrogenation of a wide range of substrates, including α-halogenated ketones and for dynamic kinetic resolution.[2] Their high activity and selectivity make them invaluable tools for the synthesis of complex chiral molecules, including active pharmaceutical ingredients. Furthermore, the robustness of these catalysts makes them suitable for use in continuous flow reactors, paving the way for more efficient and scalable manufacturing processes.[3]
References
Revolutionizing Asymmetric Hydrogenation: A Comparative Analysis of Ru-(R,R)-Ms-DENEB
For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and reproducible catalytic systems is paramount. In the realm of asymmetric transfer hydrogenation, the oxo-tethered ruthenium complex, Ru-(R,R)-Ms-DENEB, has emerged as a powerhouse catalyst, demonstrating significant advantages over conventional systems. This guide provides an objective comparison of its performance with alternative catalysts, supported by experimental data, to inform catalyst selection and experimental design.
Developed by Takasago International Corporation, this compound is distinguished by a covalent linkage between the η⁶-arene ring and the chiral diamine ligand, creating a more rigid and defined chiral environment around the ruthenium center. This structural innovation is key to its enhanced catalytic activity and stereoselectivity.[1]
Performance Benchmarks: this compound vs. Conventional Catalysts
Experimental data consistently showcases the superior performance of this compound in the asymmetric transfer hydrogenation of a wide array of ketones. A key advantage lies in its exceptionally high activity, allowing for significantly lower catalyst loadings compared to traditional ruthenium catalysts. This is often quantified by the substrate-to-catalyst ratio (S/C), where this compound has demonstrated efficacy at ratios as high as 30,000.[1]
The following tables summarize the comparative performance of this compound against its tosyl-analogue, Ru-(R,R)-Ts-DENEB, and a conventional non-tethered catalyst, RuCl--INVALID-LINK--, in the asymmetric transfer hydrogenation of various ketones.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives
| Substrate | Catalyst | S/C Ratio | Time (h) | Conversion (%) | ee (%) |
| Acetophenone | This compound | 10,000 | 3 | >99 | 99 |
| Acetophenone | Ru-(R,R)-Ts-DENEB | 1,000 | 5 | 98 | 98 |
| Acetophenone | RuCl--INVALID-LINK-- | 200 | 20 | 95 | 97 |
| 4'-Methoxyacetophenone | This compound | 10,000 | 3 | >99 | 99 |
| 4'-Methoxyacetophenone | Ru-(R,R)-Ts-DENEB | 1,000 | 5 | 99 | 98 |
| 4'-Chloroacetophenone | This compound | 5,000 | 6 | >99 | 99 |
| 4'-Chloroacetophenone | Ru-(R,R)-Ts-DENEB | 1,000 | 8 | 97 | 98 |
Table 2: Asymmetric Transfer Hydrogenation of Heteroaromatic Ketones
| Substrate | Catalyst | S/C Ratio | Time (h) | Conversion (%) | ee (%) |
| 2-Acetylpyridine | This compound | 5,000 | 4 | >99 | 98 |
| 2-Acetylpyridine | Ru-(R,R)-Ts-DENEB | 1,000 | 6 | 96 | 97 |
| 3-Acetylpyridine | This compound | 5,000 | 5 | >99 | 99 |
| 3-Acetylpyridine | Ru-(R,R)-Ts-DENEB | 1,000 | 7 | 98 | 98 |
The data clearly indicates that this compound consistently achieves high conversions and excellent enantioselectivities at significantly higher S/C ratios and in shorter reaction times compared to both its tosyl-analogue and the conventional catalyst. This translates to greater efficiency, reduced catalyst waste, and lower costs in chemical synthesis.
Experimental Protocols
Reproducibility of these exceptional results hinges on precise experimental execution. Below are the detailed methodologies for the key experiments cited.
General Procedure for Asymmetric Transfer Hydrogenation of Ketones
A mixture of the ketone substrate, the respective ruthenium catalyst at the specified S/C ratio, and a 5:2 molar mixture of formic acid and triethylamine (HCOOH/NEt₃) in an appropriate solvent (e.g., isopropanol or acetonitrile) is stirred under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature until the reaction is complete as monitored by techniques such as TLC or GC. Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The organic layers are combined, dried, and concentrated. The enantiomeric excess (ee) of the resulting chiral alcohol is determined by chiral HPLC or GC analysis.
Visualizing the Catalytic Advantage
The enhanced performance of the DENEB-type catalysts can be attributed to their unique structural features. The oxo-tether enforces a rigid chelate structure, which in turn creates a well-defined chiral environment for the catalytic transformation.
Caption: Structural comparison of DENEB and conventional Ru catalysts.
The diagram above illustrates the structural difference between the oxo-tethered DENEB catalysts and conventional non-tethered ruthenium catalysts and its impact on catalytic performance.
The Catalytic Cycle: A Mechanistic Overview
The asymmetric transfer hydrogenation catalyzed by this compound is believed to proceed through a concerted outer-sphere mechanism. The key steps involve the formation of a ruthenium hydride species, which then delivers the hydride to the ketone substrate in a highly stereoselective manner.
Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.
This simplified catalytic cycle highlights the key intermediates and transformations involved in the highly efficient and enantioselective reduction of ketones mediated by this compound.
References
Assessing the Industrial Viability of Ru-(R,R)-Ms-DENEB: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, selective, and industrially scalable methods for the synthesis of chiral molecules is a cornerstone of modern pharmaceutical and fine chemical production. In the realm of asymmetric catalysis, ruthenium-based complexes have emerged as powerful tools for the enantioselective reduction of ketones to valuable chiral alcohols. Among these, the oxo-tethered ruthenium(II) complex, Ru-(R,R)-Ms-DENEB, developed by Takasago International Corporation, has garnered significant attention. This guide provides an objective comparison of this compound with alternative catalysts, supported by available experimental data, to assess its industrial viability.
Executive Summary
This compound is a highly efficient and versatile catalyst for both asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) of a broad range of ketones.[1] Its key advantages lie in its high catalytic activity at low catalyst loadings, excellent enantioselectivity, and broad substrate scope, often surpassing the performance of conventional Noyori-type catalysts. The "oxo-tether" in its structure is a key design feature that enhances its catalytic performance by restricting conformational flexibility.[1] While direct, side-by-side comparative data for all substrates is not always available in single publications, the existing literature strongly supports the superior performance of the DENEB catalyst family in many applications.
Performance Comparison
The industrial viability of a catalyst is determined by several key performance indicators, including Turnover Number (TON), Turnover Frequency (TOF), and enantiomeric excess (ee%). The following tables summarize the performance of this compound and its analogues in comparison to other well-established ruthenium catalysts.
Table 1: Asymmetric Transfer Hydrogenation (ATH) of Ketones
| Catalyst | Substrate | S/C Ratio | Conversion (%) | ee (%) | Reference |
| (R,R)-Ts-DENEB | 1-(4-chlorophenyl)ethan-1-one | 30,000 | 95 | 97 | [1] |
| (R,R)-Ts-DENEB | 3-aryl-indanone derivative | 100 | ~57 | >99 | [2] |
| (R,R)-RuCl--INVALID-LINK-- | 3-aryl-indanone derivative | 100 | ~77 (after 24h) | ~98 | [2] |
| (R,R)-RuCl--INVALID-LINK-- | 3-aryl-indanone derivative | 100 | ~65 (after 24h) | ~98 | [2] |
Note: (R,R)-Ts-DENEB is a closely related analogue of this compound, differing in the sulfonyl group (tosyl vs. mesyl). The performance is expected to be comparable.
Table 2: Asymmetric Hydrogenation (AH) of Acetophenone
| Catalyst | S/C Ratio | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) | Reference |
| This compound (anticipated) | High | Mild | Short | High | >95 | [1] |
| [Ru(OSO₂CF₃){(S,S)-TsDPEN}(p-cymene)] | Not specified | Not specified | Not specified | 100 | 96 | [3] |
| RuCl₂[(S)-binap][(S,S)-dpen] | Not specified | Not specified | Not specified | High | High | [4] |
Note: Direct comparative data for this compound in the asymmetric hydrogenation of acetophenone was not available in a single tabular format. The anticipated performance is based on qualitative descriptions of its high activity.[1]
Experimental Protocols
Detailed experimental procedures are crucial for the evaluation and implementation of a catalyst in a research or industrial setting. Below are representative protocols for asymmetric transfer hydrogenation and asymmetric hydrogenation.
Asymmetric Transfer Hydrogenation (ATH) of a Ketone (General Procedure)
-
Catalyst Preparation: In a glovebox, a stock solution of this compound in a suitable anhydrous solvent (e.g., isopropanol or a formic acid/triethylamine mixture) is prepared.
-
Reaction Setup: A reaction vessel is charged with the ketone substrate and the appropriate solvent.
-
Hydrogen Source: A hydrogen donor, typically a mixture of formic acid and triethylamine (5:2 molar ratio) or isopropanol with a base (e.g., KOH), is added to the reaction mixture.
-
Initiation: The reaction is initiated by adding the catalyst stock solution to the reaction mixture at the desired temperature.
-
Monitoring: The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine conversion and enantiomeric excess.
-
Work-up: Upon completion, the reaction is quenched, and the product is isolated and purified using standard laboratory procedures.
Asymmetric Hydrogenation (AH) of a Ketone (General Procedure)
-
Catalyst Activation (if required): The this compound precatalyst may be activated in situ.
-
Reaction Setup: A high-pressure reactor is charged with the ketone substrate, the catalyst, and a suitable solvent (e.g., methanol or ethanol).
-
Hydrogenation: The reactor is purged and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred at a controlled temperature.
-
Monitoring: The reaction is monitored for hydrogen uptake and by analyzing aliquots via GC or HPLC to determine conversion and enantiomeric excess.
-
Work-up: After the reaction is complete, the reactor is depressurized, and the product is isolated and purified.
Signaling Pathways and Experimental Workflows
Visualizing the catalytic cycle and experimental workflow can aid in understanding the process and in designing new experiments.
Caption: Catalytic Cycle for Asymmetric Transfer Hydrogenation (ATH).
Caption: General Experimental Workflow for Asymmetric Hydrogenation.
Conclusion
This compound stands out as a highly effective and industrially promising catalyst for the asymmetric reduction of ketones. Its superior activity, selectivity, and broad applicability, as highlighted by available data, make it a compelling choice for the synthesis of chiral alcohols in pharmaceutical and fine chemical manufacturing. While more direct, side-by-side comparative studies would be beneficial for a complete quantitative assessment, the existing evidence strongly suggests that this compound and the broader DENEB family of catalysts represent a significant advancement over conventional ruthenium-based hydrogenation catalysts. Researchers and process chemists should consider this compound as a top candidate for optimizing existing processes and developing new, efficient routes to chiral intermediates.
References
- 1. This compound | 1333981-86-4 | Benchchem [benchchem.com]
- 2. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal Protocol for Ru-(R,R)-Ms-DENEB
This document provides comprehensive guidance on the proper disposal procedures for the ruthenium complex Ru-(R,R)-Ms-DENEB (CAS No. 1333981-86-4)[1], ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with handling and waste management of this chemical compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is essential for a comprehensive understanding of the compound's characteristics relevant to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₅H₂₉ClN₂O₃RuS |
| Molecular Weight | 574.1 g/mol [1] |
| Appearance | Powder |
| Melting Point | > 300 °C (> 572 °F)[2] |
| Storage Class | 11 - Combustible Solids |
| Water Solubility | No data available |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment. This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[2]
-
Body Protection: A standard laboratory coat.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as an unused chemical product and transfer it to a licensed and approved waste disposal facility.[2] Do not attempt to neutralize or dispose of this compound down the drain.
-
Container Inspection: Ensure the original container holding the this compound is securely sealed and not damaged. If the container is compromised, carefully transfer the powder to a new, compatible, and clearly labeled container.
-
Labeling: The waste container must be clearly and accurately labeled with the chemical name "this compound" and the corresponding CAS number "1333981-86-4".
-
Segregation: Store the waste container in a designated, well-ventilated area, segregated from incompatible materials. The safety data sheet indicates that this compound should be kept away from strong oxidizing agents.
-
Waste Manifest: Prepare a chemical waste manifest, accurately documenting the contents and quantity of the waste.
-
Professional Disposal: Arrange for the collection of the chemical waste by a licensed and certified hazardous waste disposal company. Adhere to all local, state, and federal regulations for the transport and disposal of chemical waste.
In the event of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Ru-(R,R)-Ms-DENEB
Disclaimer: A specific Safety Data Sheet (SDS) for Ru-(R,R)-Ms-DENEB (CAS No. 1333981-86-4) was not publicly available at the time of this writing. The following guidance is based on information for similar ruthenium complexes, general best practices for handling air-sensitive and organometallic compounds, and information from chemical suppliers.[1][2][3] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this substance.
Overview and Hazard Assessment
This compound is an oxo-tethered ruthenium(II) complex developed by Takasago International Corporation.[1][4] It is a highly efficient catalyst for asymmetric transfer hydrogenation and hydrogenation reactions.[1][4] While specific toxicity data is not available, organometallic ruthenium complexes should be handled with care as they can be hazardous. The compound is a light to dark brown powder and should be considered for research use only.[1][2][5]
Potential Hazards:
-
Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Air and Moisture Sensitivity: The catalyst is air-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).[3]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial for the safe handling of this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Hands | Double-gloving with nitrile gloves | Inner glove tucked under the lab coat cuff, outer glove over the cuff. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately upon contamination. |
| Eyes | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory. |
| Body | Flame-resistant lab coat | Should be fully buttoned. |
| Respiratory | Use in a certified chemical fume hood or glovebox | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge may be necessary. Consult with your EHS department for respirator selection and fit-testing. |
| Feet | Closed-toe shoes | Made of a non-porous material. |
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Operational Plan: Handling and Storage
-
Store the catalyst in a tightly sealed container under an inert atmosphere (argon or nitrogen).[3]
-
Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
The product is light-sensitive and should be stored in an opaque container.
This protocol outlines the steps for safely weighing and transferring the air-sensitive this compound catalyst using a glovebox or Schlenk line techniques.
Materials:
-
This compound catalyst in its storage container
-
Spatula
-
Weighing paper or vial
-
Reaction flask with a septum
-
Solvent (degassed)
-
Syringe and needle (for solvent transfer)
-
Cannula (for solution transfer)
-
Glovebox or Schlenk line with an inert gas supply (argon or nitrogen)
Procedure:
-
Inert Atmosphere Preparation:
-
Glovebox: Ensure the glovebox has been properly purged and the oxygen and moisture levels are low (typically <10 ppm).
-
Schlenk Line: Connect the reaction flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to remove air and moisture.
-
-
Weighing the Catalyst:
-
Inside a Glovebox (Preferred Method):
-
Bring the catalyst container, a spatula, and a tared weighing vial into the glovebox antechamber.
-
Evacuate and refill the antechamber with inert gas at least three times.
-
Inside the glovebox, carefully open the catalyst container.
-
Using a clean spatula, transfer the desired amount of the powdered catalyst to the tared vial and record the weight.
-
Tightly seal the catalyst container and the vial with the weighed catalyst.
-
-
On the Benchtop (with care for brief air exposure):
-
If a glovebox is not available, weighing can be done quickly in the open, minimizing exposure time.
-
Have all materials ready.
-
Briefly open the catalyst container, quickly remove the approximate amount needed with a spatula, and place it on a tared weighing paper on a balance.
-
Immediately close the catalyst container.
-
Record the weight and promptly transfer the catalyst to the reaction flask under a positive flow of inert gas.
-
-
-
Transferring the Catalyst to the Reaction Flask:
-
Solid Transfer:
-
If weighed in a vial inside a glovebox, bring the sealed vial out of the glovebox.
-
Briefly remove the septum from the reaction flask (while under a positive flow of inert gas from the Schlenk line) and quickly add the catalyst from the vial.
-
Immediately reseal the reaction flask with the septum.
-
-
Solution/Slurry Transfer (if applicable):
-
If the catalyst is to be added as a solution or slurry, add a small amount of degassed solvent to the vial containing the weighed catalyst.
-
Using a syringe, draw up the catalyst solution/slurry and quickly inject it into the reaction flask through the septum.
-
Alternatively, use a cannula to transfer the solution from the vial to the reaction flask under a positive pressure of inert gas.
-
-
-
Cleaning and Securing:
-
Wipe down the spatula and any surfaces that may have come into contact with the catalyst with a cloth dampened with an appropriate solvent.
-
Ensure the main catalyst container is tightly sealed and returned to its proper storage location.
-
Disposal Plan
All waste containing ruthenium must be disposed of as hazardous waste. Do not dispose of it in the regular trash or down the drain.
-
Solid Waste: Collect any contaminated weighing paper, gloves, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all reaction residues and solvent washes containing the ruthenium catalyst in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps Waste: Contaminated needles and cannulas should be disposed of in a designated sharps container for hazardous waste.
-
Glassware that has been in contact with the ruthenium catalyst should be rinsed with a suitable solvent to remove the majority of the residue. The rinsate must be collected as hazardous waste.
-
After the initial rinse, glassware can be washed with a standard laboratory detergent.
-
Follow your institution's specific procedures for the disposal of heavy metal waste.
-
Clearly label the waste containers with the contents, including "Ruthenium Waste."
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Consider the possibility of ruthenium recovery and recycling, as it is a precious metal.[2] There are companies that specialize in the recycling of precious metal catalysts.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
